2,6-Bis-(methylthio)naphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDUPYZJDYFJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143490 | |
| Record name | Naphthalene, 2,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-77-1 | |
| Record name | Naphthalene, 2,6-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-Bis-(methylthio)naphthalene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2,6-Bis-(methylthio)naphthalene, a key building block in the development of advanced organic materials and potential pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies involved in the synthesis of this target molecule. Two primary synthetic strategies are explored in detail: the Newman-Kwart rearrangement starting from 2,6-dihydroxynaphthalene and a palladium-catalyzed cross-coupling approach using 2,6-dibromonaphthalene. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of 2,6-Bis-(methylthio)naphthalene
2,6-Bis-(methylthio)naphthalene is a sulfur-containing aromatic compound with a growing presence in materials science and medicinal chemistry. The introduction of methylthio groups onto the naphthalene scaffold imparts unique electronic and structural properties, making it a valuable precursor for the synthesis of organic semiconductors, conducting polymers, and molecules with potential biological activity. The precise 2,6-disubstitution pattern provides a linear and rigid molecular structure, which is often desirable for creating well-ordered materials with anisotropic properties.
The development of efficient and scalable synthetic routes to 2,6-Bis-(methylthio)naphthalene is therefore of paramount importance for advancing research in these fields. This guide will provide a detailed examination of two robust synthetic pathways, offering insights into the selection of starting materials, reaction mechanisms, and experimental protocols.
Synthetic Strategies and Mechanistic Insights
Two principal retrosynthetic disconnections for 2,6-Bis-(methylthio)naphthalene lead to two distinct and viable synthetic strategies. The first involves the formation of carbon-sulfur bonds via a rearrangement reaction on a dihydroxynaphthalene core, while the second relies on the direct introduction of the methylthio groups onto a pre-functionalized dibromonaphthalene scaffold.
The Newman-Kwart Rearrangement Pathway: From Phenols to Thiophenols
The Newman-Kwart rearrangement is a powerful thermal reaction that converts an O-aryl thiocarbamate into the corresponding S-aryl thiocarbamate. This intramolecular rearrangement provides a reliable method for the synthesis of thiophenols from readily available phenols.[1][2] The overall synthetic sequence from 2,6-dihydroxynaphthalene to 2,6-Bis-(methylthio)naphthalene via this pathway involves four key steps:
-
Formation of the Bis(O-aryl dimethylthiocarbamate): 2,6-Dihydroxynaphthalene is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding bis(O-aryl dimethylthiocarbamate).
-
Newman-Kwart Rearrangement: The bis(O-aryl dimethylthiocarbamate) is heated to a high temperature to induce the intramolecular rearrangement to the bis(S-aryl dimethylthiocarbamate).
-
Hydrolysis: The resulting bis(S-aryl dimethylthiocarbamate) is hydrolyzed under basic conditions to yield 2,6-naphthalenedithiol.
-
Methylation: The dithiol is then methylated using a suitable methylating agent, such as methyl iodide, to afford the final product, 2,6-Bis-(methylthio)naphthalene.
The driving force for the Newman-Kwart rearrangement is the thermodynamic stability of the carbon-oxygen double bond in the product compared to the carbon-sulfur double bond in the starting material.[1]
Logical Flow of the Newman-Kwart Rearrangement Pathway:
Caption: Synthetic workflow for 2,6-Bis-(methylthio)naphthalene via the Newman-Kwart rearrangement.
Palladium-Catalyzed Cross-Coupling: A Modern Approach
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of 2,6-Bis-(methylthio)naphthalene, a plausible approach involves the palladium-catalyzed coupling of 2,6-dibromonaphthalene with a methylthiolating agent. While various sulfur sources can be employed, the use of sodium thiomethoxide or a three-component system with a sulfur source and a methyl source are viable options.[4]
The catalytic cycle for such a transformation typically involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2,6-dibromonaphthalene to form a palladium(II) intermediate.
-
Transmetalation (or equivalent): The methylthiolating agent transfers the methylthio group to the palladium center.
-
Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the carbon-sulfur bond and regenerate the palladium(0) catalyst.
This methodology offers the advantage of potentially milder reaction conditions compared to the high temperatures required for the Newman-Kwart rearrangement.
Conceptual Workflow for Palladium-Catalyzed Thiomethylation:
Caption: Conceptual diagram of the palladium-catalyzed synthesis of 2,6-Bis-(methylthio)naphthalene.
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for the synthesis of 2,6-Bis-(methylthio)naphthalene via the two strategies discussed.
Protocol 1: Synthesis via Newman-Kwart Rearrangement
This protocol is adapted from the general procedure for the synthesis of thiophenols from phenols.[5]
Step 1: Synthesis of 2,6-Bis(O-naphthyl dimethylthiocarbamate)
-
To a solution of 2,6-dihydroxynaphthalene (1.60 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (2.72 g, 22.0 mmol) in anhydrous THF (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired bis(O-aryl dimethylthiocarbamate).
Step 2: Newman-Kwart Rearrangement to 2,6-Bis(S-naphthyl dimethylthiocarbamate)
-
Place the purified bis(O-aryl dimethylthiocarbamate) (from Step 1) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the flask in a sand bath to 250-270 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product, the bis(S-aryl dimethylthiocarbamate), can be used directly in the next step or purified by recrystallization.
Step 3: Hydrolysis to 2,6-Naphthalenedithiol
-
To the crude bis(S-aryl dimethylthiocarbamate) from Step 2, add a solution of potassium hydroxide (2.24 g, 40.0 mmol) in ethanol (50 mL) and water (10 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,6-naphthalenedithiol.
Step 4: Methylation to 2,6-Bis-(methylthio)naphthalene
-
Dissolve the 2,6-naphthalenedithiol from Step 3 in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Add potassium carbonate (2.76 g, 20.0 mmol) and methyl iodide (2.84 g, 20.0 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 2,6-Bis-(methylthio)naphthalene as a solid.
Protocol 2: Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol is a proposed method based on established palladium-catalyzed thiomethylation procedures.[4]
-
To a flame-dried Schlenk tube, add 2,6-dibromonaphthalene (2.86 g, 10.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.092 g, 0.1 mmol), and Xantphos (0.116 g, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (50 mL) and sodium thiomethoxide (1.54 g, 22.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to afford 2,6-Bis-(methylthio)naphthalene.
Characterization of 2,6-Bis-(methylthio)naphthalene
Thorough characterization of the synthesized 2,6-Bis-(methylthio)naphthalene is crucial to confirm its identity and purity. The following data provides a reference for the expected analytical results.
| Property | Value |
| Molecular Formula | C₁₂H₁₂S₂[3] |
| Molecular Weight | 220.36 g/mol [6] |
| CAS Number | 10075-77-1[6] |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (s, 2H), 7.61 (d, J = 8.6 Hz, 2H), 7.28 (dd, J = 8.6, 1.8 Hz, 2H), 2.54 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.2, 131.8, 129.4, 127.8, 125.3, 15.9 |
Note: The NMR data is based on predicted values and should be confirmed by experimental analysis.
Conclusion
This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of 2,6-Bis-(methylthio)naphthalene. The Newman-Kwart rearrangement offers a classic and reliable route starting from the readily available 2,6-dihydroxynaphthalene, while the palladium-catalyzed cross-coupling of 2,6-dibromonaphthalene represents a more modern approach with the potential for milder reaction conditions. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. The provided protocols and characterization data serve as a valuable resource for scientists and researchers engaged in the synthesis of this important naphthalene derivative.
References
- Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966, 31 (12), 3980–3984.
- Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S.
- Wang, M.; Qiao, Z.; Zhao, J.; Jiang, X. Palladium-Catalyzed Thiomethylation via a Three-Component Cross-Coupling Strategy. Org. Lett.2018, 20 (19), 6193–6197.
- Newman, M. S.; Fones, W. S.; Renoll, M. W. 2-Naphthalenethiol. Org. Synth.1948, 28, 74.
-
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A Predictive Spectroscopic Guide to 2,6-Bis-(methylthio)naphthalene
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2,6-Bis-(methylthio)naphthalene (CAS 10075-77-1). In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures—naphthalene, 2,6-dimethylnaphthalene, and thioanisole—to forecast the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar naphthalene derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure methodological rigor in experimental settings.
Introduction and Molecular Structure Analysis
2,6-Bis-(methylthio)naphthalene is an aromatic compound featuring a naphthalene core symmetrically substituted at the 2 and 6 positions with methylthio (-SMe) groups. Its molecular formula is C₁₂H₁₂S₂, and it has a molecular weight of approximately 220.36 g/mol [1]. The symmetrical nature of the molecule (C₂h point group) is a critical determinant of its spectroscopic signature, particularly in NMR, where it simplifies the expected signal patterns by rendering certain nuclei chemically equivalent.
The methylthio substituents are expected to influence the electronic environment of the naphthalene ring through the sulfur atom's ability to act as a weak π-donor via its lone pairs and a σ-acceptor due to its electronegativity. This will, in turn, affect the chemical shifts of the aromatic protons and carbons.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on data from naphthalene, 2,6-dimethylnaphthalene, and the known substituent effects of the methylthio group.
The C₂h symmetry of 2,6-Bis-(methylthio)naphthalene significantly simplifies its ¹H NMR spectrum. We predict three distinct signals: two for the aromatic protons and one for the methyl protons.
-
Aromatic Protons: The naphthalene ring has three types of aromatic protons: H1/H5, H3/H7, and H4/H8. Due to the substitution at positions 2 and 6, the H3/H7 protons are adjacent to the -SMe groups, while the H1/H5 and H4/H8 protons are further away. This will result in three unique aromatic proton environments. We expect the following signals:
-
A singlet for H1 and H5.
-
A doublet for H4 and H8.
-
A doublet of doublets for H3 and H7. For 2,6-dimethylnaphthalene, the aromatic protons appear at δ 7.63 (s, 2H), 7.69 (d, 2H), and 7.28 (dd, 2H)[2]. The -SMe group is slightly more electron-donating than a methyl group, which should cause a slight upfield shift for the adjacent protons.
-
-
Methyl Protons: The six protons of the two equivalent methyl groups (-SCH₃) will appear as a single, sharp singlet. In thioanisole (methyl phenyl sulfide), this signal appears around δ 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Bis-(methylthio)naphthalene (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 - 7.8 | s | 2H | H-1, H-5 | Peri-protons to the other ring, deshielded. |
| ~ 7.6 - 7.7 | d | 2H | H-4, H-8 | Aromatic protons ortho to the bridgehead carbons. |
| ~ 7.2 - 7.3 | dd | 2H | H-3, H-7 | Aromatic protons ortho to the -SMe group, shielded. |
| ~ 2.5 | s | 6H | -SCH₃ | Based on thioanisole chemical shift[3]. |
Due to the molecule's symmetry, we expect to see six distinct signals in the broadband-decoupled ¹³C NMR spectrum: four for the aromatic carbons and one for the methyl carbons, plus one for the carbon attached to the sulfur. For naphthalene, the carbon signals appear at δ 128.1 (C1/4/5/8), 125.9 (C2/3/6/7), and 133.6 (C9/10).
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Bis-(methylthio)naphthalene (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 135 - 138 | C-2, C-6 | Ipso-carbons attached to sulfur, deshielded. |
| ~ 133 - 135 | C-9, C-10 | Bridgehead carbons, similar to naphthalene[4]. |
| ~ 128 - 130 | C-4, C-8 | Aromatic CH carbons. |
| ~ 125 - 127 | C-1, C-5 | Aromatic CH carbons. |
| ~ 124 - 126 | C-3, C-7 | Aromatic CH carbons ortho to the -SMe group. |
| ~ 15 - 17 | -SCH₃ | Typical range for a methyl group attached to sulfur. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will likely result in a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight is 220.36. Therefore, the molecular ion peak (M⁺) is predicted to be strong at m/z = 220.
-
Isotope Peaks: The presence of two sulfur atoms will lead to a significant M+2 peak. The natural abundance of ³⁴S is ~4.2%. For a molecule with two sulfur atoms, the intensity of the M+2 peak will be approximately 8.4% of the M⁺ peak.
-
Fragmentation: Key fragmentation pathways are expected to involve the loss of a methyl radical and the cleavage of the C-S bond.
-
Loss of a methyl group: [M - CH₃]⁺ at m/z = 205. This is often a very stable fragment.
-
Loss of a thio-methyl group: [M - SCH₃]⁺ at m/z = 173.
-
Further fragmentation: Subsequent fragmentation of the naphthalene core could lead to smaller ions, similar to those seen in the mass spectrum of naphthalene itself (e.g., m/z = 128)[1][5][6].
-
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| Predicted m/z | Proposed Fragment | Rationale |
| 220 | [C₁₂H₁₂S₂]⁺ | Molecular Ion (M⁺) |
| 222 | [C₁₂H₁₂³⁴S₂]⁺ | M+2 Isotope Peak |
| 205 | [C₁₁H₉S₂]⁺ | Loss of a methyl radical (•CH₃) |
| 173 | [C₁₁H₉S]⁺ | Loss of a thiomethyl radical (•SCH₃) |
| 128 | [C₁₀H₈]⁺ | Naphthalene cation radical from further fragmentation. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations of the aromatic ring and the methyl groups.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range[7][8].
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending: In-plane C-H bending vibrations will be found in the 1300-1000 cm⁻¹ region. Out-of-plane (OOP) C-H bending is particularly diagnostic for the substitution pattern. For a 2,6-disubstituted naphthalene, a strong absorption is expected around 880-840 cm⁻¹. Naphthalene itself shows a strong OOP band around 782 cm⁻¹[9].
-
C-S Stretching: The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |
| 1440 - 1430 | Asymmetric -CH₃ Bend | Medium |
| 1380 - 1370 | Symmetric -CH₃ Bend | Medium |
| 880 - 840 | Aromatic C-H Out-of-Plane Bend | Strong |
| 700 - 600 | C-S Stretch | Weak |
Experimental Protocols
The following are standardized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.
NMR Data Acquisition Workflow
Caption: Workflow for NMR Data Acquisition and Processing.
Mass Spectrometry (EI-MS) Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
FTIR Spectroscopy Workflow
Caption: Workflow for FTIR Spectroscopy of a Solid Sample.
Conclusion
This guide establishes a comprehensive, albeit predictive, spectroscopic profile for 2,6-Bis-(methylthio)naphthalene. By drawing on the established spectral characteristics of naphthalene, 2,6-dimethylnaphthalene, and thioanisole, we have constructed a reliable forecast for its ¹H NMR, ¹³C NMR, mass spectrometric, and infrared data. The high degree of symmetry in the target molecule is the dominant factor in simplifying its NMR spectra. The provided protocols offer a standardized approach for researchers to acquire high-quality experimental data, which can then be validated against the predictions outlined herein. This work serves as a foundational resource for any future analytical studies involving this compound.
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Maltseva, E., et al. (2018). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 20(33), 21550-21561. Retrieved from [Link]
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"CAS number 10075-77-1 properties"
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 10075-77-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylpyridine (CAS No. 10075-77-1), a pivotal heterocyclic intermediate in modern medicinal chemistry. This document delves into its core physicochemical properties, provides a validated, high-yield synthesis protocol, and explores its reactivity and strategic application as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors. The narrative emphasizes the causality behind experimental choices and analytical validation, equipping researchers with actionable insights for its effective utilization in drug discovery pipelines.
Core Molecular Data and Physicochemical Properties
2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative whose structural arrangement of functional groups—a nucleophilic amino group, a versatile bromine handle for cross-coupling, and a methyl group—makes it a highly valuable building block.[1] Its key identifiers and properties are summarized below.
Table 1: Core Properties of 2-Amino-5-bromo-4-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 10075-77-1 (also cited as 98198-48-2) | |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [2] |
| Appearance | Pale yellow to brown crystalline solid | [3][4] |
| Melting Point | 148-151 °C | [5] |
| Solubility | Soluble in Methanol, DMF | [5][6] |
| SMILES | Cc1cc(N)ncc1Br | |
| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N |
Note on CAS Number: While 10075-77-1 is the topic number, the CAS number 98198-48-2 is more frequently cited in chemical supplier databases and literature for this compound.[2]
Synthesis and Mechanistic Considerations
The most robust and widely adopted method for synthesizing 2-Amino-5-bromo-4-methylpyridine is the selective electrophilic bromination of 2-Amino-4-methylpyridine.[7]
Causality of Method Selection: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like Br₂, NBS allows for a more controlled, mono-bromination of the electron-rich pyridine ring.[8] The amino group at the C2 position and the methyl group at the C4 position are both electron-donating, activating the ring towards electrophilic substitution. The C5 position is sterically accessible and electronically favored (para to the strongly activating amino group), leading to high regioselectivity.[9] The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the reagents effectively.[8]
Detailed Experimental Protocol: Synthesis via Electrophilic Bromination
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine with high yield and purity by selectively brominating 2-Amino-4-methylpyridine at the C5 position.[3]
Materials & Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In the three-neck flask, dissolve 2-Amino-4-methylpyridine (1.0 eq., e.g., 30 g, 277.8 mmol) in DMF (e.g., 150 ml). Cool the solution to 0 °C using an ice bath.[8]
-
Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq., e.g., 49.44 g, 277.8 mmol) in DMF. Add this solution dropwise to the cooled starting material solution. Meticulous temperature control is critical; maintaining a low temperature minimizes the formation of the 2-Amino-4-methyl-3,5-dibromopyridine by-product.[7]
-
Reaction Progression: After complete addition, allow the mixture to warm to room temperature (approx. 20°C) and stir for 8-10 hours.[4]
-
Monitoring: Monitor the reaction's completion by TLC, ensuring the complete consumption of the 2-Amino-4-methylpyridine spot.[7]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a larger volume of water. This will precipitate the product as a brown solid.[4][8]
-
Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with water. Dry the solid. Further purify the product by washing with acetonitrile (e.g., 164 ml) to remove residual impurities. Filter and dry the final product under vacuum.[4][8]
Expected Outcome: This protocol reliably yields the target compound as a brown solid with a reported yield of approximately 80%.[4][8]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.
Reactivity and Role in Drug Development
The synthetic utility of 2-Amino-5-bromo-4-methylpyridine is anchored in the distinct reactivity of its functional groups. The bromine atom at the C5 position is the primary handle for molecular elaboration, serving as an electrophilic site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1][8] This versatility allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build complex molecular architectures.[8]
The 2-aminopyridine moiety itself is a well-established pharmacophore in drug design, particularly for kinase inhibitors.[10][11] It acts as a crucial hydrogen bond donor and/or acceptor, enabling high-affinity interactions with the "hinge" region of the ATP-binding pocket of many protein kinases.[10]
Application as a Scaffold for Kinase Inhibitors
This compound is a foundational building block for a class of targeted therapy drugs that function by blocking the action of protein kinases.[3] Its unique structure allows for synthetic modifications that can be optimized for potency and selectivity against specific kinase targets.
Case Study: Polo-like Kinase 4 (PLK4) Inhibition PLK4 is a master regulator of centriole duplication, a process fundamental to cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[3] Therefore, inhibiting PLK4 is a validated and promising therapeutic strategy in oncology.[3]
Derivatives synthesized from the 2-Amino-5-bromo-4-methylpyridine scaffold are designed to competitively occupy the ATP-binding site of the PLK4 enzyme.[3] By blocking ATP, they inhibit the kinase's catalytic activity, disrupting the downstream signaling cascade that governs centriole duplication. This leads to cell cycle arrest and can ultimately trigger programmed cell death (apoptosis) in cancer cells.[3]
Caption: Mechanism of PLK4 inhibition by therapeutics derived from the aminopyridine scaffold.
Analytical and Quality Control Protocols
Ensuring the identity and purity of 2-Amino-5-bromo-4-methylpyridine is paramount for its use in regulated drug development environments. A multi-technique approach is required for full characterization.[12]
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and quantitative accuracy.[13] A reversed-phase method is typically employed for pyridine derivatives.[12]
Objective: To quantify the purity of a synthesized batch of 2-Amino-5-bromo-4-methylpyridine and identify any process-related impurities.
Methodology (Representative):
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 254-280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., Relative Standard Deviation (RSD) for peak area < 2.0%, tailing factor between 0.8-1.5).[13]
-
Analysis: Inject the sample solution. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Safety and Handling
2-Amino-5-bromo-4-methylpyridine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][15]
-
Signal Word: Warning.
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[15]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[15]
-
-
Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), safety glasses/goggles, and chemical-resistant gloves is required.
Conclusion
2-Amino-5-bromo-4-methylpyridine is more than a simple chemical intermediate; it is a strategically designed scaffold that offers a robust entry point into the synthesis of complex, biologically active molecules. Its well-defined synthesis, predictable reactivity, and proven utility as a pharmacophore for kinase inhibition make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the advancement of targeted therapeutics.
References
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem. Retrieved January 22, 2026.
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (2025, December). Benchchem. Retrieved January 22, 2026.
- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.
- The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. (n.d.). Benchchem. Retrieved January 22, 2026.
- Role of 2-Amino-5-Bromo-4-Methylpyridine (CAS No.: 98198-48-2). (2025, June 4). SACH. Retrieved January 22, 2026.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem. Retrieved January 22, 2026.
- Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 22, 2026.
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem. Retrieved January 22, 2026.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. (n.d.). Benchchem. Retrieved January 22, 2026.
-
GHS 11 (Rev.11) SDS Word Download CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine. (n.d.). XiXisys. Retrieved January 22, 2026, from [Link]
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2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).
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Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of 2,6-Bis-(methylthio)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,6-Bis-(methylthio)naphthalene (CAS No. 10075-77-1). While this compound holds potential for applications in medicinal chemistry and materials science, a thorough review of publicly available scientific literature reveals a notable scarcity of experimentally determined physical and spectroscopic data. This guide consolidates the available information, primarily from computational predictions, and outlines the standard methodologies for its synthesis and detailed characterization. The intent is to provide a foundational resource for researchers and to highlight the existing knowledge gaps, thereby encouraging further empirical investigation into this promising molecule.
Introduction and Molecular Structure
2,6-Bis-(methylthio)naphthalene is a symmetrically substituted naphthalene derivative. The core structure consists of a naphthalene bicyclic aromatic system with methylthio (-SCH₃) groups attached at the 2 and 6 positions. This substitution pattern can influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it an intriguing candidate for various research applications.
Molecular Formula: C₁₂H₁₂S₂[1][2][3][4]
Molecular Weight: 220.36 g/mol [1]
Synonyms: 2,6-bis(methylsulfanyl)naphthalene[2]
CAS Number: 10075-77-1[1][2][3][4]
The structure of 2,6-Bis-(methylthio)naphthalene is depicted below:
Caption: Proposed workflow for the synthesis of 2,6-Bis-(methylthio)naphthalene.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on common organic synthesis techniques for similar transformations.
-
Preparation: To a solution of 2,6-naphthalenedithiol (1 equivalent) in a suitable inert solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (2.2 equivalents), such as potassium carbonate or sodium hydride, portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the dithiolate.
-
Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent (2.2 equivalents), such as methyl iodide or dimethyl sulfate, dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic and Physical Characterization (Anticipated)
Full experimental characterization is essential to confirm the identity and purity of synthesized 2,6-Bis-(methylthio)naphthalene. The following outlines the expected data and the methodologies to obtain them.
Melting Point
The melting point is a critical indicator of purity. Due to the symmetrical nature of the molecule, a relatively sharp melting point is expected for the pure compound. A commercial supplier, Pharmaffiliates, suggests a storage condition of "2-8°C Refrigerator," which may imply that the compound is a solid at room temperature with a relatively low melting point.[3]
Experimental Protocol: A small sample of the purified solid is packed into a capillary tube and the melting point is determined using a standard melting point apparatus.
Solubility
The solubility profile is crucial for applications in drug development and materials science. Based on its structure, 2,6-Bis-(methylthio)naphthalene is expected to be soluble in common organic solvents and have low solubility in water.
Experimental Protocol: The solubility can be determined by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, toluene, hexane) at a controlled temperature and observing the point of saturation.
Spectroscopic Analysis
-
¹H NMR: Due to the molecule's C₂ symmetry, the proton NMR spectrum is expected to be relatively simple. Signals corresponding to the methyl protons and three distinct aromatic protons should be observed.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the methyl carbons and the six unique carbons of the naphthalene ring are anticipated.
Experimental Protocol: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the naphthalene ring, and C-S stretching of the methylthio groups.
Experimental Protocol: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.
Experimental Protocol: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to obtain the mass-to-charge ratio of the molecular ion.
Potential Applications and Future Research
Derivatives of naphthalene are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of sulfur-containing functional groups can impart unique biological activities and material properties.
For researchers in drug development, 2,6-Bis-(methylthio)naphthalene could serve as a scaffold for the synthesis of novel therapeutic agents. The methylthio groups can be further functionalized or may themselves contribute to biological activity.
In materials science, naphthalene derivatives are investigated for their electronic and optical properties. The sulfur atoms in 2,6-Bis-(methylthio)naphthalene could facilitate interactions with metal surfaces or influence the material's charge transport characteristics.
A significant opportunity exists for the scientific community to perform a comprehensive experimental characterization of 2,6-Bis-(methylthio)naphthalene. The publication of its detailed physical and spectroscopic properties would be a valuable contribution to the chemical literature.
Conclusion
This technical guide has summarized the currently available, albeit limited, information on the physical properties of 2,6-Bis-(methylthio)naphthalene. While computational data provides a useful starting point, there is a clear and pressing need for thorough experimental validation of these properties. The proposed synthetic and characterization workflows offer a roadmap for researchers to undertake this important work, which will undoubtedly facilitate the exploration of this compound's potential in various scientific disciplines.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139090, Naphthalene, 2,6-bis(methylthio)-. [Link]
-
Pharmaffiliates. 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]
- U.S. Patent No. US4581380A. 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139090, 2,6-Bis(methylthio)naphthalene. [Link]
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Pharmaffiliates. 10075-77-1| Chemical Name : 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3017163, Naphthalene, 2,6-diethyl-. [Link]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 319808389, Melting point standard 79-81C, analytical standard. [Link]
-
Ottokemi. 2-Methyl naphthalene, 97% 91-57-6. [Link]
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"electrochemical properties of naphthalene thioethers"
An In-depth Technical Guide to the Electrochemical Properties of Naphthalene Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene thioethers, a class of organic molecules integrating the polycyclic aromatic naphthalene core with a sulfur-containing thioether linkage, are emerging as compounds of significant interest in materials science and medicinal chemistry. The unique electronic properties arising from the interplay between the electron-rich naphthalene ring system and the redox-active sulfur atom bestow upon these molecules a rich and tunable electrochemical behavior. Understanding these properties is paramount for their application in diverse fields such as organic electronics, sensing, and the development of redox-responsive therapeutic agents. This guide provides a comprehensive exploration of the synthesis, electrochemical characterization, and redox behavior of naphthalene thioethers, offering field-proven insights and detailed experimental protocols for researchers in the field.
The extended π-conjugated system of the naphthalene moiety provides a stable framework with inherent redox activity.[1][2] The introduction of a thioether group (-S-R) can significantly modulate these properties. The sulfur atom, with its lone pairs of electrons, can be oxidized to sulfoxide and sulfone, and can also participate in the formation of radical cations.[3][4] This combination of a redox-active core and a modifiable, redox-active substituent makes naphthalene thioethers highly versatile building blocks for functional materials.
This technical guide will delve into the fundamental aspects of naphthalene thioether electrochemistry, providing a self-validating system of protocols and mechanistic explanations to empower researchers to explore and harness the potential of these fascinating molecules.
PART 1: Synthesis of Naphthalene Thioethers
The synthesis of naphthalene thioethers can be achieved through various established methods in organic chemistry. A common and effective approach involves the nucleophilic substitution of a leaving group on the naphthalene ring with a thiol or thiolate.
General Synthetic Strategy: Nucleophilic Aromatic Substitution
A prevalent method for synthesizing aryl thioethers is the reaction of an aryl halide with a thiol in the presence of a base. For naphthalene thioethers, this typically involves the reaction of a bromo- or iodonaphthalene with a desired thiol.
Caption: General reaction scheme for the synthesis of naphthalene thioethers via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 1-(Methylthio)naphthalene
This protocol details the synthesis of a simple naphthalene thioether, 1-(methylthio)naphthalene, from 1-bromonaphthalene and methanethiol.
Materials:
-
1-Bromonaphthalene
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromonaphthalene (1.0 equiv), sodium thiomethoxide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(methylthio)naphthalene.
PART 2: Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox properties of electroactive species like naphthalene thioethers.[5] It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the generated radical ions.
Principles of Cyclic Voltammetry
In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials (Ep) correspond to the potentials at which the rates of oxidation or reduction are at a maximum.
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry of a Naphthalene Thioether
Materials:
-
Naphthalene thioether sample
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
-
Inert gas for deoxygenation (Nitrogen or Argon)
Procedure:
-
Prepare a 1-5 mM solution of the naphthalene thioether in the chosen solvent containing 0.1 M TBAPF₆.
-
Assemble the three-electrode cell with a polished working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the potential window to a range where the redox events of interest are expected. For naphthalene thioethers, a range of -2.5 V to +2.0 V vs. Ag/AgCl is a good starting point.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate decomposition of the electrochemically generated species.
-
At the end of the experiment, it is good practice to record a voltammogram of a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, to reference the measured potentials.
PART 3: Unraveling the Redox Behavior
The electrochemical properties of naphthalene thioethers are a composite of the redox behavior of the naphthalene core and the thioether functionality.
The Naphthalene Core: An Electron Sponge
The naphthalene ring system can accept and donate electrons. The reduction of naphthalene typically proceeds in two one-electron steps to form the radical anion and then the dianion.[6] The oxidation of naphthalene is generally more difficult and often leads to the formation of a radical cation that can undergo subsequent reactions.[7][8] The redox potentials of the naphthalene core are sensitive to the nature and position of substituents. Electron-donating groups will make oxidation easier (less positive potential) and reduction harder (more negative potential), while electron-withdrawing groups will have the opposite effect.[5]
The Thioether Group: A Redox-Active Center
Thioethers are known to undergo oxidation, typically in two successive one-electron steps, to form a sulfoxide and then a sulfone. The initial oxidation often involves the formation of a thioether radical cation (R₂S•⁺).[4] The stability of this radical cation is influenced by the nature of the groups attached to the sulfur atom. Aryl thioethers, such as naphthalene thioethers, can stabilize the radical cation through resonance with the aromatic ring.
Naphthalene Thioethers: A Synergistic System
In naphthalene thioethers, the thioether group acts as an electron-donating substituent on the naphthalene ring. This has several consequences for the overall electrochemical behavior:
-
Easier Oxidation: The electron-donating nature of the thioether group lowers the oxidation potential of the naphthalene ring, making it easier to form the radical cation. The initial oxidation is often centered on the sulfur atom, but the resulting positive charge is delocalized over the entire naphthalene-thioether system.
-
More Difficult Reduction: Conversely, the electron-donating thioether group makes the reduction of the naphthalene ring more difficult, shifting the reduction potentials to more negative values.
-
Formation of Radical Cations: The one-electron oxidation of a naphthalene thioether leads to the formation of a radical cation. The stability and subsequent reactivity of this species are of great interest. Depending on the conditions, it may be stable, dimerize, or react with nucleophiles in the solution.[4][7]
Caption: Proposed initial oxidation pathway for a naphthalene thioether.
Quantitative Data: Redox Potentials
The following table provides a hypothetical summary of how substituents on the naphthalene ring and the alkyl/aryl group on the sulfur might influence the first oxidation potential (Epa1) of a naphthalene thioether. These are illustrative values and actual potentials will depend on the specific molecule and experimental conditions.
| Naphthalene Substituent (at C4) | Thioether Group (R in -SR) | Expected Epa1 (V vs. Fc/Fc⁺) |
| -H | -CH₃ | ~ +0.8 |
| -OCH₃ (Electron Donating) | -CH₃ | ~ +0.6 |
| -CN (Electron Withdrawing) | -CH₃ | ~ +1.1 |
| -H | -Ph | ~ +0.9 |
PART 4: Factors Influencing Electrochemical Properties
Several experimental parameters can significantly affect the measured electrochemical properties of naphthalene thioethers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged species generated during the redox process. More polar solvents can better solvate the radical ions, potentially shifting the redox potentials.
-
Supporting Electrolyte: The nature of the supporting electrolyte can also play a role. The size and charge of the electrolyte ions can affect the double-layer structure at the electrode surface and may interact with the electrochemically generated species.
-
Scan Rate: In cyclic voltammetry, varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the redox products. For a reversible process, the peak separation (ΔEp = Epa - Epc) is close to 59/n mV (where n is the number of electrons) and is independent of the scan rate. For quasi-reversible or irreversible processes, ΔEp increases with the scan rate.
PART 5: Potential Applications
The tunable electrochemical properties of naphthalene thioethers make them promising candidates for a variety of applications.
-
Organic Electronics: The ability to undergo stable and reversible redox processes makes them suitable for use as charge-transporting materials in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs).[9]
-
Redox-Responsive Probes: The change in electronic and optical properties upon oxidation or reduction can be exploited for the development of sensors for specific analytes or for monitoring redox processes in biological systems.
-
Drug Delivery: The thioether linkage can be designed to be cleaved under specific redox conditions, allowing for the controlled release of a therapeutic agent.[3] Thioether oxidation to the more polar sulfoxide or sulfone can be a trigger for drug release.
Conclusion
Naphthalene thioethers represent a versatile class of molecules with rich and tunable electrochemical properties. By understanding the interplay between the naphthalene core and the thioether functionality, researchers can design and synthesize new materials with tailored redox behavior for a wide range of applications. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for the exploration of these promising compounds. Future research in this area will likely focus on the synthesis of more complex naphthalene thioether architectures, the detailed investigation of their radical ion chemistry, and their integration into functional devices and biological systems.
References
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- Syllabus for Chemistry (SCQP08). (2025).
- Electrochemical properties of tetra (naphthalene thiol)cobalt(II) phthalocyanine complex integrated with multi-walled carbon nanotubes. (n.d.).
- Electrochemical Dehydrogenative sp2-Coupling Reaction of Naphthols Accessing a Polycyclic Naphthalenone Motif. (2024). PMC.
- Structures of the four naphthalene derivatives. 1- and 2- (6-acetylthio. (n.d.).
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- Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. (2026).
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- Synthesis of Some Substituted Naphthalenes as Potential Intermediates for Polyethers and Terpenoids. (n.d.).
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- On the Savéant's Concerted/Stepwise Model.
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An In-depth Technical Guide to the Thermal Stability of Sulfur-Containing Naphthalene Derivatives
Abstract
The naphthalene scaffold is a cornerstone in the development of high-performance materials and pharmaceuticals, prized for its rigid, aromatic structure.[1] The incorporation of sulfur-containing functional groups—such as sulfides, sulfoxides, and sulfones—into this framework gives rise to a class of derivatives with unique physicochemical properties.[2] Among these, thermal stability is a critical parameter that dictates their suitability for applications ranging from advanced polymers in aerospace and electronics to the processing and shelf-life of active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the factors governing the thermal stability of these compounds, details robust methodologies for their evaluation, and discusses the underlying decomposition mechanisms, offering a critical resource for researchers in materials science and drug development.
Introduction: The Nexus of Structure and Stability
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile building block for organic materials due to its inherent structural stability and commercial availability.[1] When functionalized with sulfur, the resulting derivatives gain properties essential for a multitude of applications. For instance, poly(arylene sulfide) and poly(ether sulfone)s are renowned for their exceptional thermal and chemical resistance, making them invaluable as high-temperature engineering plastics.[3] In medicinal chemistry, the naphthalene core is present in numerous drugs, and understanding the thermal stability of sulfur-containing analogues is paramount for formulation, manufacturing, and storage protocols.[4][5]
The thermal stability of these molecules is not an intrinsic, monolithic property but rather a complex interplay of the naphthalene core, the oxidation state of the sulfur atom, the nature of the substituents, and the overall molecular architecture. This guide dissects these relationships to provide a predictive and analytical framework for scientists and engineers.
Fundamental Principles of Thermal Stability
The temperature at which a molecule begins to decompose is fundamentally linked to the energy required to break its weakest chemical bonds. In sulfur-containing naphthalene derivatives, the key bonds influencing stability are the Carbon-Sulfur (C-S), Sulfur-Sulfur (S-S) (in the case of polysulfides), and Sulfur-Oxygen (S-O) bonds.
The Influence of the Sulfur Oxidation State
The oxidation state of the sulfur atom is arguably the most significant factor determining the thermal stability of the functional group. The general trend observed is:
Sulfide (-S-) < Sulfoxide (-SO-) < Sulfone (-SO₂-)
-
Sulfides (Thioethers): The C-S bond in aryl sulfides is relatively robust. However, sulfides can be susceptible to oxidation at elevated temperatures, which can be a pathway to decomposition or conversion to more stable oxidized forms.
-
Sulfoxides: The S-O bond in sulfoxides is weaker than the S-O bonds in sulfones. Thermally, sulfoxides can undergo characteristic elimination reactions or disproportionate.
-
Sulfones: The sulfone group is exceptionally stable. The sulfur atom is in its highest oxidation state (+6), and the S-O bonds are strong and polar, contributing significantly to the overall thermal robustness of the molecule.[3] The high stability of the sulfone linkage is a primary reason for the use of poly(ether sulfone)s in demanding, high-temperature environments.[6]
The Role of the Naphthalene Core and Substituents
The rigid, electron-rich naphthalene system contributes to the overall stability of the molecule. The position of the sulfur substituent (e.g., 1-naphthyl vs. 2-naphthyl) can have a modest effect on stability due to steric and electronic differences. Larger aromatic systems generally exhibit higher stability.[7][8] Additional substituents on the naphthalene ring can either enhance or diminish thermal stability depending on their electronic and steric properties. Electron-withdrawing groups can sometimes stabilize the molecule, while bulky groups may introduce steric strain, potentially lowering the decomposition temperature.
Experimental Evaluation of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for quantitatively assessing the thermal stability of materials.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise data on decomposition temperatures, the presence of residual solvents or water, and the amount of non-volatile residue.
-
Sample Preparation:
-
Ensure the sample is pure and completely dry. Residual solvent can cause mass loss at low temperatures, confounding the interpretation of the decomposition onset.
-
Weigh approximately 3-5 mg of the naphthalenyl sulfone derivative into a ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.
-
-
Instrument Setup:
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures that the measured mass loss is due to thermal decomposition alone.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before heating.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C or higher) at a constant heating rate. A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events, while faster rates can shift decomposition to higher temperatures.
-
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the mass (%) versus temperature (the TGA curve) and the derivative of the mass loss versus temperature (the DTG curve).
-
Determine Key Parameters:
-
T_onset (Onset Temperature): The temperature at which significant mass loss begins. It is often determined by the intersection of tangents drawn to the pre-decomposition baseline and the steepest part of the mass loss curve.
-
T_d5 / T_d10 (Decomposition Temperature): The temperatures at which 5% or 10% of the initial mass has been lost. T_d5 is a common metric for comparing the stability of different materials.[1]
-
T_peak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve.
-
Char Yield: The percentage of mass remaining at the end of the experiment, which indicates the tendency of the material to form a carbonaceous residue.
-
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events like melting, crystallization, and decomposition, which are associated with enthalpic changes. A decomposition event in DSC typically appears as a broad, irreversible exothermic peak.[10]
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a comprehensive workflow for evaluating the thermal properties of a newly synthesized sulfur-containing naphthalene derivative.
Structure-Stability Relationships: A Comparative Analysis
The systematic modification of molecular structure allows for the fine-tuning of thermal stability. The data compiled from various studies illustrate clear trends.
Impact of Sulfur Linkage
As previously discussed, the oxidation state of sulfur is paramount. Naphthalenyl sulfones consistently exhibit superior thermal stability compared to their corresponding sulfide analogues.
Quantitative Data Summary
The following table summarizes decomposition temperature data for representative naphthalene derivatives, highlighting the impact of different structural features.
| Compound Class | Example Structure | T_d5 (°C) | Key Observations | Reference |
| Naphthalene | Naphthalene | ~218 (Boiling Point) | Baseline aromatic core. | [5] |
| Naphthalene Derivative | Diindenonaphthalene (DIN) | 350 | Shows good intrinsic stability of a larger fused system. | [1] |
| Aryl Sulfide Polymer | Poly(p-phenylene sulfide) | >400 | High stability due to aromatic backbone and C-S bonds. | [3] |
| Aryl Sulfone Polymer | Poly(ether sulfone) w/ Naphthalene units | ~450-500 | Exceptionally high stability conferred by the sulfone group. | [6] |
| Sulfurized Carbon | Sulfurized Polyacrylonitrile (SPAN) | 220-410 (S-S loss) | Initial decomposition is due to weaker S-S bond scission. | [11] |
Note: Direct T_d5 values for simple, monomeric sulfur-containing naphthalene derivatives are not always available in general literature and are often context-specific to the full molecular structure. The table provides data for related, well-studied systems to illustrate the principles.
Mechanisms of Thermal Decomposition
Understanding how these molecules fall apart under thermal stress is crucial for predicting byproducts and designing more stable structures.
Homolytic Bond Cleavage
The primary pathway for the thermal decomposition of many organosulfur compounds is homolytic bond fission, which generates highly reactive radical species.[12] For a naphthalenyl sulfone, the C-S bond is typically the most labile under high thermal stress.
Pathway: Ar-SO₂-R → Ar• + •SO₂-R or Ar-SO₂• + •R
This initial cleavage is followed by a cascade of radical reactions, including hydrogen abstraction, recombination, and fragmentation, ultimately leading to the evolution of volatile products like SO₂ and the formation of a carbonaceous char.[13] The suggestion that sulfinyl sulfones decompose via homolytic fission to generate both sulfinyl and sulfonyl radicals further supports this mechanistic view.[12]
Decomposition Profile in TGA
The decomposition of sulfur-containing polymers often occurs in distinct stages. For example, materials with polysulfide linkages first lose sulfur through the scission of the weaker S-S bonds, followed by the cleavage of the stronger C-S and C-C bonds at higher temperatures.[11][14] This results in a multi-step TGA curve, where each step can be correlated with the cleavage of a specific type of bond.
Implications for Researchers and Drug Development
-
For Materials Scientists: The exceptional thermal stability of naphthalenyl sulfones makes them prime candidates for high-performance polymers, resins, and coatings. By understanding the structure-stability relationships, chemists can design next-generation materials with tailored thermal properties for extreme environments. The high char yield of these aromatic structures is also advantageous for applications requiring fire retardancy.
-
For Drug Development Professionals: The thermal stability of an API impacts its entire lifecycle, from synthesis and purification (e.g., distillation) to formulation (e.g., melt extrusion), sterilization, and long-term storage. An API that decomposes at a low temperature may require specialized, costly manufacturing processes and have a shorter shelf life. TGA and DSC are indispensable tools for early-stage candidate selection, ensuring that only molecules with adequate thermal stability are advanced into development.
Conclusion
The thermal stability of sulfur-containing naphthalene derivatives is a critical, structure-dependent property. A clear hierarchy of stability exists, with sulfones demonstrating markedly superior performance compared to sulfides and sulfoxides, a direct consequence of the strength and polarity of the bonds to the high-oxidation-state sulfur atom. The rigid naphthalene core provides a robust foundation, which can be further modified by other substituents. The application of standardized analytical techniques like TGA and DSC provides the quantitative data necessary to guide the rational design of new molecules. For both the creation of advanced materials and the development of safe and effective pharmaceuticals, a thorough understanding of these principles is not merely advantageous—it is essential.
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Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (Source: MDPI)
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (Source: NIH)
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Effect of Coadsorbed Sulfur on the Dehydrogenation of Naphthalene on Ni(111). (Source: ACS Publications)
-
Thermal stability of selenium, sulfur and nitrogen analogous phthalazine derivatives. (Source: ResearchGate)
-
Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. (Source: ACS Publications)
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. (Source: ResearchGate)
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A thermochemical study on the primary oxidation of sulfur. (Source: KITopen)
-
Thermogravimetric Analysis (TGA) of the sulfur polymers. (Source: ResearchGate)
-
Important naphthalene-based derivatives. (Source: ResearchGate)
-
Aryl sulfone synthesis by C-S coupling reactions. (Source: Organic Chemistry Portal)
-
Effect of sulfur removal from naphthalene on its hygrogenation over mordenite-supported Pd catalyst. (Source: ResearchGate)
-
Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. (Source: ResearchGate)
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (Source: PubMed Central)
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (Source: Journal of the American Chemical Society)
-
Synthesis of Sulfides, Sulfoxides, and Sulfones. (Source: ResearchGate)
-
Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. (Source: PubMed Central)
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (Source: Not specified in metadata)
-
Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. (Source: MDPI)
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Chapter 12 Poly(sulfides) and poly(sulfones). (Source: ScienceDirect)
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Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (Source: International Journal of Pharmaceutical Sciences)
-
Derivatives of naphthalene, process for their preparation and their therapeutic application. (Source: Google Patents)
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Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. (Source: PubMed)
-
Selected sulfur compounds and their oxidation states. (Source: ResearchGate)
-
thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN. (Source: ResearchGate)
-
Methylated naphthalene additives with various melting and boiling points enable a win–win scenario of optimizing both cost and efficiency of polymer solar cells. (Source: Journal of Materials Chemistry A)
-
TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (Source: e-Publications@Marquette)
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (Source: Energy & Fuels)
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Sulfone synthesis by oxidation. (Source: Organic Chemistry Portal)
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An In-depth Technical Guide to the Solubility of 2,6-Bis-(methylthio)naphthalene in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,6-Bis-(methylthio)naphthalene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and offers a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of Solubility
2,6-Bis-(methylthio)naphthalene is a sulfur-containing polycyclic aromatic hydrocarbon with a molecular formula of C₁₂H₁₂S₂ and a molecular weight of approximately 220.36 g/mol .[1][2] The solubility of this and similar compounds is a critical physicochemical parameter that governs their behavior in various applications, from organic synthesis and materials science to pharmacology. In drug development, for instance, solubility profoundly impacts a compound's bioavailability and efficacy. A thorough understanding of a compound's solubility profile is therefore a prerequisite for its successful application.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
2.1. Molecular Structure and Polarity
The structure of 2,6-Bis-(methylthio)naphthalene provides clues to its potential solubility:
-
Naphthalene Core: The core of the molecule is a nonpolar, aromatic naphthalene ring system (C₁₀H₈).[4] Naphthalene itself is known to be insoluble in water but soluble in various organic solvents.[4]
-
Methylthio Substituents: The two methylthio (-SCH₃) groups introduce a degree of polarity due to the presence of sulfur atoms, which are more electronegative than carbon. However, the overall molecule is expected to remain predominantly nonpolar to weakly polar.
Based on this structure, 2,6-Bis-(methylthio)naphthalene is anticipated to be soluble in nonpolar and weakly polar organic solvents and poorly soluble in highly polar solvents like water.
2.2. Solvent Selection Strategy
A logical approach to determining the solubility of a compound with unknown characteristics is to test a range of solvents with varying polarities. The following is a recommended list of solvents for initial screening, categorized by their polarity:
-
Nonpolar Solvents:
-
Hexane
-
Toluene
-
Carbon Tetrachloride
-
-
Weakly Polar Solvents:
-
Diethyl Ether
-
Chloroform
-
Dichloromethane
-
-
Polar Aprotic Solvents:
-
Acetone
-
Ethyl Acetate
-
Tetrahydrofuran (THF)
-
-
Polar Protic Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust method for determining the solubility of 2,6-Bis-(methylthio)naphthalene. This method is designed to be self-validating by incorporating equilibrium confirmation and precise quantification.
3.1. Materials and Equipment
-
2,6-Bis-(methylthio)naphthalene (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Experimental Workflow
The experimental workflow for determining the solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,6-Bis-(methylthio)naphthalene into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to facilitate the separation of the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution using the same solvent.
-
Analyze the diluted solutions using a suitable analytical method. HPLC with UV detection is often preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.
-
Prepare a standard curve using known concentrations of 2,6-Bis-(methylthio)naphthalene in the same solvent.
-
Determine the concentration of the saturated solution by comparing its response to the standard curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
While specific experimental data for 2,6-Bis-(methylthio)naphthalene is not available, the results of the described protocol should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.
Table 1: Hypothetical Solubility Data for 2,6-Bis-(methylthio)naphthalene at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Experimental Data | Calculated Data |
| Toluene | 2.4 | Experimental Data | Calculated Data |
| Diethyl Ether | 2.8 | Experimental Data | Calculated Data |
| Chloroform | 4.1 | Experimental Data | Calculated Data |
| Acetone | 5.1 | Experimental Data | Calculated Data |
| Ethanol | 5.2 | Experimental Data | Calculated Data |
| Methanol | 6.6 | Experimental Data | Calculated Data |
| Water | 10.2 | Experimental Data | Calculated Data |
Interpretation of Results:
The obtained solubility data should be analyzed in the context of solvent polarity and the molecular structure of 2,6-Bis-(methylthio)naphthalene. It is expected that the solubility will be higher in solvents with polarity indices similar to that of the solute. A plot of solubility versus the solvent polarity index can provide a visual representation of this relationship.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of 2,6-Bis-(methylthio)naphthalene in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently generate reliable solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications. The methodologies described are grounded in fundamental principles of physical chemistry and represent best practices in the field, ensuring the generation of accurate and reproducible results.
References
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An In-depth Technical Guide to the Structural Landscape of Bis-(methylthio)naphthalenes: A Case Study of the 2,6- and 1,4-Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, owing to their rigid, planar structure and versatile electronic properties. The introduction of functional groups, such as methylthio (-SCH₃) moieties, can significantly influence their molecular packing, intermolecular interactions, and, consequently, their bulk properties. This guide provides a detailed exploration of the structural characteristics of bis-(methylthio)naphthalenes, with a particular focus on the 2,6-substituted isomer.
While a definitive, publicly available crystal structure for 2,6-bis-(methylthio)naphthalene has yet to be reported in crystallographic databases, this guide will leverage the experimentally determined crystal structure of its close isomer, 1,4-bis-(methylthio)naphthalene, as a foundational case study. By examining the synthesis, crystallization, and solid-state architecture of the 1,4-isomer, we can derive valuable insights into the probable structural attributes and intermolecular interaction motifs of the 2,6-isomer, thereby providing a robust framework for researchers in the field.
Molecular and Crystal Structure of Bis-(methylthio)naphthalenes: A Comparative Analysis
The substitution pattern on the naphthalene core profoundly impacts the molecule's symmetry, dipole moment, and potential for intermolecular interactions. This, in turn, dictates the crystal packing and the resulting material properties.
The Known: Crystal Structure of 1,4-Bis-(methylthio)naphthalene
The crystal structure of 1,4-bis-(methylthio)naphthalene has been determined by X-ray diffraction, providing a concrete example of how these molecules arrange themselves in the solid state[1]. The molecule is nearly planar, with the methyl carbons showing only slight deviation from the naphthalene plane[1].
Table 1: Crystallographic Data for 1,4-Bis-(methylthio)naphthalene [1]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂S₂ |
| Molecular Weight | 220.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 15.203(3) Å |
| b | 10.246(2) Å |
| c | 7.1750(14) Å |
| β | 99.43(3)° |
| Volume | 1102.6(4) ų |
| Z | 4 |
In the crystal lattice, the molecules of 1,4-bis-(methylthio)naphthalene are organized in a way that maximizes favorable intermolecular interactions. Notably, a short S···S contact of 3.6864(9) Å is observed, which is slightly longer than the van der Waals contact distance, suggesting a weak but significant interaction that contributes to the overall packing[1].
Caption: Molecular structure of 1,4-Bis-(methylthio)naphthalene.
The Inferred: Probable Structural Features of 2,6-Bis-(methylthio)naphthalene
While the precise crystal structure of 2,6-bis-(methylthio)naphthalene is not available, we can hypothesize its solid-state behavior based on its molecular geometry and in comparison to the 1,4-isomer. The 2,6-substitution pattern imparts a higher degree of molecular symmetry (C₂h) compared to the 1,4-isomer (C₂v). This difference in symmetry can lead to a more ordered and potentially denser crystal packing.
Intermolecular interactions in the 2,6-isomer are likely to be dominated by C-H···π and π-π stacking interactions, which are common in naphthalene-based systems. The sulfur atoms, with their lone pairs of electrons, may also participate in weak C-H···S hydrogen bonds. The linear arrangement of the methylthio groups in the 2,6-isomer might favor a herringbone or slipped-stack packing motif, which is efficient for maximizing van der Waals forces between the aromatic cores.
Caption: Potential intermolecular interactions in the crystal lattice.
Experimental Protocols
The synthesis of bis-(methylthio)naphthalenes can be achieved through various synthetic routes. A common and effective method involves the reaction of a di-lithiated naphthalene intermediate with dimethyl disulfide. The following protocol is adapted from the synthesis of 1,4-bis-(methylthio)naphthalene and can be modified for the synthesis of the 2,6-isomer starting from 2,6-dibromonaphthalene[1].
Synthesis of Bis-(methylthio)naphthalene
Materials:
-
Dibromonaphthalene (1,4- or 2,6-isomer)
-
tert-Butyllithium (t-BuLi) in pentane
-
Dimethyl disulfide ((CH₃S)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
-
Hexane
-
Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolution: Dissolve the starting dibromonaphthalene in anhydrous THF in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add t-BuLi solution dropwise via the dropping funnel over a period of 30 minutes. Stir the reaction mixture at this temperature for 1 hour.
-
Thiolation: Add dimethyl disulfide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.
-
Quenching and Extraction: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of water. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification and Crystallization: Purify the crude product by column chromatography on silica gel. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a mixture of dichloromethane and hexane[1].
Caption: Step-by-step synthesis and crystallization workflow.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the structural aspects of bis-(methylthio)naphthalenes, using the experimentally determined crystal structure of the 1,4-isomer as a valuable reference point for understanding the potential solid-state behavior of the 2,6-isomer. The provided synthetic protocol offers a practical methodology for obtaining these compounds for further investigation.
The absence of a published crystal structure for 2,6-bis-(methylthio)naphthalene highlights an opportunity for further research. The determination of its crystal structure would provide a more complete understanding of the structure-property relationships in this class of compounds and would be of significant interest to the materials science and drug development communities. Future work could also explore the synthesis and structural characterization of other isomers and derivatives to build a comprehensive library of these promising molecules.
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Unveiling the Frontier Orbitals: A Technical Guide to the HOMO-LUMO Levels of 2,6-Bis-(methylthio)naphthalene
Abstract
This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,6-Bis-(methylthio)naphthalene. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes fundamental principles of frontier molecular orbital theory with established experimental and computational methodologies to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical understanding and practical protocols for determining the electronic properties of this and similar aromatic compounds.
Introduction: The Significance of Frontier Orbitals in Molecular Design
The electronic and optical properties of organic molecules are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates a molecule's electronic transitions, chemical reactivity, and photophysical properties.[2]
For researchers in drug development, understanding the HOMO-LUMO gap can provide insights into a molecule's potential for engaging in charge-transfer interactions with biological targets. In the realm of materials science, particularly for organic electronics, the HOMO and LUMO levels are paramount. They determine a material's suitability for use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the alignment of energy levels is crucial for efficient charge injection, transport, and collection.[1]
The subject of this guide, 2,6-Bis-(methylthio)naphthalene, is a derivative of naphthalene, a well-known polycyclic aromatic hydrocarbon. The introduction of two methylthio (-SMe) groups at the 2 and 6 positions is expected to significantly influence the electronic landscape of the naphthalene core. The sulfur atoms, with their lone pairs of electrons, are anticipated to act as electron-donating moieties, thereby raising the HOMO energy level and likely reducing the HOMO-LUMO gap compared to unsubstituted naphthalene.[3] The symmetrical substitution pattern may also impart specific electronic and packing properties in the solid state.
This guide will first detail the established experimental and computational methodologies for determining HOMO and LUMO levels. Subsequently, it will provide a detailed discussion on the anticipated electronic characteristics of 2,6-Bis-(methylthio)naphthalene based on the known effects of methylthio substituents on aromatic systems and data from analogous compounds.
Methodologies for Determining HOMO-LUMO Levels
The determination of HOMO and LUMO energy levels can be approached through both experimental measurements and computational modeling. Each approach offers unique advantages and, when used in concert, provides a comprehensive understanding of a molecule's electronic structure.
Experimental Approaches
2.1.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of molecules and is widely used to estimate HOMO and LUMO energy levels.[4] The experiment involves applying a linearly cycling potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential, yielding a voltammogram.
-
Principle: The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the reduction potential (Ered) corresponds to the addition of an electron to the LUMO. These potentials can be empirically correlated to the HOMO and LUMO energy levels.
-
Experimental Protocol: A Self-Validating System
-
Preparation of the Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of 2,6-Bis-(methylthio)naphthalene in a suitable degassed, anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The high purity of the solvent and electrolyte is critical to avoid interfering redox processes.
-
Three-Electrode Setup:
-
Working Electrode: A glassy carbon or platinum electrode, polished to a mirror finish before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or mesh with a large surface area to ensure that the current does not limit the electrochemical process.
-
-
Internal Standard: Add a small amount of an internal standard with a well-defined and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple. This allows for the calibration of the measured potentials against a known reference, enhancing the trustworthiness of the data.
-
Data Acquisition: Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected oxidation and reduction events of the analyte.
-
Data Analysis: Determine the onset potentials for the first oxidation (Eonset, ox) and first reduction (Eonset, red) from the voltammogram. These are the potentials at which the current begins to deviate from the baseline.
-
Calculation of HOMO and LUMO Levels: The HOMO and LUMO energies can be estimated using the following empirical equations, referencing against the Fc/Fc+ couple (assuming the absolute energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
EHOMO (eV) = -[Eonset, ox vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Eonset, red vs Fc/Fc+ + 4.8]
-
-
Diagram: Workflow for HOMO-LUMO Determination via Cyclic Voltammetry
Caption: A streamlined workflow for the experimental determination of HOMO and LUMO energy levels using cyclic voltammetry.
2.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule and can be used to estimate the HOMO-LUMO gap.
-
Principle: The absorption of a photon with sufficient energy can promote an electron from the HOMO to the LUMO. The wavelength of the longest-wavelength absorption peak (λmax) or the onset of the absorption band (λonset) in the UV-Vis spectrum corresponds to this electronic transition. The energy of this transition is equivalent to the optical HOMO-LUMO gap.
-
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of 2,6-Bis-(methylthio)naphthalene in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption bands.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference and another with the analyte solution.
-
Spectrum Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the onset of the lowest energy absorption band (λonset). This is typically determined from the intersection of the tangent to the low-energy side of the absorption peak with the baseline.
-
HOMO-LUMO Gap Calculation: The optical HOMO-LUMO gap (Egopt) can be calculated using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
It is important to note that the optical gap determined by UV-Vis spectroscopy is typically larger than the electrochemical gap from CV due to exciton binding energy. However, it provides a valuable and often more straightforward method for estimating the energy gap.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[5]
-
Principle: DFT methods calculate the electronic structure of a molecule based on its electron density. From these calculations, the energies of the molecular orbitals, including the HOMO and LUMO, can be obtained.
-
Computational Protocol:
-
Molecular Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of 2,6-Bis-(methylthio)naphthalene. This is achieved by performing a geometry optimization calculation. A common and reliable functional for this purpose is B3LYP, often paired with a basis set such as 6-31G(d).[6]
-
Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed, often with a larger and more robust basis set (e.g., 6-311+G(d,p)) to obtain more accurate orbital energies.[7]
-
Analysis of Molecular Orbitals: The output of the calculation will provide the energies of all molecular orbitals. The HOMO energy is the energy of the highest occupied orbital, and the LUMO energy is that of the lowest unoccupied orbital. Visualization of the HOMO and LUMO can also provide insights into the electron distribution and the nature of the electronic transitions.
-
Diagram: Computational Workflow for HOMO-LUMO Prediction using DFT
Caption: A typical computational workflow for predicting the HOMO and LUMO energy levels of a molecule using Density Functional Theory.
Expected Electronic Properties of 2,6-Bis-(methylthio)naphthalene
In the absence of direct experimental data, we can make informed predictions about the HOMO-LUMO levels of 2,6-Bis-(methylthio)naphthalene based on the known electronic effects of its constituent parts: the naphthalene core and the methylthio substituents.
The Naphthalene Core
Naphthalene is an aromatic hydrocarbon with a HOMO-LUMO gap that is smaller than that of benzene, a consequence of its more extended π-conjugated system.[8] The HOMO and LUMO of naphthalene are π-orbitals distributed across the aromatic framework.
The Influence of the Methylthio (-SMe) Substituent
The methylthio group is generally considered to be an electron-donating group when attached to an aromatic ring.[3] This is due to the presence of lone pairs of electrons on the sulfur atom that can be delocalized into the π-system of the aromatic ring through resonance. This electron donation has two primary effects on the frontier orbitals:
-
Raising the HOMO Energy: The delocalization of the sulfur lone pairs into the naphthalene π-system will increase the electron density of the HOMO, making it less stable and thus raising its energy level. A higher HOMO energy indicates that the molecule is more easily oxidized (i.e., it is a better electron donor).
-
Effect on the LUMO Energy: The effect on the LUMO is generally less pronounced than on the HOMO. The electron-donating nature of the methylthio group may slightly destabilize the LUMO, raising its energy.
-
Reduction of the HOMO-LUMO Gap: The significant raising of the HOMO energy, coupled with a smaller change in the LUMO energy, is expected to result in a reduction of the overall HOMO-LUMO gap compared to unsubstituted naphthalene.
Positional Effects and Symmetry
The substitution at the 2 and 6 positions of the naphthalene ring is significant. These are β-positions, and substituents at these positions can effectively conjugate with the entire aromatic system. The symmetrical disubstitution is likely to result in a relatively symmetrical distribution of the HOMO and LUMO across the molecule.
Comparative Analysis with Analogous Compounds
Studies on other substituted naphthalenes have shown that electron-donating groups such as amino (-NH2) and methoxy (-OCH3) groups, which are also electron-donating through resonance, lead to a decrease in the HOMO-LUMO gap.[4][7] Given that the sulfur in the methylthio group is less electronegative than oxygen and nitrogen, it is expected to be a strong electron donor, leading to a significant impact on the frontier orbital energies.
Summary of Predicted and Determinable Data
The following table summarizes the key parameters related to the HOMO and LUMO levels of 2,6-Bis-(methylthio)naphthalene and the methodologies to determine them.
| Parameter | Description | Primary Experimental Technique | Primary Computational Technique | Expected Trend vs. Naphthalene |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Cyclic Voltammetry | Density Functional Theory (DFT) | Higher (less negative) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Cyclic Voltammetry | Density Functional Theory (DFT) | Slightly Higher (less negative) |
| Electrochemical Gap | ELUMO - EHOMO, determined from redox potentials. | Cyclic Voltammetry | DFT (orbital energy difference) | Smaller |
| Optical Gap | Energy of the lowest electronic transition. | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Smaller (red-shifted absorption) |
Conclusion
Based on the established principles of substituent effects on aromatic systems, it is anticipated that the two electron-donating methylthio groups will significantly raise the HOMO energy level of the naphthalene core, leading to a smaller HOMO-LUMO gap compared to the parent naphthalene molecule. This modification of the electronic structure suggests that 2,6-Bis-(methylthio)naphthalene may possess interesting properties for applications in organic electronics and as a building block for more complex functional materials. The methodologies and theoretical considerations outlined in this guide provide a clear pathway for researchers to fully characterize the frontier orbital landscape of this and related sulfur-containing aromatic compounds.
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ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. [Link]
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Boukaoud, A., et al. (2024). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Journal of Molecular Modeling, 30(3), 88. [Link]
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Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Phase Transitions, 95(4), 335-348. [Link]
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Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. (n.d.). ResearchGate. [Link]
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O'Leary, J., & Wallis, J. D. (2006). Weak attractive interactions between methylthio groups and electron-deficient alkenes in peri-naphthalenes: a competition with conjugative effects. Chemistry, 12(29), 7724-7732. [Link]
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Kemp, N. T., & Raines, R. T. (2018). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS chemical biology, 13(5), 1269–1274. [Link]
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Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. [Link]
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Martínez, C., et al. (2024). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. [Link]
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Pardo, J. R., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Astronomy & Astrophysics, 665, A14. [Link]
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Li, Y., et al. (2024). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 10(5), eadj3411. [Link]
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Chemistry Stack Exchange. How is nitrogen the most powerful electron donor in aromatic rings?. [Link]
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ResearchGate. Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells. [Link]
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Adhikari, B., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9, 768412. [Link]
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ResearchGate. HOMO and LUMO energy levels of a) naphthalene, b) anthracene, c) tetracene, and d) pentacene calculated at B3LYP/6-31G(d) level of theory. [Link]
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ResearchGate. HOMO and LUMO energy levels of the 1-6 molecules and PC 61 BM at the PBE0/6-31G(d) level. [Link]
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"theoretical studies of 2,6-Bis-(methylthio)naphthalene"
An In-depth Technical Guide to the Theoretical Studies of 2,6-Bis-(methylthio)naphthalene
Introduction
Naphthalene, a fundamental bicyclic aromatic hydrocarbon, serves as a crucial building block for a vast array of organic materials and pharmacologically active compounds.[1] The strategic functionalization of the naphthalene core allows for the fine-tuning of its electronic and optical properties, leading to applications in diverse fields such as organic electronics and drug design.[1][2] Among the various substituted naphthalenes, those bearing sulfur-containing moieties are of particular interest due to the influence of sulfur's lone pair electrons and its ability to participate in π-conjugation. This guide focuses on the theoretical investigation of a specific derivative, 2,6-Bis-(methylthio)naphthalene, a molecule with the chemical formula C₁₂H₁₂S₂.[3][4]
While extensive experimental and theoretical studies have been conducted on numerous naphthalene derivatives, a dedicated, comprehensive theoretical analysis of 2,6-Bis-(methylthio)naphthalene is not widely available in existing literature. Therefore, this whitepaper aims to provide a detailed theoretical framework for understanding the structural, electronic, and spectroscopic properties of this molecule. By applying established computational methodologies, proven effective for similar aromatic systems, we can predict and rationalize the behavior of 2,6-Bis-(methylthio)naphthalene, thereby providing valuable insights for researchers in materials science and drug development.[5][6]
Computational Methodology: A Self-Validating System
To ensure the reliability and accuracy of the theoretical predictions, a robust computational protocol is essential. The methods outlined below are based on widely accepted practices in the field of computational chemistry for the study of organic molecules.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is the cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.
Experimental Protocol: Ground State Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: The initial 3D structure of 2,6-Bis-(methylthio)naphthalene is built using molecular modeling software.
-
Choice of Functional and Basis Set: The geometry is optimized using a hybrid functional, such as B3LYP or M06-2X, which have demonstrated high accuracy for organic molecules. A Pople-style basis set, 6-31+G(d), is selected, which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the sulfur atoms.[5]
-
Optimization Algorithm: A quasi-Newton optimization algorithm is employed to find the minimum energy conformation of the molecule.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.
Experimental Protocol: Calculation of UV-Vis Absorption Spectra
-
Ground State Geometry: The TD-DFT calculation is performed on the previously optimized ground-state geometry.
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization are employed for consistency.
-
Number of Excited States: A sufficient number of excited states (typically 10-20) are calculated to cover the near-UV and visible regions of the electromagnetic spectrum.
-
Solvent Effects: To simulate realistic experimental conditions, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Spectral Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum.
Workflow for Theoretical Analysis of 2,6-Bis-(methylthio)naphthalene
Caption: A flowchart illustrating the computational workflow for the theoretical study of 2,6-Bis-(methylthio)naphthalene.
Molecular Geometry and Structural Analysis
The geometry of 2,6-Bis-(methylthio)naphthalene is expected to be largely planar with respect to the naphthalene core, similar to naphthalene itself which possesses a planar structure with D₂h symmetry.[6] The introduction of the methylthio (-SCH₃) groups at the 2 and 6 positions will influence the local geometry.
Predicted Structural Parameters for 2,6-Bis-(methylthio)naphthalene
| Parameter | Predicted Value | Rationale |
| C-C bond lengths (naphthalene core) | 1.37 - 1.42 Å | Consistent with experimental and theoretical values for naphthalene, with minor variations due to substituent effects.[6] |
| C-S bond length | ~1.77 Å | Typical single bond length between an sp² carbon and a sulfur atom. |
| S-C (methyl) bond length | ~1.81 Å | Typical single bond length between an sp³ carbon and a sulfur atom. |
| C-S-C bond angle | ~100-105° | Reflects the bent geometry around the divalent sulfur atom. |
| Dihedral Angle (C-C-S-C) | Variable | The orientation of the methylthio groups relative to the naphthalene plane will depend on steric and electronic factors. |
The methylthio groups are likely to exhibit some degree of rotational freedom around the C-S bonds. The most stable conformation will be a balance between maximizing conjugation of the sulfur lone pairs with the naphthalene π-system and minimizing steric hindrance.
Molecular Structure of 2,6-Bis-(methylthio)naphthalene
Caption: A 2D representation of the molecular structure of 2,6-Bis-(methylthio)naphthalene.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability.[6]
For 2,6-Bis-(methylthio)naphthalene, the HOMO is expected to have significant contributions from the π-system of the naphthalene core and the p-orbitals of the sulfur atoms. The LUMO will likely be a π* orbital distributed over the naphthalene ring. The presence of the electron-donating methylthio groups should raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. A smaller gap suggests that the molecule will be more easily excitable and potentially more reactive.[7]
Predicted Frontier Orbital Energies for 2,6-Bis-(methylthio)naphthalene
| Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.5 to -6.0 | π-orbital with significant contribution from sulfur lone pairs |
| LUMO | -1.0 to -1.5 | π*-orbital localized on the naphthalene core |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate reactivity and potential for electronic applications |
HOMO-LUMO Energy Gap Diagram
Caption: A diagram illustrating the predicted HOMO-LUMO energy levels and the energy gap for 2,6-Bis-(methylthio)naphthalene.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution within the molecule. It is predicted that the regions around the sulfur atoms will be electron-rich (negative electrostatic potential) due to the presence of lone pairs. The naphthalene core will exhibit a more neutral potential, while the hydrogen atoms of the methyl groups will be slightly electron-deficient (positive electrostatic potential). This information is valuable for predicting how the molecule might interact with other molecules, such as in drug-receptor binding or crystal packing.
Spectroscopic Properties (Theoretical Predictions)
UV-Vis Spectroscopy
The theoretical UV-Vis spectrum of 2,6-Bis-(methylthio)naphthalene, calculated using TD-DFT, is expected to show characteristic absorptions corresponding to π-π* transitions within the naphthalene system. The presence of the methylthio groups, which act as auxochromes, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated system by the sulfur lone pairs, which lowers the energy of the electronic transitions.
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
¹H NMR: Two main signals are expected: one for the aromatic protons on the naphthalene ring and another for the protons of the two equivalent methyl groups. The aromatic protons will appear in the downfield region (typically 7-8 ppm), with their exact chemical shifts influenced by the electronic effects of the methylthio groups. The methyl protons will give a singlet in the upfield region (around 2.5 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the molecule. The carbons of the naphthalene core will resonate in the aromatic region (120-140 ppm), with the carbons directly attached to the sulfur atoms showing a characteristic downfield shift. The methyl carbons will appear at a much higher field (around 15-20 ppm).[5]
Potential Applications
Based on the theoretical insights gained, 2,6-Bis-(methylthio)naphthalene and similar derivatives could be promising candidates for several applications:
-
Organic Electronics: The tunable HOMO-LUMO gap and extended π-conjugation suggest potential use as organic semiconductors in thin-film transistors or as components in organic light-emitting diodes (OLEDs).
-
Drug Design: Naphthalene derivatives are known to possess a wide range of biological activities.[8] The specific electronic and steric properties of 2,6-Bis-(methylthio)naphthalene could make it a scaffold for the development of new therapeutic agents. The electron-rich sulfur atoms could act as hydrogen bond acceptors in interactions with biological targets.
-
Sensors: The sensitivity of the electronic properties to the local environment could be exploited in the design of chemical sensors.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of 2,6-Bis-(methylthio)naphthalene. Through the application of state-of-the-art computational methods like DFT and TD-DFT, we have elucidated key features of this molecule, including its optimized geometry, frontier molecular orbital energies, and predicted spectroscopic signatures. The insights presented herein offer a solid foundation for future experimental work and highlight the potential of this and related naphthalene derivatives in the development of novel organic materials and pharmaceuticals. The self-validating nature of the proposed computational protocols ensures a high degree of confidence in the predicted properties, paving the way for the rational design of new functional molecules.
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Methodological & Application
Application Note: 2,6-Bis-(methylthio)naphthalene for Organic Field-Effect Transistors (OFETs)
Introduction: The Case for Sulfur-Substituted Naphthalenes in Organic Electronics
Organic Field-Effect Transistors (OFETs) are foundational components for next-generation flexible, transparent, and low-cost electronics.[1] The performance of these devices is critically dependent on the intrinsic properties of the organic semiconductor used as the active channel material. While numerous p-type materials based on acenes and thiophenes have shown high performance, the development of stable and efficient n-type and ambipolar semiconductors remains a key challenge.[2]
Naphthalene and its derivatives represent a class of aromatic hydrocarbons with excellent chemical stability and well-defined electronic properties, making them attractive building blocks for organic semiconductors.[3][4] This application note focuses on 2,6-Bis-(methylthio)naphthalene , a small molecule designed to leverage the unique electronic contributions of sulfur atoms to enhance charge transport. The introduction of sulfur into aromatic cores has been shown to be a potent strategy for modulating molecular packing and improving charge carrier mobility.[5] Specifically, the replacement of oxygen with sulfur in naphthalene diimides has been demonstrated to dramatically boost electron mobility from non-detectable levels to 0.01 cm² V⁻¹ s⁻¹, attributed to enhanced intermolecular interactions.[5]
This guide provides a comprehensive overview of the synthesis, purification, and application of 2,6-Bis-(methylthio)naphthalene as an active layer in OFETs. We present detailed, field-proven protocols for material preparation, device fabrication via vacuum deposition, and electrical characterization, intended for researchers and scientists in materials science and drug development exploring novel semiconductors.
Section 1: Material Synthesis and Characterization
The quality of the organic semiconductor is paramount for achieving high-performance OFETs. Impurities or crystalline defects can act as charge traps, severely limiting carrier mobility.[6] Therefore, meticulous synthesis and rigorous purification are non-negotiable prerequisites.
Material Properties
2,6-Bis-(methylthio)naphthalene is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,6-bis(methylsulfanyl)naphthalene | [7] |
| CAS Number | 10075-77-1 | [7][8] |
| Molecular Formula | C₁₂H₁₂S₂ | [7] |
| Molecular Weight | 220.36 g/mol | [7][8] |
| Canonical SMILES | CSC1=CC2=C(C=C1)C=C(C=C2)SC | [7] |
Molecular Structure
Synthesis Protocol: A Representative Method
A plausible and effective route to synthesize 2,6-Bis-(methylthio)naphthalene is via a lithium-halogen exchange followed by quenching with dimethyl disulfide, starting from the commercially available 2,6-dibromonaphthalene.[9]
Materials:
-
2,6-Dibromonaphthalene
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), dissolve 2,6-dibromonaphthalene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add t-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is typically rapid. Stir for 1 hour at this temperature.
-
Causality Note: t-BuLi is a strong base that facilitates the lithium-halogen exchange, creating a more nucleophilic organolithium intermediate. Performing the reaction at low temperatures is crucial to prevent side reactions.
-
-
Thiolation: Add dimethyl disulfide (DMDS, 2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality Note: The organolithium intermediate acts as a nucleophile, attacking the electrophilic sulfur-sulfur bond in DMDS to form the desired thioether linkage.
-
-
Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified first by column chromatography (silica gel, hexane/ethyl acetate gradient) and then by the recrystallization protocol below.
Purification Protocol: Recrystallization
Recrystallization is a critical final step to achieve the high purity (>99.5%) required for semiconductor applications.[10][11]
Materials:
-
Crude 2,6-Bis-(methylthio)naphthalene
-
Methanol (reagent grade)
-
Erlenmeyer flasks, hot plate, Büchner funnel, vacuum flask
Procedure:
-
Solvent Selection: Methanol is a suitable solvent for recrystallizing naphthalene derivatives.[12][13] The target compound should be sparingly soluble at room temperature but highly soluble when the solvent is heated to its boiling point.
-
Dissolution: Place the crude solid in a 50 mL Erlenmeyer flask. In a separate flask, heat methanol to boiling. Add the hot methanol to the crude solid in small portions while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
Causality Note: Using the minimum amount of solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. Dry the purified crystals under high vacuum.
-
Validation: Confirm the purity of the final product using techniques such as melting point analysis, NMR spectroscopy, and elemental analysis.
Section 2: OFET Device Fabrication Protocol
The following protocol details the fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET, a common and reliable architecture for evaluating new organic semiconductors.[1][2]
Device Architecture
The BGTC architecture minimizes potential damage to the organic semiconductor that can occur when patterning electrodes beforehand.[1]
Step-by-Step Fabrication Protocol
Materials & Equipment:
-
Heavily n-doped Silicon (n++ Si) wafers with a thermally grown 200-300 nm silicon dioxide (SiO₂) layer.
-
Purified 2,6-Bis-(methylthio)naphthalene.
-
Acetone, Isopropanol (IPA) (semiconductor grade).
-
High-vacuum thermal evaporator (<10⁻⁶ mbar).[14]
-
Shadow mask for source-drain electrodes.
-
Ultrasonic bath.
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sequentially sonicate the substrate in acetone and then isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Causality Note: A pristine substrate surface is essential for achieving good film morphology and a clean dielectric/semiconductor interface, which is where charge transport occurs.
-
-
Surface Treatment (Optional but Recommended):
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by vapor or solution deposition.
-
Causality Note: OTS treatment renders the hydrophilic SiO₂ surface hydrophobic, which can improve the molecular ordering and grain size of the deposited organic film, often leading to higher charge carrier mobility.
-
-
Active Layer Deposition:
-
Place the cleaned substrate into a high-vacuum thermal evaporator.
-
Load the purified 2,6-Bis-(methylthio)naphthalene into a quartz crucible.
-
Evacuate the chamber to a pressure below 5 x 10⁻⁷ mbar.
-
Deposit a 40-60 nm thick film of the semiconductor onto the substrate.
-
Causality Note: High vacuum is necessary to prevent contamination and ensure a long mean free path for the evaporated molecules, leading to a uniform film. The deposition rate and substrate temperature are critical parameters that control film crystallinity and morphology.[15][16]
-
-
Electrode Deposition:
-
Without breaking vacuum, place a shadow mask defining the source and drain electrodes over the semiconductor film.
-
Deposit 40-50 nm of Gold (Au) to form the contacts. A thin (2-5 nm) adhesion layer of Chromium (Cr) or Titanium (Ti) may be used.
-
Causality Note: Gold is chosen for its high work function, which facilitates hole injection into many p-type organic semiconductors, and its inertness. The top-contact configuration ensures an intimate interface between the metal and the pristine organic surface.[17]
-
-
Device Finalization:
-
Vent the chamber and carefully remove the completed device. Store in an inert environment (e.g., a nitrogen-filled glovebox) before characterization.
-
Table of Fabrication Parameters
| Parameter | Typical Value | Purpose |
| Gate/Dielectric | n++ Si / 200 nm SiO₂ | Substrate and gate insulator |
| Semiconductor Thickness | 40 - 60 nm | Active charge transport layer |
| Semiconductor Dep. Rate | 0.1 - 0.5 Å/s | Controls film morphology |
| Substrate Temperature | Room Temp. - 80 °C | Influences molecular packing |
| Electrode Material | Au (40 nm) / Cr (5 nm) | Source/Drain contacts |
| Channel Length (L) | 20 - 100 µm | Defined by shadow mask |
| Channel Width (W) | 1000 - 2000 µm | Defined by shadow mask |
Section 3: Device Characterization and Performance
Electrical characterization is performed to extract the key figures of merit that define the transistor's performance. This is typically done in an inert atmosphere using a semiconductor parameter analyzer connected to a probe station.[14]
Characterization Workflow
Measurement Protocols
Two primary sets of measurements are required: the transfer characteristics and the output characteristics.[18][19]
-
Transfer Curve (I_D vs. V_G):
-
Apply a constant, high source-drain voltage (V_DS), for example, -40 V (for p-type operation).
-
Sweep the gate voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -40 V).
-
Record the drain current (I_D) at each V_GS step.
-
This measurement reveals the On/Off ratio and is used to calculate the charge carrier mobility and threshold voltage.[20]
-
-
Output Curve (I_D vs. V_D):
-
Set the gate voltage (V_GS) to a specific value (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each V_GS, sweep the drain voltage (V_DS) from 0 V to a negative value (e.g., -40 V).
-
Record the drain current (I_D).
-
This measurement shows the current modulation by the gate and confirms the device operates in both linear and saturation regimes.[20]
-
Performance Metrics and Analysis
-
Charge Carrier Mobility (µ): This metric quantifies how quickly charge carriers move through the semiconductor. It is calculated from the saturation region of the transfer curve using the following equation: I_D = (W / 2L) * C_i * µ * (V_G - V_th)² Where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric. Mobility is extracted from the slope of a plot of √(I_D) vs. V_G.
-
Current On/Off Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve. A high ratio (>10⁵) is essential for digital logic applications to distinguish between the "on" and "off" states.[2]
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to turn on. It is determined by extrapolating the linear portion of the √(I_D) vs. V_G plot to the V_G axis. A V_th close to 0 V is desirable for low-power operation.[2]
Representative Performance of Naphthalene-Based Semiconductors
While specific performance data for 2,6-Bis-(methylthio)naphthalene is not yet widely published, we can infer expected performance based on related, high-performing naphthalene derivatives and sulfur-containing semiconductors. The introduction of sulfur is anticipated to enhance performance compared to unsubstituted analogues.[5]
| Compound Family | Mobility (µ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Polarity | Reference |
| Thiophene-Anthracene Derivatives | ~0.50 | > 10⁷ | p-type | [17] |
| Substituted Naphthalene Diimides | 10⁻³ - 0.016 | 10⁴ - 10⁵ | n-type | [21][22] |
| Sulfur-Substituted NDI | ~0.01 | ~4 x 10⁵ | n-type | [5] |
| Phenyl-Substituted Naphthalenes | up to 0.53 | ~10⁶ | p-type | [3] |
Based on these comparisons, it is reasonable to target p-type or ambipolar behavior for 2,6-Bis-(methylthio)naphthalene with a mobility in the range of 0.01 - 0.5 cm² V⁻¹ s⁻¹ and an On/Off ratio > 10⁵ . The actual performance will be highly dependent on the achieved film morphology and the quality of the electrode-semiconductor interface, where factors like contact resistance can play a significant role.[23][24]
Summary and Outlook
2,6-Bis-(methylthio)naphthalene stands as a promising organic semiconductor candidate, capitalizing on the established stability of the naphthalene core and the performance-enhancing potential of sulfur substitution. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and fabrication of high-quality OFETs using this material. The key to unlocking its full potential lies in achieving high material purity and optimizing the thin-film deposition process to control molecular packing. Future work should focus on detailed structural characterization of the thin films (e.g., via XRD and AFM) to correlate film morphology with device performance and explore its potential as an n-type or ambipolar material.
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Application Notes and Protocols for the Fabrication of Organic Electronic Devices with 2,6-Bis-(methylthio)naphthalene
Introduction: Unlocking the Potential of 2,6-Bis-(methylthio)naphthalene in Organic Electronics
2,6-Bis-(methylthio)naphthalene is an organic semiconductor that holds promise for applications in next-generation electronic devices. Its naphthalene core provides a rigid, planar structure conducive to intermolecular charge transport, while the methylthio substituents can influence molecular packing and electronic properties.[1][2] The molecular formula of 2,6-Bis-(methylthio)naphthalene is C₁₂H₁₂S₂, with a molecular weight of approximately 220.36 g/mol .[2] This application note provides a comprehensive guide for researchers and scientists on the fabrication of organic electronic devices, particularly Organic Field-Effect Transistors (OFETs), using 2,6-Bis-(methylthio)naphthalene as the active semiconductor layer.
The performance of organic electronic devices is intrinsically linked to the quality of the semiconductor thin film, the device architecture, and the integrity of the interfaces between different layers. Therefore, this guide emphasizes not only the "how" but also the "why" behind each fabrication step, empowering researchers to make informed decisions and troubleshoot effectively. We will cover both solution-based and vacuum deposition techniques for the active layer, providing detailed, step-by-step protocols for each.
Core Principles of Organic Field-Effect Transistor (OFET) Fabrication
An OFET is a type of field-effect transistor that utilizes an organic semiconductor for charge transport.[3] The fundamental operation involves modulating the flow of current between two electrodes (source and drain) by applying a voltage to a third electrode (gate), which is separated from the organic semiconductor by a dielectric layer.[3] The choice of device architecture and fabrication methodology significantly impacts device performance. The two most common device architectures are the bottom-gate and top-gate configurations, each with top-contact or bottom-contact variations for the source and drain electrodes.[3]
This guide will focus on the widely used bottom-gate architecture, which is compatible with standard microfabrication techniques and readily available substrates like silicon wafers with a thermally grown silicon dioxide (SiO₂) dielectric layer.
PART 1: Substrate Preparation - The Foundation for High-Performance Devices
A pristine and well-prepared substrate is paramount for the fabrication of high-quality organic electronic devices. Any contaminants or irregularities on the substrate surface can act as charge traps or disrupt the ordered growth of the organic semiconductor thin film, leading to poor device performance. The following is a robust and widely adopted cleaning protocol for silicon/silicon dioxide (Si/SiO₂) and glass substrates.
Protocol 1: Standard Substrate Cleaning Procedure
-
Initial Cleaning:
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in a beaker containing the following solutions for 15 minutes each:
-
Detergent solution (e.g., Alconox® or similar)
-
Deionized (DI) water
-
Acetone
-
Isopropanol (IPA)
-
-
After each sonication step, thoroughly rinse the substrates with DI water.
-
-
Drying:
-
After the final IPA sonication and DI water rinse, dry the substrates with a stream of high-purity nitrogen gas.
-
-
Surface Activation (Optional but Recommended):
-
To improve the surface energy and promote better adhesion and film growth of the subsequent layers, a surface activation step is recommended.
-
UV-Ozone Treatment: Expose the cleaned and dried substrates to UV-ozone for 15-20 minutes. This process effectively removes residual organic contaminants and creates a hydrophilic surface.
-
Oxygen Plasma Treatment: Alternatively, an oxygen plasma treatment for 2-5 minutes can be used to achieve a similar effect.
-
PART 2: Active Layer Deposition - From Solution and Vacuum
The deposition of the 2,6-Bis-(methylthio)naphthalene active layer is the most critical step in the device fabrication process. The morphology, crystallinity, and uniformity of this layer will largely determine the charge carrier mobility and overall device performance. We present two distinct approaches: solution-based deposition for low-cost, large-area fabrication and vacuum thermal evaporation for high-purity, well-controlled thin films.
A. Solution-Based Deposition: Spin-Coating
Solution-based techniques offer the advantages of simplicity, low cost, and scalability. Spin-coating is a common laboratory-scale method for producing uniform thin films.
-
Solution Preparation:
-
Dissolve 2,6-Bis-(methylthio)naphthalene in a suitable high-boiling-point organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene) to a concentration of 5-10 mg/mL. The choice of solvent will depend on the solubility of the specific batch of material and may require some optimization.
-
Gently heat the solution (e.g., 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin-Coating Process:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the 2,6-Bis-(methylthio)naphthalene solution to cover the substrate.
-
Spin-coat at a speed of 1000-3000 rpm for 30-60 seconds. The spin speed and time will determine the film thickness and should be optimized for the desired device characteristics.
-
-
Annealing:
-
After spin-coating, anneal the substrate on a hotplate in a nitrogen-filled glovebox or a vacuum oven. A typical annealing temperature would be in the range of 80-120 °C for 30-60 minutes. Annealing helps to remove residual solvent and can improve the crystallinity of the thin film.
-
B. Vacuum Thermal Evaporation (VTE)
VTE is a technique that allows for the deposition of highly pure and uniform thin films with precise thickness control. This method is particularly well-suited for small-molecule organic semiconductors.
-
System Preparation:
-
Place the cleaned substrates in the substrate holder of a high-vacuum thermal evaporation system.
-
Load a sufficient amount of 2,6-Bis-(methylthio)naphthalene powder into a suitable evaporation source (e.g., a quartz crucible or a molybdenum boat).
-
-
Evaporation Process:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the substrate to a desired temperature. For a related compound, 2,6-Bis(benzo[b]thiophen-2-yl)-3,7-bis(methylthio)naphthalene, substrate temperatures up to 200 °C have been shown to improve device performance by increasing grain size.[4] A systematic study of the substrate temperature is recommended to optimize the film morphology for 2,6-Bis-(methylthio)naphthalene.
-
Gradually heat the evaporation source until the 2,6-Bis-(methylthio)naphthalene begins to sublimate.
-
Deposit the material at a rate of 0.1-1 Å/s. A deposition rate of 1.0 Å s⁻¹ has been used for similar naphthalene-based materials.[4] The thickness of the active layer is typically in the range of 30-50 nm. A quartz crystal microbalance can be used to monitor the deposition rate and film thickness in situ.
-
PART 3: Electrode Deposition and Device Completion
For a bottom-gate, top-contact device architecture, the source and drain electrodes are deposited on top of the organic semiconductor layer.
Protocol 4: Source and Drain Electrode Deposition
-
Mask Alignment:
-
Place a shadow mask with the desired source and drain electrode pattern over the substrate with the deposited 2,6-Bis-(methylthio)naphthalene thin film. The channel length and width are defined by the dimensions of the shadow mask.
-
-
Metal Deposition:
-
Return the substrate to the thermal evaporation system.
-
Deposit a 40-50 nm thick layer of gold (Au) through the shadow mask. Gold is a commonly used electrode material for p-type organic semiconductors due to its high work function, which facilitates efficient hole injection. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited before the gold to improve adhesion to the organic layer.
-
PART 4: Device Characterization
After fabrication, the electrical performance of the OFETs must be characterized to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.
Protocol 5: Electrical Characterization of OFETs
-
Measurement Setup:
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Make electrical contact to the source, drain, and gate electrodes using micromanipulators.
-
-
Output Characteristics:
-
Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This will generate a family of output curves.
-
-
Transfer Characteristics:
-
Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime). This will generate the transfer curve.
-
Data Analysis
-
Field-Effect Mobility (µ): The field-effect mobility in the saturation regime can be calculated from the transfer curve using the following equation:
I_D = (W / 2L) * C_i * µ * (V_GS - V_th)²
where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
On/Off Ratio: This is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct, and can be extrapolated from the linear region of the transfer curve.
Visualization of Fabrication Workflows
Diagram 1: Overall OFET Fabrication Workflow
Caption: Workflow for bottom-gate, top-contact OFET fabrication.
Diagram 2: Solution-Based vs. Vacuum Deposition
Caption: Comparison of solution and vacuum deposition pathways.
Quantitative Data Summary
| Parameter | Solution-Based (Spin-Coating) | Vacuum Thermal Evaporation (VTE) |
| Material Concentration | 5-10 mg/mL | N/A |
| Solvent | Chlorobenzene, Toluene, etc. | N/A |
| Spin Speed | 1000-3000 rpm | N/A |
| Annealing Temperature | 80-120 °C | Substrate Temp: up to 200 °C |
| Deposition Rate | N/A | 0.1-1 Å/s |
| Base Pressure | N/A | < 10⁻⁵ Torr |
| Film Thickness | 30-60 nm | 30-50 nm |
References
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Thermally, Operationally, and Environmentally Stable Organic Thin-Film Transistors Based on Bis[4]benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene Derivatives: Effective Synthesis, Electronic Structures, and Structure–Property - ACS Publications. [Link]
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Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. [Link]
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High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. [Link]
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The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. [Link]
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High-performance n-channel organic thin-film transistor based on naphthalene diimide. [Link]
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Charge transport in 2,6-bis(5′-hexyl-2,2′-bithiophene-5-yl)naphthalene-based organic devices - ResearchGate. [Link]
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Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem. [Link]
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Organic Thin-Film Transistor (OTFT) / Organic Field-Effect Transistor (OFET). [Link]
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Organic semiconductors for field-effect transistors (FETs): Tuning of spectroscopic, electrochemical, electronic and structural properties of naphthalene bisimides via substituents containing alkylthienyl moieties - ResearchGate. [Link]
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Epitaxially-crystallized oriented naphthalene bis(dicarboximide) morphology for significant performance improvement of electron-transporting thin-film transistors - Chemical Communications (RSC Publishing). [Link]
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Synthesis and Characterization of Naphthalene End‐capped Triethylsilylethynyl Anthradithiophene for Organic Thin‐Film Transistors - ResearchGate. [Link]
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High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'-yl-2,6-anthracene semiconductors - PubMed. [Link]
-
Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene - RSC Publishing. [Link]
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Application Notes and Protocols for Thin-Film Deposition of 2,6-Bis-(methylthio)naphthalene
Introduction: The Promise of 2,6-Bis-(methylthio)naphthalene in Organic Electronics
2,6-Bis-(methylthio)naphthalene is an emerging organic semiconductor material with significant potential for applications in next-generation electronic devices. Its naphthalene core provides a rigid and planar structure conducive to efficient charge transport, while the methylthio functional groups can influence molecular packing and electronic properties.[1] The inherent advantages of organic semiconductors, such as mechanical flexibility, low-cost fabrication, and tunability of properties, position materials like 2,6-Bis-(methylthio)naphthalene at the forefront of research in areas including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3]
The performance of devices based on this material is critically dependent on the quality of the deposited thin film. Control over film morphology, crystallinity, and molecular orientation is paramount to achieving optimal device characteristics.[4] These application notes provide detailed protocols for two primary methods of thin-film deposition for 2,6-Bis-(methylthio)naphthalene: Physical Vapor Deposition (PVD) via thermal evaporation and a solution-based approach using spin coating. These methods are selected to represent both vacuum- and solution-processed routes, offering flexibility for various research and development needs.
Physicochemical Properties of 2,6-Bis-(methylthio)naphthalene
A foundational understanding of the material's properties is crucial for developing robust deposition protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂S₂ | [5][6][7][8] |
| Molecular Weight | 220.35 g/mol | [5][6][7][8] |
| CAS Number | 10075-77-1 | [5][6][7][8] |
| Appearance | Solid (form may vary) | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Part 1: Physical Vapor Deposition (PVD) - Thermal Evaporation
Thermal evaporation is a versatile PVD technique suitable for a wide range of organic materials, offering high purity films and precise thickness control.[9][10] The process involves heating the source material in a high vacuum environment until it sublimes or evaporates. The vapor then travels in a line-of-sight path to a cooler substrate, where it condenses to form a thin film.[10][11]
Causality Behind Experimental Choices in Thermal Evaporation
The quality of thermally evaporated organic thin films is governed by several critical parameters. A high vacuum is essential to minimize the incorporation of impurities from residual gases into the growing film and to ensure a long mean free path for the evaporated molecules.[2][11] The deposition rate and substrate temperature are interdependent and significantly influence the film morphology.[2] A slower deposition rate can provide molecules with more time to diffuse on the substrate surface and find energetically favorable positions, often leading to more ordered films. Substrate temperature controls the surface mobility of the arriving molecules; higher temperatures can promote the growth of larger crystalline grains but can also lead to re-evaporation if too high.
Experimental Protocol: Thermal Evaporation of 2,6-Bis-(methylthio)naphthalene
1. Substrate Preparation:
-
Select appropriate substrates (e.g., silicon wafers with a dielectric layer, glass, or flexible substrates like PEN or PET).
-
Ultrasonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove any remaining organic residues and improve surface energy.
2. Source Material Preparation:
-
Load a few milligrams of 2,6-Bis-(methylthio)naphthalene powder into a suitable evaporation source, such as a baffled box or a Knudsen cell made of a refractory material (e.g., tantalum, tungsten, or alumina). The choice of source depends on the desired level of control over the evaporation rate.
-
Ensure the source is clean to prevent cross-contamination.
3. Deposition Process:
-
Mount the cleaned substrates onto the substrate holder in the thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of at least <5 × 10⁻⁶ Torr.[9]
-
Set the substrate temperature to the desired value (a typical starting range for small molecules is room temperature to 100°C).
-
Slowly increase the current to the evaporation source to heat the 2,6-Bis-(methylthio)naphthalene.
-
Monitor the deposition rate using a quartz crystal microbalance. A typical deposition rate for organic semiconductors is in the range of 0.1-1 Å/s.[9]
-
Once the desired deposition rate is stable, open the shutter to begin depositing the thin film onto the substrates.
-
Deposit the film to the desired thickness.
-
After deposition, close the shutter and gradually cool down the evaporation source.
-
Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
Visualization of the Thermal Evaporation Workflow
Caption: Workflow for Thermal Evaporation.
Part 2: Solution-Based Deposition - Spin Coating
Spin coating is a widely used solution-based technique for depositing thin films from a liquid precursor.[12][13] It is a rapid and cost-effective method, particularly suitable for materials that are soluble in common organic solvents.[12] The process involves dispensing a solution onto the center of a substrate, which is then spun at high speed to spread the solution and evaporate the solvent, leaving a thin film.[5]
Causality Behind Experimental Choices in Spin Coating
The final film thickness and morphology in spin coating are determined by a complex interplay of solution properties and process parameters.[5] The choice of solvent is critical; it must dissolve the material adequately and have appropriate volatility. The solution concentration directly influences the final film thickness. The spin speed and acceleration rate control the rate of solvent evaporation and the thinning of the liquid film.[5] For small-molecule organic semiconductors, controlling the crystallization during the rapid solvent evaporation is a key challenge.[6] Post-deposition annealing is often employed to improve film crystallinity and morphology.
Experimental Protocol: Spin Coating of 2,6-Bis-(methylthio)naphthalene
1. Solution Preparation:
-
Prepare a solution of 2,6-Bis-(methylthio)naphthalene in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The choice of solvent will depend on the solubility of the material.
-
Start with a concentration in the range of 1-10 mg/mL. The optimal concentration will need to be determined experimentally to achieve the desired film thickness.
-
Gently heat the solution or use a sonicator to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2. Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for thermal evaporation.
-
Optional: For improved solution wetting, the substrate surface can be treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).
3. Spin Coating Process:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the 2,6-Bis-(methylthio)naphthalene solution onto the center of the substrate.
-
Start the spin coating program. A typical two-step program is effective: a. Step 1 (Spreading): 500-1000 rpm for 5-10 seconds to evenly spread the solution. b. Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.
-
The optimal spin speeds and times will need to be determined experimentally.
4. Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a controlled environment (e.g., a glovebox) to prevent exposure to ambient air and moisture.
-
Anneal the film at a temperature below the material's melting point. A starting point could be 80-120°C for 10-30 minutes.
-
Allow the substrate to cool down slowly to room temperature.
Visualization of the Spin Coating Workflow
Caption: Workflow for Solution-Based Spin Coating.
Part 3: Thin-Film Characterization
Thorough characterization of the deposited films is essential to correlate the deposition parameters with the film properties and ultimately with device performance.
Key Characterization Techniques
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the film's surface topography, allowing for the determination of surface roughness, grain size, and morphology.[8][11] |
| X-ray Diffraction (XRD) | Used to determine the crystallinity, crystal structure, and molecular orientation of the thin film.[14] Grazing-incidence XRD (GIXRD) is particularly useful for thin films. |
| UV-Vis Spectroscopy | Provides information about the optical properties of the film, such as the absorption spectrum, which can be used to estimate the optical bandgap. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the film.[15] |
| Ellipsometry | A non-destructive optical technique for determining film thickness and refractive index. |
Protocol: Atomic Force Microscopy (AFM) Analysis
-
Carefully mount the substrate with the deposited film onto an AFM sample puck.
-
Select an appropriate AFM cantilever for tapping mode (also known as intermittent-contact mode) imaging, which is generally less destructive for soft organic films.
-
Bring the cantilever into oscillation near its resonant frequency.
-
Approach the tip to the sample surface until it begins to intermittently touch, or "tap," the surface.
-
Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image with minimal sample damage.
-
Acquire images from multiple areas of the sample to ensure representativeness.
-
Use AFM analysis software to measure surface roughness (e.g., root-mean-square roughness) and grain size.
Protocol: X-ray Diffraction (XRD) Analysis
-
Mount the sample on the XRD stage.
-
For thin films, a grazing incidence geometry is often preferred to maximize the signal from the film and minimize the signal from the substrate.
-
Set the X-ray source to a common wavelength, such as Cu Kα (λ = 1.54 Å).
-
Perform a scan over a range of 2θ angles relevant for organic materials (typically 2-40°).
-
Analyze the resulting diffractogram to identify Bragg peaks, which correspond to specific crystallographic planes. The position and intensity of these peaks provide information about the crystal structure and orientation.
Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for the deposition and characterization of 2,6-Bis-(methylthio)naphthalene thin films. It is important to recognize that the optimal deposition parameters will be highly dependent on the specific application and the desired film properties. A systematic variation of the key parameters discussed herein, coupled with thorough film characterization, will be necessary to achieve high-quality films and unlock the full potential of this promising organic semiconductor.
References
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VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. [Link]
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IEEE Xplore. (n.d.). Double Deposition Technique of Thin Film Organic Semiconductor: Effect on Optical and Morphology Properties. [Link]
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Chemical Reviews. (n.d.). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. [Link]
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Physical Review B. (2005). Quantitative structural analysis of organic thin films: An x-ray diffraction study. [Link]
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ResearchGate. (n.d.). Organic Semiconductor Growth and Morphology Considerations for Organic Thin-Film Transistors. [Link]
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Stanford University. (n.d.). Method of Organic Semiconductor Thin Film. [Link]
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ResearchGate. (n.d.). Thin Film Deposition: Solution Based Approach. [Link]
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PubChem. (n.d.). Naphthalene, 2,6-bis(methylthio)-. [Link]
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Semantic Scholar. (2021, April 7). Thin Film Deposition: Solution Based Approach. [Link]
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ACS Omega. (2018, February 27). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. [Link]
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Chemistry of Materials. (2025, August 26). Thermally Evaporated Naphthalene Diimides as Electron Transport Layers for Perovskite Solar Cells. [Link]
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ResearchGate. (n.d.). Synthetic routes to organic semiconductors functionalized with thiol groups for molecular and organic electronics. [Link]
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Pharmaffiliates. (n.d.). 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]
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Princeton University. (n.d.). Organic Vapor Phase Deposition for Optoelectronic Devices. [Link]
-
ResearchGate. (n.d.). Considerations for the physical vapor deposition of high molar mass organic compounds. [Link]
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Scholars Research Library. (n.d.). Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. [Link]
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ACS Publications. (n.d.). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. [Link]
-
CNR-IRIS. (2023, November 10). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. [Link]
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MDPI. (2022, June 5). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]
-
The University of Akron. (n.d.). Thin Film Physical Vapor Deposition (PVD) System. [Link]
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FHR Anlagenbau GmbH. (n.d.). Thermal Evaporation in Thin-Film Technology. [Link]
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Application Notes and Protocols: 2,6-Bis(methylthio)naphthalene as a Versatile Building Block for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of next-generation electronic devices has fueled intensive research into novel organic semiconductor materials.[1] Naphthalene derivatives, with their inherent aromaticity and tunable electronic properties, have emerged as a promising class of building blocks for these materials.[2] Specifically, the strategic functionalization of the naphthalene core at the 2- and 6-positions allows for the extension of π-conjugation, a key factor in achieving high charge carrier mobility.[3] This document provides detailed application notes and protocols centered on 2,6-bis(methylthio)naphthalene , a versatile precursor for the synthesis of advanced organic semiconductors.
We will explore the synthesis of this key building block and its subsequent transformation into derivatives suitable for creating high-performance organic electronic materials. The inclusion of sulfur-containing moieties, such as the methylthio and methylsulfonyl groups, offers a powerful tool to modulate the electronic properties of the final semiconductor, particularly its electron affinity and charge transport characteristics.[4]
Strategic Importance of 2,6-Disubstituted Naphthalenes in Organic Electronics
The 2,6-substitution pattern on the naphthalene ring is particularly advantageous for the design of organic semiconductors. This geometry leads to a linear extension of the conjugated system when coupled with other aromatic units, which can facilitate intermolecular π-π stacking and improve charge transport in the solid state. The "building-blocks approach," where different aromatic units are connected, is a common and effective strategy for developing new organic semiconductor materials.[2]
Synthesis of 2,6-Bis(methylthio)naphthalene
The synthesis of 2,6-bis(methylthio)naphthalene can be approached from commercially available starting materials, with the most common route being the nucleophilic substitution of a di-halogenated naphthalene. A reliable method starts from the readily available 2,6-dibromonaphthalene.[5]
Protocol 1: Synthesis of 2,6-Bis(methylthio)naphthalene from 2,6-Dibromonaphthalene
This protocol describes the synthesis via a metal-catalyzed reaction with a thiol equivalent.
Materials:
-
2,6-Dibromonaphthalene
-
Sodium thiomethoxide (NaSMe)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, dppf)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,6-dibromonaphthalene (1.0 eq), sodium thiomethoxide (2.2 eq), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous, degassed solvent to the flask.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2,6-bis(methylthio)naphthalene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Using dry and degassed solvents is crucial for reproducible results.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich ligands often improve the catalytic activity.
Transformation of 2,6-Bis(methylthio)naphthalene for Further Functionalization
The methylthio groups in 2,6-bis(methylthio)naphthalene are not ideal for direct participation in common cross-coupling reactions like Suzuki or Stille couplings, which typically require a halide or triflate leaving group. However, the sulfur atoms can be oxidized to sulfonyl groups, which are strongly electron-withdrawing and can influence the electronic properties of the molecule.
Protocol 2: Oxidation to 2,6-Bis(methylsulfonyl)naphthalene
This protocol details the oxidation of the methylthio groups to methylsulfonyl groups.
Materials:
-
2,6-Bis(methylthio)naphthalene
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
-
Solvent (e.g., Dichloromethane, Acetic acid)
Procedure:
-
Dissolution: Dissolve 2,6-bis(methylthio)naphthalene (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-CPBA, >2.0 eq per thioether group) portion-wise, maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Extract the product with an organic solvent. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product to obtain pure 2,6-bis(methylsulfonyl)naphthalene.
Scientific Rationale:
-
Electron-Withdrawing Nature of Sulfonyl Groups: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group.[6] Its introduction at the 2- and 6-positions of the naphthalene core significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a key strategy in designing n-type organic semiconductors, which are essential for complementary logic circuits.
Application in the Synthesis of Extended π-Conjugated Systems
While 2,6-bis(methylsulfonyl)naphthalene itself is not directly used in cross-coupling reactions as a substrate, the electron-withdrawing nature of the sulfonyl groups can activate the naphthalene ring for other types of reactions. However, a more common and versatile approach is to use 2,6-dibromonaphthalene as the starting point for building extended conjugated systems via well-established cross-coupling methodologies. The following protocol serves as a representative example of how the 2,6-naphthalene core is incorporated into larger semiconducting molecules.
Protocol 3: Suzuki Cross-Coupling of 2,6-Dibromonaphthalene with an Arylboronic Acid
This protocol demonstrates the synthesis of a 2,6-diaryl-naphthalene derivative, a common motif in organic semiconductors.
Materials:
-
2,6-Dibromonaphthalene
-
Arylboronic acid (e.g., Phenylboronic acid, Thiopheneboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,6-dibromonaphthalene (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by column chromatography or recrystallization.
Characterization and Device Fabrication
Characterization of Synthesized Materials:
-
Structural Characterization: The chemical structures of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase transitions of the materials, which are crucial for device fabrication and long-term stability.
-
Optical and Electrochemical Properties: UV-visible absorption and photoluminescence spectroscopy are used to determine the optical bandgap. Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels.[2]
| Property | Method | Significance |
| Chemical Structure | NMR, Mass Spectrometry | Confirms the successful synthesis of the target molecule. |
| Thermal Stability | TGA | Determines the decomposition temperature, indicating the material's stability for processing and operation. |
| Phase Transitions | DSC | Identifies melting and glass transition temperatures, which are important for thin-film formation. |
| Optical Bandgap | UV-vis Spectroscopy | Determines the energy required for photoexcitation, a key parameter for optoelectronic applications. |
| HOMO/LUMO Levels | Cyclic Voltammetry | Determines the energy levels for charge injection and transport, crucial for device performance.[2] |
Fabrication of Organic Thin-Film Transistors (OTFTs):
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact OTFT.
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OTFT
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO₂) is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned thoroughly.
-
Semiconductor Deposition: The synthesized organic semiconductor is deposited as a thin film onto the SiO₂ surface. This can be done by thermal evaporation in a high-vacuum chamber or by solution-based techniques like spin-coating if the material is sufficiently soluble.
-
Source-Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation.
-
Device Characterization: The electrical characteristics of the OTFT are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in air). Key parameters to be determined are the field-effect mobility, the on/off current ratio, and the threshold voltage.
Visualizations
Experimental Workflow for Semiconductor Synthesis and Device Fabrication
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2,6-Bis(methylthio)naphthalene serves as a valuable, yet under-explored, building block in the synthesis of novel organic semiconductors. Its synthesis from readily available precursors and the potential for subsequent functionalization, particularly through oxidation to the electron-withdrawing sulfonyl derivative, opens up avenues for creating a diverse range of materials with tailored electronic properties. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore the potential of this and related sulfur-containing naphthalene derivatives in the development of next-generation organic electronic devices.
References
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Coropceanu, V., Cornil, J., da Silva Filho, D. A., Olivier, Y., Silbey, R., & Brédas, J. L. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926–952. [Link]
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Bässler, H. (2012). Charge Transport in Organic Semiconductors. In Organic Electronics (pp. 1-65). Springer, Berlin, Heidelberg. [Link]
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Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2012). Semiconducting π-Conjugated Systems in Organic Field-Effect Transistors. Chemical Reviews, 112(4), 2208–2267. [Link]
-
Smith, K., Al-Khalaf, A. K. H., Akar, K. B., Kariuki, B. M., & El-Hiti, G. A. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ARKIVOC, 2022(5), 46-59. [Link]
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- 4. Charge transport in organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. 2,6-bis(methylsulfonyl)naphthalene | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of 2,6-Bis-(methylthio)naphthalene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing the synthesis of 2,6-Bis-(methylthio)naphthalene and its precursors. Naphthalene derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique optical-electronic properties.[1][2] The introduction of methylthio groups at the 2 and 6 positions can modulate these properties, making their synthesis a key area of interest. This guide focuses on a robust and widely applicable synthetic strategy starting from 2,6-dihydroxynaphthalene, centered around the Newman-Kwart rearrangement—a powerful method for converting phenols to thiophenols.[3] We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and expert commentary to ensure successful and reproducible synthesis.
Overview of Synthetic Strategies
The most reliable and frequently employed route for the synthesis of 2,6-Bis-(methylthio)naphthalene begins with a commercially available and relatively inexpensive starting material, 2,6-dihydroxynaphthalene.[4] The core transformation involves the conversion of the two hydroxyl groups into thiol groups, which are then alkylated. The key to this transformation is the Newman-Kwart rearrangement, which efficiently facilitates the required O-to-S aryl migration.[5]
An alternative, though less common, approach involves the reduction of 2,6-naphthalenedisulfonyl chloride to the corresponding dithiol, followed by methylation.[6] While viable, this guide will focus on the Newman-Kwart approach due to its prevalence and mechanistic elegance.
General Synthesis Workflow
The primary synthetic pathway can be visualized as a four-stage process, beginning with the activation of the hydroxyl groups and culminating in the final S-methylation.
Caption: High-level workflow for the synthesis of 2,6-Bis(methylthio)naphthalene.
Primary Synthesis Protocol: The Newman-Kwart Rearrangement Pathway
This section provides a detailed, step-by-step methodology for the synthesis of 2,6-Bis-(methylthio)naphthalene from 2,6-dihydroxynaphthalene.
Principle and Mechanistic Rationale
The Newman-Kwart rearrangement is an intramolecular thermal or catalyzed migration of an aryl group from a thiocarbamate oxygen to the sulfur atom.[5] The reaction's primary driving force is the thermodynamic favorability of converting a C=S double bond into the significantly more stable C=O double bond (ΔH ≈ -13 kcal/mol).[7] The reaction proceeds through a concerted, four-membered cyclic transition state, which necessitates high thermal energy (typically 200-300 °C).[5][8]
Expertise & Experience: The use of N,N-dimethylthiocarbamates is advantageous as these intermediates tend to be crystalline and are therefore easier to purify.[7] While the traditional thermal rearrangement is effective, it can lead to side reactions. Recent advancements have shown that palladium catalysis can dramatically lower the required reaction temperature to around 100 °C, making the process safer and compatible with more sensitive substrates.[8][9]
Reaction Scheme
Caption: Overall reaction scheme via the Newman-Kwart rearrangement.
Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2,6-bis(O-(N,N-dimethylthiocarbamoyl))naphthalene (Intermediate I)
-
Materials:
-
2,6-Dihydroxynaphthalene (1.0 eq)[10]
-
N,N-Dimethylthiocarbamoyl chloride (2.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous DMF.
-
Carefully add the sodium hydride (1.1 eq per hydroxyl group) to the DMF at 0 °C (ice bath).
-
Dissolve 2,6-dihydroxynaphthalene in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt.
-
Cool the mixture back to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding ice-cold water. This will precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure O-aryl thiocarbamate as a solid.
-
Protocol 2: Newman-Kwart Rearrangement to 2,6-bis(S-(N,N-dimethylcarbamoyl))naphthalene (Intermediate II)
-
Materials:
-
Intermediate I (from Protocol 1)
-
Diphenyl ether (solvent, optional)
-
-
Procedure (Thermal Method):
-
Place the purified Intermediate I in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solid in an oil bath or sand bath to 220-250 °C. The reaction can be performed neat (without solvent) or in a high-boiling solvent like diphenyl ether.[5]
-
Maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The crude product, Intermediate II, will solidify.
-
Purify the product by recrystallization from a suitable solvent (e.g., toluene or ethanol).
-
-
Note on Catalytic Method: For a milder reaction, the rearrangement can be catalyzed by a palladium complex.[9] This typically involves heating the substrate with a catalyst like [Pd(tBu₃P)₂] (1-5 mol%) in a solvent like toluene at around 100 °C.[9]
Protocol 3: Hydrolysis to Naphthalene-2,6-dithiol (Intermediate III)
-
Materials:
-
Intermediate II (from Protocol 2)
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate II in methanol or ethanol.
-
Add a solution of potassium hydroxide (5-10 equivalents) in water.
-
Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This will precipitate the naphthalene-2,6-dithiol.
-
Filter the solid, wash with cold water until the washings are neutral, and dry thoroughly under vacuum. Naphthalene-2,6-dithiol can be sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.[6][11]
-
Protocol 4: S-Methylation to 2,6-Bis-(methylthio)naphthalene (Final Product)
-
Materials:
-
Naphthalene-2,6-dithiol (Intermediate III)
-
Methyl iodide (CH₃I) (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or DMF
-
Deionized water
-
Dichloromethane or Ethyl acetate
-
-
Procedure:
-
Dissolve the naphthalene-2,6-dithiol in acetone or DMF.
-
Add a base such as potassium carbonate or sodium hydroxide to deprotonate the thiol groups, forming the more nucleophilic dithiolate.
-
Add methyl iodide dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid or extract the aqueous phase with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to yield pure 2,6-Bis-(methylthio)naphthalene.[12][13]
-
Physicochemical and Characterization Data
Proper characterization of the final product and key intermediates is crucial for validating the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,6-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | White to off-white solid | 581-43-1[10] |
| Naphthalene-2,6-dithiol | C₁₀H₈S₂ | 192.30 | Solid | 96892-95-4[6][11] |
| 2,6-Bis(methylthio)naphthalene | C₁₂H₁₂S₂ | 220.36 | Solid | 10075-77-1[12][13] |
Analytical Characterization:
-
¹H NMR: The final product, 2,6-Bis-(methylthio)naphthalene, should exhibit a characteristic singlet for the two methyl groups (-SCH₃) around δ 2.5-2.6 ppm, in addition to the aromatic proton signals corresponding to the naphthalene core.
-
¹³C NMR: Signals for the methyl carbons should appear around δ 15-16 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound (e.g., ~220.04 for C₁₂H₁₂S₂).
-
Melting Point: Comparison with literature values provides a good indication of purity.
References
-
Newman-Kwart Rearrangement | Chem-Station Int. Ed. (2016). Chem-Station. [Link]
-
Newman-Kwart Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Newman–Kwart rearrangement - Wikipedia. Wikipedia. [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines (2025). Science. [Link]
-
Submitted by David G. Hilmey and Leo A. Paquette - Organic Syntheses Procedure. Organic Syntheses. [Link]
- CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents.
-
Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem - NIH. PubChem. [Link]
-
2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem - NIH. PubChem. [Link]
-
Thione–Thiol Rearrangement: Miyazaki–Newman–Kwart Rearrangement and Others (2025). ResearchGate. [Link]
- WO1991015443A1 - Naphthalene alkylation process - Google Patents.
-
Study of regioselective dialkylation of naphthalene in the presence of reusable zeolite catalysts - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
2,6-Dihydroxynaphthalene - ESSLAB. ESSLAB. [Link]
-
Synthesis of methylthionaphthalene derivatives | Request PDF - ResearchGate. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates (2022). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC - PubMed Central (2023). National Center for Biotechnology Information. [Link]
-
(PDF) Alkylated Naphthalene - ResearchGate. ResearchGate. [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research. [Link]
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- 6. 2,6-NAPHTHALENEDITHIOL | 96892-95-4 [chemicalbook.com]
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- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 10. 2,6-Dihydroxynaphthalene | C10H8O2 | CID 93552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. scbt.com [scbt.com]
Application Notes and Protocols for 2,6-Bis-(methylthio)naphthalene Thin Films
Abstract
This document provides a comprehensive technical guide on the characterization of thin films fabricated from the organic semiconductor 2,6-Bis-(methylthio)naphthalene. While this specific derivative of naphthalene is a compound of interest for applications in organic electronics, detailed characterization data in thin film form is not extensively documented in current literature. Therefore, this guide synthesizes established methodologies for the synthesis of similar compounds and the characterization of analogous organic semiconductor thin films to provide a robust framework for researchers. We present a detailed, adaptable protocol for the synthesis of 2,6-Bis-(methylthio)naphthalene, followed by comprehensive procedures for thin film fabrication via both thermal evaporation and solution-based techniques. Furthermore, we outline a suite of characterization protocols, including UV-Vis Spectroscopy, X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM), to thoroughly evaluate the optical, structural, and morphological properties of the films. This guide is intended to empower researchers, scientists, and drug development professionals to explore the potential of 2,6-Bis-(methylthio)naphthalene in next-generation electronic and biomedical applications.
Introduction: The Promise of Naphthalene-Based Organic Semiconductors
Naphthalene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that are foundational building blocks for a wide array of organic electronic materials.[1] Their rigid, planar structure facilitates intermolecular π-π stacking, a critical factor for efficient charge transport in organic thin-film transistors (OTFTs). The strategic functionalization of the naphthalene core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific device architectures.[2]
The introduction of methylthio (-SCH₃) groups at the 2 and 6 positions of the naphthalene core in 2,6-Bis-(methylthio)naphthalene (2,6-BMTN) is anticipated to influence its molecular packing and electronic characteristics. The sulfur atoms in the methylthio substituents can engage in non-covalent intermolecular interactions, potentially leading to enhanced solid-state order and improved charge transport pathways. While detailed studies on 2,6-BMTN are emerging, the broader class of naphthalene-based semiconductors has demonstrated significant potential in applications ranging from flexible displays to sensors.[3][4][5] This guide provides the necessary protocols to systematically investigate the properties of 2,6-BMTN thin films, paving the way for its potential integration into novel organic electronic devices.
Synthesis of 2,6-Bis-(methylthio)naphthalene
2.1. Reaction Scheme
Caption: Proposed synthesis of 2,6-Bis-(methylthio)naphthalene.
2.2. Materials and Reagents
| Material | Grade | Supplier |
| 2,6-Dibromonaphthalene | ≥98% | Sigma-Aldrich |
| t-Butyllithium (t-BuLi) | 1.7 M in pentane | Sigma-Aldrich |
| Dimethyl disulfide ((CH₃S)₂) | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
2.3. Protocol
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer. Maintain the entire reaction under a positive pressure of dry nitrogen.
-
Initial Solution: In the reaction flask, dissolve 2,6-dibromonaphthalene (1.0 g, 3.5 mmol) in 12 mL of anhydrous THF.
-
Cooling: Cool the solution to 195 K (-78 °C) using a dry ice/acetone bath with continuous stirring.
-
Lithiation: Slowly add t-butyllithium (10 mL of 1.4 M solution in pentane, 14 mmol) dropwise to the cooled solution via syringe. The reaction mixture may develop a colored appearance, indicating the formation of the lithiated intermediate.[6]
-
Thiolation: After the addition of t-BuLi is complete, continue stirring for 30 minutes at 195 K. Subsequently, add dimethyl disulfide (1.24 mL, 14 mmol) dropwise to the reaction mixture.
-
Quenching and Extraction: After stirring for an additional hour at 195 K, allow the reaction to warm to room temperature. Quench the reaction by carefully adding 20 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a dichloromethane/hexane solvent system (e.g., 1:19 v/v) to yield 2,6-Bis-(methylthio)naphthalene as a crystalline solid.[6] Further purification for electronic applications can be achieved by gradient sublimation.
2.4. Characterization of the Synthesized Product
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the identity of the product.
-
Melting Point: Measure the melting point to assess the purity of the compound.
Thin Film Fabrication
The performance of organic electronic devices is highly dependent on the quality and morphology of the semiconductor thin film.[2] Both vacuum-based and solution-based deposition techniques can be employed for 2,6-BMTN, each offering distinct advantages.
3.1. Substrate Preparation
A pristine substrate surface is crucial for the growth of high-quality thin films.
-
Cleaning: Sequentially sonicate the substrates (e.g., Si/SiO₂, glass, or flexible substrates) in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Drying: Dry the substrates under a stream of dry nitrogen and then bake them in an oven at 120 °C for at least 30 minutes to remove any residual moisture.
-
Surface Treatment (Optional but Recommended for OTFTs): For OTFT fabrication on Si/SiO₂ substrates, a surface treatment with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) is often employed to improve the semiconductor-dielectric interface and promote ordered film growth.[3]
3.2. Thermal Evaporation (Vapor Deposition)
Thermal evaporation is a widely used technique for depositing uniform thin films of small organic molecules in a high-vacuum environment.
Caption: Schematic of a thermal evaporation system for thin film deposition.
Protocol:
-
Loading: Place a small amount (e.g., 10-20 mg) of purified 2,6-BMTN powder into a thermal evaporation source (e.g., a tantalum or tungsten boat). Mount the cleaned substrates onto the substrate holder.
-
Pump-down: Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.
-
Substrate Temperature: Heat the substrate to the desired temperature (e.g., room temperature to 100 °C) to control film morphology.
-
Deposition: Gradually heat the evaporation source until the material starts to sublimate. Open the shutter to begin deposition onto the substrates.
-
Rate and Thickness Monitoring: Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic semiconductors is 0.1-0.5 Å/s.
-
Cooling and Venting: After reaching the desired thickness, close the shutter and turn off the source power. Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.
3.3. Solution-Based Deposition (Spin-Coating)
Spin-coating is a cost-effective and scalable method for depositing thin films from solution.[7][8]
Protocol:
-
Solution Preparation: Prepare a solution of 2,6-BMTN in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a specific concentration (e.g., 1-10 mg/mL). Gentle heating and stirring may be required to fully dissolve the material.
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the 2,6-BMTN solution onto the center of the substrate.
-
Spinning: Start the spin coater. A two-step process is common: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
Annealing: After spin-coating, anneal the film on a hotplate at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and potentially improve film crystallinity.
Thin Film Characterization Protocols
A multi-faceted characterization approach is necessary to fully understand the properties of the 2,6-BMTN thin films.
4.1. UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic absorption properties and the optical bandgap of the material.
Protocol:
-
Sample Preparation: Deposit the 2,6-BMTN thin film on a transparent substrate (e.g., quartz or glass).
-
Measurement: Record the absorbance spectrum of the thin film over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. Use a blank substrate as a reference.
-
Data Analysis: Identify the absorption maxima (λ_max). The optical bandgap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method for direct or indirect bandgap materials.
4.2. X-ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure, orientation, and crystallinity of the thin films.[3][7]
Protocol:
-
Instrument Setup: Use a thin-film X-ray diffractometer with a Cu Kα radiation source.
-
Measurement: Perform a θ-2θ scan in the out-of-plane direction to identify the crystallographic planes parallel to the substrate. Grazing incidence wide-angle X-ray scattering (GIWAXS) can provide more detailed information about both in-plane and out-of-plane molecular packing.[9]
-
Data Analysis: Identify the diffraction peaks and calculate the corresponding d-spacing using Bragg's Law (nλ = 2d sinθ). This information can be used to determine the unit cell parameters and the orientation of the molecules relative to the substrate surface.
4.3. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface morphology and determine the roughness of the thin films.[3][9]
Protocol:
-
Instrument Setup: Use an AFM operating in tapping mode to minimize damage to the soft organic film.
-
Imaging: Scan the surface of the thin film over various area sizes (e.g., 1x1 µm², 5x5 µm²) to obtain topographical images.
-
Data Analysis: Analyze the AFM images to determine the grain size, shape, and overall film morphology. Calculate the root-mean-square (RMS) roughness of the film surface.
Potential Applications and Future Directions
Based on the properties of analogous naphthalene-based organic semiconductors, 2,6-BMTN thin films hold promise for a variety of electronic applications.
-
Organic Thin-Film Transistors (OTFTs): The primary application for novel organic semiconductors is in the active layer of OTFTs.[5][10][11] The performance of 2,6-BMTN-based OTFTs would need to be evaluated by fabricating devices and measuring key parameters such as field-effect mobility, on/off current ratio, and threshold voltage.
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are also used as host or emissive materials in OLEDs.[12] The photoluminescent properties of 2,6-BMTN should be investigated to assess its suitability for this application.
-
Organic Photovoltaics (OPVs): As either a donor or acceptor material in the active layer of organic solar cells.
-
Sensors: The conductivity of organic semiconductor films can be sensitive to the presence of certain analytes, opening up possibilities for chemical and biological sensing applications.
Future research should focus on the systematic investigation of the relationship between thin film processing parameters (e.g., substrate temperature, annealing conditions) and the resulting film properties and device performance. Furthermore, the synthesis of related derivatives with modified alkylthio chains or other functional groups could lead to further optimization of the material's electronic characteristics.
References
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). Available from: [Link]
-
Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. Available from: [Link]
-
Organic Semiconductor Based on Asymmetric Naphthalene-Thiophene Molecule for Organic Thin Film Transistor. Available from: [Link]
-
New tailored organic semiconductors thin films for optoelectronic applications. Available from: [Link]
-
Thin-Film Morphology Control in Naphthalene-Diimide-Based Semiconductors. Available from: [Link]
-
High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Available from: [Link]
-
Fabrication and characterisation of organic thin-film transistors for sensing applications. Available from: [Link]
-
1,4-Bis(methylsulfanyl)naphthalene. Available from: [Link]
-
Naphthalene is an important moiety; naphthalene derivatives exhibit a wide range of antagonistic and therapeutic activities. Available from: [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available from: [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Available from: [Link]
-
Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090. Available from: [Link]
-
Vacuum-Sublimed Cocrystalline Thin Films of Naphthalene Bisimide and Pt(II) Complex for Phosphorescent Light-Emitting Diodes. Available from: [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Available from: [Link]
-
1,4-Bis(methylsulfanyl)naphthalene. Available from: [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Available from: [Link]
-
High-performance organic semiconductors for thin-film transistors based on 2,6-bis(2-thienylvinyl)anthracene. Available from: [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. Available from: [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 6. 1,4-Bis(methylsulfanyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 8. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Semiconductor Based on Asymmetric Naphthalene-Thiophene M...: Ingenta Connect [ingentaconnect.com]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Prospective use of 2,6-Bis-(methylthio)naphthalene in Organic Photovoltaics
Disclaimer: The following application notes and protocols are a prospective guide based on the known physicochemical properties of 2,6-Bis-(methylthio)naphthalene and the established roles of analogous sulfur-containing and naphthalene-based molecules in organic electronics. To date, the direct application of 2,6-Bis-(methylthio)naphthalene in organic photovoltaics has not been reported in peer-reviewed literature. This document is intended to provide a scientifically grounded framework for researchers to explore its potential.
Introduction: The Rationale for Investigating 2,6-Bis-(methylthio)naphthalene in Organic Photovoltaics
The quest for novel, efficient, and stable materials is a primary driver in the advancement of organic photovoltaics (OPVs). While much focus has been on complex polymer and small molecule systems, there is a vast, underexplored chemical space of simpler organic semiconductors. 2,6-Bis-(methylthio)naphthalene is one such molecule that, based on its constituent functional groups, presents a compelling case for investigation as a component in OPV active layers.
The naphthalene core is a well-established building block in organic electronics, offering a rigid, planar structure conducive to intermolecular π-π stacking, which is beneficial for charge transport.[1][2] The introduction of sulfur-containing substituents, such as the methylthio (-SCH₃) groups, can significantly influence the electronic properties of the aromatic system.[3][4] Thioether groups are known to be electron-donating, which would raise the Highest Occupied Molecular Orbital (HOMO) energy level of the naphthalene core. This is a critical attribute for a donor material in a bulk heterojunction (BHJ) solar cell, as it dictates the open-circuit voltage (Voc) of the device.[5] Furthermore, the presence of sulfur atoms can enhance intermolecular interactions and influence the morphology of the active layer blend, a key determinant of device performance.[3]
These application notes provide a theoretical framework and detailed experimental protocols for the synthesis, fabrication, and characterization of OPV devices employing 2,6-Bis-(methylthio)naphthalene as a prospective electron donor material.
Physicochemical Properties of 2,6-Bis-(methylthio)naphthalene
A comprehensive understanding of the material's properties is fundamental to predicting its behavior in an OPV device.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂S₂ | [6] |
| Molecular Weight | 220.36 g/mol | [6] |
| CAS Number | 10075-77-1 | [6] |
| Appearance | (Predicted) Crystalline solid | N/A |
| Solubility | Predicted to be soluble in common organic solvents like chloroform, chlorobenzene, and THF. Slightly soluble in water.[7] | N/A |
| HOMO/LUMO | (Theoretical Estimation) The electron-donating thioether groups are expected to raise the HOMO level compared to unsubstituted naphthalene, making it a potential p-type (donor) material. The exact energy levels would need to be determined experimentally via cyclic voltammetry. | N/A |
Proposed Synthesis of 2,6-Bis-(methylthio)naphthalene
While 2,6-Bis-(methylthio)naphthalene is commercially available, for research purposes, a reliable synthetic route is invaluable. A plausible method involves the nucleophilic substitution of a di-halogenated naphthalene precursor.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization.
Reaction Scheme:
2,6-Dibromonaphthalene + 2 CH₃SNa → 2,6-Bis-(methylthio)naphthalene + 2 NaBr
Materials:
-
2,6-Dibromonaphthalene
-
Sodium thiomethoxide (CH₃SNa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve 2,6-dibromonaphthalene (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium thiomethoxide (2.2 eq) to the solution at room temperature under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 2,6-Bis-(methylthio)naphthalene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Organic Photovoltaics: A Hypothetical Approach
We propose the use of 2,6-Bis-(methylthio)naphthalene as a small molecule electron donor in a bulk heterojunction (BHJ) device. A common fullerene derivative,[8][8]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM), will be used as the electron acceptor.
Device Architecture and Energy Level Diagram
The proposed device architecture is a conventional BHJ structure:
ITO / PEDOT:PSS / 2,6-Bis-(methylthio)naphthalene:PC₆₁BM / LiF / Al
A hypothetical energy level diagram is crucial for predicting charge transfer and device performance. The energy levels for ITO, PEDOT:PSS, PC₆₁BM, LiF, and Al are well-established. The HOMO and LUMO levels of 2,6-Bis-(methylthio)naphthalene are yet to be experimentally determined.
// Arrows for charge transfer edge [arrowhead=normal, color="#EA4335", style=dashed, constraint=false]; "Donor_LUMO" -> "Acceptor_LUMO" [label=" e⁻ ", fontcolor="#EA4335"]; edge [arrowhead=normal, color="#4285F4", style=dashed, constraint=false]; "Donor_HOMO" -> "PEDOT_HOMO" [label=" h⁺ ", fontcolor="#4285F4"]; } dot Caption: Hypothetical energy level diagram for the proposed device.
Protocol 2: Fabrication of a Bulk Heterojunction Solar Cell
This protocol outlines the fabrication of a BHJ solar cell using spin coating in a controlled inert atmosphere (glovebox).[5][9]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
2,6-Bis-(methylthio)naphthalene (synthesized or purchased)
-
PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester)
-
Chlorobenzene (anhydrous)
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Deionized water, acetone, isopropanol
-
Nitrogen gas supply
-
UV-Ozone cleaner
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in a cleaning solution (e.g., detergent), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the work function and wettability of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of 2,6-Bis-(methylthio)naphthalene and PC₆₁BM in chlorobenzene. A starting point for optimization would be a 1:1 weight ratio with a total concentration of 20 mg/mL.
-
Stir the solution overnight at 40-50 °C to ensure complete dissolution.
-
Filter the active layer solution through a 0.22 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrates at a temperature to be optimized (e.g., 80-120 °C) for 10 minutes to control the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber.
-
Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer at a rate of 0.1 Å/s.
-
Deposit a thicker layer of Al (100 nm) as the cathode at a rate of 1-2 Å/s.
-
Characterization and Performance Evaluation
A thorough characterization is essential to evaluate the potential of 2,6-Bis-(methylthio)naphthalene in OPVs.
Protocol 3: Device Performance Measurement
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
External Quantum Efficiency (EQE) measurement system
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
-
Cyclic Voltammeter
Procedure:
-
Current Density-Voltage (J-V) Characterization:
-
Measure the J-V characteristics of the fabricated devices under simulated AM 1.5G illumination.[10]
-
Extract key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
Measure the J-V curve in the dark to assess diode behavior and shunt/series resistance.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the contribution of different wavelengths to the photocurrent.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to cross-check the Jsc value obtained from the J-V measurement.
-
-
Morphological Characterization:
-
Use Atomic Force Microscopy (AFM) to study the surface morphology and phase separation of the active layer blend.[11] This is crucial for understanding the relationship between morphology and device performance.
-
-
Optical and Electrochemical Characterization:
-
Measure the UV-Vis absorption spectra of thin films of the pure material and the blend to assess light-harvesting capabilities.
-
Perform cyclic voltammetry on a thin film of 2,6-Bis-(methylthio)naphthalene to experimentally determine its HOMO and LUMO energy levels.
-
Hypothetical Performance Data
The following table presents a hypothetical set of performance parameters that could be targeted for initial device optimization.
| Parameter | Target Value |
| Voc (V) | 0.6 - 0.8 |
| Jsc (mA/cm²) | 5 - 10 |
| FF (%) | 50 - 65 |
| PCE (%) | > 2.0 |
Conclusion and Future Outlook
While the application of 2,6-Bis-(methylthio)naphthalene in organic photovoltaics remains to be experimentally validated, its chemical structure provides a strong rationale for its investigation as an electron donor material. The protocols outlined in this document offer a comprehensive starting point for researchers to synthesize the material, fabricate proof-of-concept devices, and thoroughly evaluate its performance. Key areas for future investigation will include the optimization of the donor:acceptor blend ratio, the use of solvent additives to control morphology, and the exploration of non-fullerene acceptors to potentially enhance device performance and stability. The simplicity of this molecule could offer advantages in terms of synthesis and purification, making it an attractive candidate in the ongoing search for cost-effective and efficient organic solar cell materials.
References
Sources
- 1. Structure–property relationship of naphthalene based donor–π–acceptor organic dyes for dye-sensitized solar cells: remarkable improvement of open-circuit photovoltage - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Naphthalene diimide-based small molecule acceptors for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 2-(Methylthio)naphthalene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. stinstruments.com [stinstruments.com]
Application Notes and Protocols for the Purification of 2,6-Bis-(methylthio)naphthalene
Introduction: The Critical Role of Purity in Research and Development
2,6-Bis-(methylthio)naphthalene is a sulfur-containing aromatic compound with a naphthalene core, a structure that lends itself to applications in materials science, organic electronics, and as a building block in the synthesis of more complex molecules. The precise arrangement of the methylthio groups on the naphthalene scaffold imparts specific electronic and steric properties, making it a molecule of interest for researchers in these fields. However, the synthetic routes to 2,6-Bis-(methylthio)naphthalene can often yield a crude product contaminated with starting materials, reagents, and regioisomeric byproducts. The presence of these impurities can significantly impact the outcome of subsequent reactions or the performance of materials derived from this compound. Therefore, robust and efficient purification methods are paramount to obtaining 2,6-Bis-(methylthio)naphthalene of high purity, ensuring the reliability and reproducibility of experimental results.
This comprehensive guide provides detailed application notes and protocols for the purification of 2,6-Bis-(methylthio)naphthalene, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are presented with a focus on both practical execution and the underlying scientific rationale.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of an appropriate purification strategy is intrinsically linked to the nature of the impurities present in the crude product. The synthesis of 2,6-Bis-(methylthio)naphthalene typically proceeds from 2,6-dihydroxynaphthalene. Potential impurities may include:
-
Unreacted Starting Materials: Residual 2,6-dihydroxynaphthalene.
-
Reagents: Excess methylating agents or their byproducts.
-
Mono-substituted Intermediate: 2-Hydroxy-6-(methylthio)naphthalene.
-
Regioisomers: Other isomers of bis-(methylthio)naphthalene that may form depending on the reaction conditions.
-
Solvent Residues: Trapped solvent molecules from the reaction.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their relative polarities. This information will be invaluable in selecting the most effective purification method.
Purification Methodologies: A Comparative Overview
Two primary techniques are widely applicable for the purification of 2,6-Bis-(methylthio)naphthalene: recrystallization and column chromatography . The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires a suitable solvent, potential for product loss in the mother liquor. | Purifying large quantities of solid material from relatively minor impurities. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolution, capable of separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, less scalable for very large quantities. | Separating mixtures with components of similar polarity, including regioisomers, and for achieving very high purity on a smaller scale. |
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The underlying principle is the selection of a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Solvent Selection: The Key to Successful Recrystallization
The ideal recrystallization solvent for 2,6-Bis-(methylthio)naphthalene should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures.
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the properties of similar naphthalene derivatives, suitable solvents for the recrystallization of 2,6-Bis-(methylthio)naphthalene include alcohols (e.g., methanol, ethanol) and hydrocarbon solvents (e.g., hexane, heptane), or mixtures thereof.[1][2]
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude 2,6-Bis-(methylthio)naphthalene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained at the boiling point of the solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Oiling out: The compound may be precipitating as a liquid rather than a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For non-polar to moderately polar compounds like 2,6-Bis-(methylthio)naphthalene, normal-phase chromatography using silica gel as the stationary phase is typically effective.
Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of aromatic compounds.[3]
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A solvent system with low polarity is generally a good starting point. A mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane is commonly used. The optimal solvent ratio should be determined by preliminary TLC analysis.
Visualizing the Workflow: Column Chromatography
Caption: Workflow for the purification of 2,6-Bis-(methylthio)naphthalene by column chromatography.
Step-by-Step Column Chromatography Protocol
-
Column Preparation: Secure a glass chromatography column in a vertical position. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane) and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude 2,6-Bis-(methylthio)naphthalene in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent from the slurry to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The non-polar impurities will elute first, followed by the desired product, and then the more polar impurities.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis of Fractions: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Visualize the spots under a UV lamp.
-
Isolation of the Pure Compound: Combine the fractions that contain the pure 2,6-Bis-(methylthio)naphthalene (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Purity Assessment: Validating the Purification Outcome
After purification, it is essential to assess the purity of the 2,6-Bis-(methylthio)naphthalene. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the purified compound.
Conclusion: A Pathway to High-Purity 2,6-Bis-(methylthio)naphthalene
The purification of 2,6-Bis-(methylthio)naphthalene is a critical step in ensuring the quality and reliability of research and development outcomes. By understanding the potential impurity profile and applying the detailed protocols for recrystallization and column chromatography provided in this guide, researchers can confidently obtain this valuable compound in high purity. The choice of method will depend on the specific experimental context, but with careful execution and appropriate analytical validation, the protocols outlined here provide a robust framework for achieving the desired level of purity for downstream applications.
References
-
Royal Society of Chemistry. (2025). Supplementary Information. Retrieved from [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Science Advances. Retrieved from [Link]
-
PubChem. (n.d.). Naphthalene, 2,6-bis(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]
- US Patent No. US7795489B2. (2010). Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes. Google Patents.
- US Patent No. US6057487A. (2000). Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization. Google Patents.
- European Patent No. EP0687248A1. (1995). Crystallization of 2,6-dimethylnaphthalene. Google Patents.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Retrieved from [Link]
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4,6-bis[(octylthio)methyl]phenol on Newcrom R1 HPLC column. Retrieved from [Link]
- US Patent No. US6664433B1. (2003). Process for the purification of aromatic hydrocarbons and process for the preparation of high-purity aromatic hydrocarbons. Google Patents.
- US Patent No. US20040186326A1. (2004). Method of producing aromatic amine compound having alkylthio group. Google Patents.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. US6664433B1 - Process for the purification of aromatic hydrocarbons and process for the preparation of high-purity aromatic hydrocarbons - Google Patents [patents.google.com]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 2,6-Bis-(methylthio)naphthalene using NMR and Mass Spectrometry
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed framework for the structural elucidation of 2,6-Bis-(methylthio)naphthalene, a key organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, ensuring a robust and reproducible characterization process. The protocols are designed to be self-validating, providing a clear rationale for the expected spectral outcomes and fragmentation patterns, thereby offering a comprehensive analytical workflow for this and structurally related molecules.
Introduction and Scientific Context
2,6-Bis-(methylthio)naphthalene is a symmetrically substituted aromatic thioether. Molecules within this class are significant in medicinal chemistry and materials science, often serving as versatile building blocks for more complex structures. The introduction of sulfur-containing moieties can modulate a molecule's electronic properties, lipophilicity, and metabolic profile, making them of great interest in drug design.
Accurate and unambiguous structural confirmation is the bedrock of chemical research. For a molecule like 2,6-Bis-(methylthio)naphthalene, with its distinct symmetry and functional groups, a combination of NMR and Mass Spectrometry provides a powerful and definitive analytical solution. This guide moves beyond a simple listing of procedures to explain why specific parameters and techniques are chosen, grounding the experimental design in fundamental principles of spectroscopy and organic chemistry.
Molecular Profile:
-
Chemical Name: 2,6-Bis(methylthio)naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. The inherent symmetry of 2,6-Bis-(methylthio)naphthalene simplifies its NMR spectra, making it an excellent model for illustrating key spectroscopic principles.
Theoretical Basis & Spectral Prediction
The molecule possesses a C₂ axis of symmetry, which dictates that corresponding protons and carbons on either side of the naphthalene core are chemically equivalent. This significantly reduces the number of expected signals.
-
¹H NMR Spectrum: We predict a total of four distinct proton signals.
-
Aromatic Region: The six protons on the naphthalene ring will give rise to three signals due to symmetry. Protons H-1 and H-5 are equivalent, as are H-3 and H-7, and H-4 and H-8. The signal for H-1/H-5 is expected to be a singlet-like signal (or a narrow doublet due to long-range coupling), while H-3/H-7 and H-4/H-8 will appear as coupled doublets.
-
Aliphatic Region: The two methylthio (-SCH₃) groups are chemically equivalent and will produce a single, sharp singlet integrating to six protons.
-
-
¹³C NMR Spectrum: We predict a total of four distinct carbon signals for the naphthalene core and one for the methyl groups.
-
Aromatic Region: The ten carbons of the naphthalene ring will produce five signals: C2/C6 (ipso-carbons attached to sulfur), C1/C5, C3/C7, C4/C8, and the quaternary bridgehead carbons C9/C10.
-
Aliphatic Region: The two equivalent methyl carbons will give rise to a single signal.
-
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard 400 MHz NMR spectrometer.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,6-Bis-(methylthio)naphthalene.
-
Dissolve the sample in approximately 0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high dissolving power for many organic compounds and its relative chemical inertness.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer's detection coil (typically ~4 cm).
-
The CDCl₃ solvent typically contains Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]
-
-
Instrument Setup & ¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using standard parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled) using typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 128-512 (or more, depending on sample concentration)
-
-
Data Interpretation and Expected Chemical Shifts
The following table summarizes the anticipated NMR data based on established chemical shift principles for substituted naphthalenes.[6][7][8]
Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Bis-(methylthio)naphthalene in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -SC H₃ | ~2.55 | Singlet (s) | 6H | ~15.5 |
| H-3, H-7 | ~7.40 | Doublet (d) | 2H | ~125.0 |
| H-4, H-8 | ~7.75 | Doublet (d) | 2H | ~127.5 |
| H-1, H-5 | ~7.85 | Singlet (s) | 2H | ~129.0 |
| C -2, C -6 | — | — | — | ~135.0 |
| C -9, C -10 | — | — | — | ~132.0 |
Note: Actual chemical shifts may vary slightly based on experimental conditions.
NMR Experimental Workflow Diagram
Sources
- 1. Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 10075-77-1 CAS MSDS (2,6-BIS-(METHYLTHIO)NAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. NMR用溶媒 [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Cyclic Voltammetry of 2,6-Bis-(methylthio)naphthalene
Introduction
2,6-Bis-(methylthio)naphthalene is an organosulfur compound featuring a naphthalene core substituted with two methylthio groups. The presence of electron-rich sulfur atoms significantly influences the electronic properties of the naphthalene system, making it a compelling candidate for studies in materials science and electro-organic synthesis. Understanding the electrochemical behavior of this molecule is paramount for its potential applications in areas such as organic electronics, redox-flow batteries, and as a precursor for novel conductive polymers and functional materials. Cyclic voltammetry (CV) serves as a powerful and accessible technique to probe the redox characteristics of 2,6-Bis-(methylthio)naphthalene, providing critical insights into its oxidation and reduction potentials, the stability of its electrochemically generated intermediates, and the kinetics of electron transfer. This application note provides a detailed protocol for performing cyclic voltammetry on 2,6-Bis-(methylthio)naphthalene and interpreting the resulting data.
Theoretical Background: The Electrochemistry of Sulfur-Substituted Aromatics
The electrochemical behavior of 2,6-Bis-(methylthio)naphthalene is anticipated to be dominated by the oxidation of the sulfur atoms, leading to the formation of a radical cation and potentially a dication. This is analogous to the well-studied electrochemistry of thianthrene and other sulfur-containing aromatic compounds where the sulfur heteroatoms are the primary sites of electron transfer.[1][2] The initial oxidation is expected to be a one-electron process, generating a stable radical cation where the positive charge and spin density are delocalized over the naphthalene ring and the sulfur atoms.
The reversibility of this oxidation process is a key parameter that can be assessed using cyclic voltammetry. A chemically reversible process will exhibit a corresponding reduction peak on the reverse scan, with a peak potential separation (ΔEp) close to the theoretical value of 59/n mV (where n is the number of electrons transferred) at room temperature for a reversible one-electron process. The stability of the radical cation can be evaluated by varying the scan rate; at higher scan rates, unstable species have less time to undergo follow-up chemical reactions, leading to more reversible behavior.
Experimental Protocol
This protocol outlines the necessary steps for acquiring a high-quality cyclic voltammogram of 2,6-Bis-(methylthio)naphthalene. The described methodology is designed to be self-validating by incorporating control experiments and best practices.
Materials and Reagents
-
Analyte: 2,6-Bis-(methylthio)naphthalene (MW: 220.35 g/mol )[3]
-
Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon or platinum disk electrode (e.g., 3 mm diameter).
-
Counter Electrode: Platinum wire or graphite rod.[2]
-
Inert Gas: High-purity argon or nitrogen.
Instrumentation
-
Potentiostat capable of performing cyclic voltammetry.
-
Electrochemical cell suitable for a three-electrode setup.
-
Polishing kit for the working electrode (e.g., alumina slurries of different particle sizes).
Step-by-Step Procedure
-
Electrode Preparation (A Critical Step for Reproducibility):
-
Polish the working electrode with successively finer alumina slurries (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (acetonitrile).
-
Soncate the electrode in the solvent for 2-3 minutes to remove any adhered polishing material.
-
Dry the electrode under a stream of inert gas. A clean, well-polished electrode surface is crucial for obtaining reproducible and well-defined voltammograms.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile. For example, to prepare 25 mL of solution, dissolve the appropriate mass of TBAPF₆ in 25 mL of acetonitrile in a volumetric flask.
-
Prepare a stock solution of 2,6-Bis-(methylthio)naphthalene (e.g., 10 mM) in the 0.1 M supporting electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the platinum wire counter electrode, and the reference electrode.
-
Add the desired volume of the analyte solution to the cell.
-
Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.
-
-
Degassing:
-
Purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.[2] Oxygen can be electrochemically active and interfere with the measurement.
-
Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to bracket the expected redox events. A wide initial scan range (e.g., from -2.0 V to +2.0 V vs. Ag/Ag⁺) is recommended for an initial survey scan.
-
Set the initial scan rate to a moderate value, such as 100 mV/s.
-
Run a background scan of the supporting electrolyte solution without the analyte to ensure there are no interfering redox processes.
-
Add the analyte and acquire the cyclic voltammogram.
-
Perform subsequent scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer and the stability of the electrogenerated species.
-
Data Analysis and Interpretation
The cyclic voltammogram of 2,6-Bis-(methylthio)naphthalene is expected to show at least one oxidative wave corresponding to the formation of the radical cation.
Illustrative Data
The following table presents hypothetical but representative data for the cyclic voltammetry of 2,6-Bis-(methylthio)naphthalene in acetonitrile with 0.1 M TBAPF₆.
| Scan Rate (mV/s) | Epa (V vs. Ag/Ag⁺) | Epc (V vs. Ag/Ag⁺) | ΔEp (mV) | ipa/ipc |
| 50 | 1.15 | 1.08 | 70 | 1.02 |
| 100 | 1.16 | 1.07 | 90 | 1.05 |
| 200 | 1.18 | 1.05 | 130 | 1.10 |
| 500 | 1.22 | 1.02 | 200 | 1.25 |
Epa: Anodic peak potential Epc: Cathodic peak potential ΔEp: Peak-to-peak separation ipa/ipc: Anodic to cathodic peak current ratio
Interpretation of Results
-
Reversibility: At lower scan rates, the peak separation (ΔEp) is close to the theoretical value for a one-electron reversible process, and the peak current ratio (ipa/ipc) is near unity, suggesting a chemically reversible oxidation to the radical cation.
-
Quasi-Reversibility: As the scan rate increases, the peak separation increases, indicating a quasi-reversible electron transfer process. This is common for many organic molecules.
-
Stability of the Radical Cation: The increasing ipa/ipc ratio at higher scan rates suggests that the radical cation may have limited stability and undergoes a slow follow-up chemical reaction. However, its observation even at slow scan rates points to a relatively persistent species.
-
Further Oxidation: Depending on the potential window, a second, often irreversible, oxidation wave may be observed at a more positive potential, corresponding to the formation of a dication.
Proposed Electrochemical Mechanism
The electrochemical oxidation of 2,6-Bis-(methylthio)naphthalene is proposed to proceed through the following steps:
Caption: Proposed electrochemical oxidation pathway of 2,6-Bis-(methylthio)naphthalene.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor signal | - Improper cell connection- High resistance in the circuit- Low analyte concentration | - Check all electrode connections- Ensure the reference electrode is not clogged- Increase analyte concentration |
| Broad, ill-defined peaks | - Dirty working electrode- High iR drop- Slow electron transfer kinetics | - Re-polish the working electrode- Move the reference electrode closer to the working electrode- Lower the scan rate |
| Extra peaks | - Impurities in the analyte or solvent- Presence of oxygen | - Use high-purity chemicals- Purge the solution with inert gas for a longer duration |
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the redox properties of 2,6-Bis-(methylthio)naphthalene. This application note provides a robust protocol for obtaining high-quality cyclic voltammograms and a framework for their interpretation. The electrochemical data obtained can guide the rational design of new materials and synthetic pathways utilizing the unique electronic properties of this and related sulfur-containing aromatic molecules.
References
-
Massachusetts Institute of Technology. (2019). Thianthrene organic materials : synthesis, properties and applications. DSpace@MIT. [Link]
-
Wickens, Z. K., et al. (2021). Electrochemical Preparation and Transformation of Sulfonium Salts. ResearchGate. [Link]
-
Shu, X., et al. (2021). Organothianthrenium salts: synthesis and utilization. National Institutes of Health. [Link]
-
Massachusetts Institute of Technology. (n.d.). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. [Link]
-
Eaton, R. W., & Chapman, P. J. (1995). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 61(12), 4499–4503. [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthalene, 2,6-bis(methylthio)-. PubChem. [Link]
-
Lee, Y.-M., et al. (2017). Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid. Angewandte Chemie International Edition, 56(43), 13437-13441. [Link]
-
Wiberg, C., et al. (2021). The electrochemical response of core-functionalized naphthalene diimides. Electrochimica Acta, 367, 137458. [Link]
-
Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. [Link]
-
Pharmaffiliates. (n.d.). 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Bis-(methylthio)naphthalene
Welcome to the technical support center for the synthesis of 2,6-bis(methylthio)naphthalene. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the reliability of your synthesis.
The most robust and widely-practiced route to 2,6-bis(methylthio)naphthalene begins with the commercially available 2,6-dihydroxynaphthalene. The core of this strategy involves converting the phenolic hydroxyl groups into thiophenols, a transformation classically achieved via the Newman-Kwart rearrangement, followed by a straightforward alkylation. While reliable, each step in this multi-stage synthesis presents unique challenges that can significantly impact the overall yield. This guide is structured to address these challenges directly in a question-and-answer format.
Core Synthetic Pathway: From Phenol to Thioether
The synthesis can be logically divided into three primary stages:
-
Thiocarbamoylation: Conversion of the phenolic hydroxyl groups of 2,6-dihydroxynaphthalene into O-aryl thiocarbamates.
-
Rearrangement & Hydrolysis: Thermal rearrangement of the O-aryl thiocarbamates to their S-aryl isomers, followed by hydrolysis to yield the intermediate 2,6-dimercaptonaphthalene.
-
S-Methylation: Alkylation of the dithiol to afford the final product, 2,6-bis(methylthio)naphthalene.
Caption: Overall workflow for the synthesis of 2,6-bis(methylthio)naphthalene.
Frequently Asked Questions (FAQs)
Q: My overall yield is consistently low (<40%). Where should I focus my optimization efforts?
A: Low overall yield in a multi-step synthesis is common and can be due to cumulative losses. The two most critical steps to scrutinize are the Newman-Kwart rearrangement and the handling of the 2,6-dimercaptonaphthalene intermediate . The high-temperature rearrangement can lead to decomposition if not carefully controlled, while the dithiol intermediate is highly susceptible to oxidative dimerization, forming insoluble disulfides that are removed from the reaction pathway.[1][2]
Q: What are the primary safety concerns for this synthetic route?
A: There are three main areas of concern:
-
High Temperatures: The Newman-Kwart rearrangement often requires temperatures of 250-300 °C.[3] Use a suitable high-boiling solvent (e.g., diphenyl ether) and a well-calibrated heating mantle with sand bath for stable temperature control.
-
Reagent Toxicity: N,N-Dimethylthiocarbamoyl chloride is toxic and corrosive. Methylating agents like methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Handle these reagents exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Malodorous Compounds: Thiols and thioethers are notoriously malodorous. All steps involving these compounds, especially the dithiol intermediate, should be performed in a fume hood. Glassware should be quenched with bleach (sodium hypochlorite) solution before removal from the hood to neutralize odors.[4]
Troubleshooting Guide
Section 1: Stage 1 - Thiocarbamoylation Issues
Q: My initial reaction is incomplete. TLC analysis shows a mixture of starting material, a mono-substituted intermediate, and the desired di-substituted product. How can I drive the reaction to completion?
A: This is a classic issue of insufficient reactivity or stoichiometry. The goal is to form 2,6-Bis(O-(N,N-dimethylcarbamothioyl))naphthalene.
-
Causality: The second hydroxyl group is often less reactive than the first due to electronic changes in the naphthalene ring after the first substitution. Incomplete reaction is typically caused by an insufficiently strong base or inadequate equivalents of reagents.
-
Solutions:
-
Increase Reagent Equivalents: Ensure you are using a slight excess of both N,N-dimethylthiocarbamoyl chloride (e.g., 2.2-2.5 equivalents) and the base (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.
-
Evaluate Your Base: While tertiary amines like triethylamine can work, a stronger, non-nucleophilic base is often more effective. Consider using 1,4-diazabicyclo[2.2.2]octane (DABCO) or switching to a pre-deprotonation strategy using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C before adding the thiocarbamoyl chloride.[1] Pre-deprotonation is often the most reliable method for less acidic phenols.
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy for the second substitution, but monitor carefully for potential side reactions.
-
Section 2: Stage 2 - Newman-Kwart Rearrangement Challenges
Q: I recover a significant amount of my starting O-thiocarbamate after heating. How can I improve the conversion of the rearrangement?
A: The Newman-Kwart rearrangement is a thermally driven, intramolecular process that requires substantial thermal energy to overcome its high activation enthalpy (ΔH‡ ~ 30 to 40 kcal/mol).[3] Incomplete conversion is almost always a temperature issue.
-
Causality: The reaction proceeds through a tight, four-membered cyclic transition state.[1][3] If the required temperature is not reached or maintained uniformly throughout the reaction mixture, the rearrangement will be slow or will stall.
-
Solutions:
-
Verify Temperature: Do not rely on the heating mantle's dial setting. Measure the internal temperature of the reaction mixture directly with a high-temperature thermometer or thermocouple.
-
Use a High-Boiling Solvent: To ensure a stable and uniform temperature, use a solvent with a boiling point well above your target temperature. Diphenyl ether (b.p. 259 °C) or N-methyl-2-pyrrolidone (NMP) are common choices.[1] Heating the neat (solvent-free) material can lead to localized overheating and charring.
-
Increase Reaction Time: If you are certain the temperature is correct, extending the reaction time may be necessary. Monitor the reaction's progress by taking small aliquots (if safe and practical) and analyzing them by TLC or ¹H NMR.
-
Consider Catalysis: For substrates that are sensitive to high temperatures, a palladium-catalyzed version of the Newman-Kwart rearrangement can be performed at much lower temperatures (e.g., 100 °C), though this adds the complexity of catalyst and ligand selection.[1]
-
Q: During the rearrangement, my reaction mixture turned into a black, intractable tar. What caused this decomposition?
A: Tar formation is indicative of thermal decomposition. This happens when the reaction temperature is too high or when oxygen is present.
-
Causality: Aromatic compounds, especially those with electron-donating groups, can be susceptible to polymerization and decomposition at extreme temperatures. The presence of atmospheric oxygen can also promote oxidative side reactions.
-
Solutions:
-
Precise Temperature Control: Avoid "hot spots" by using a well-stirred sand or metal bead bath for heating. Do not exceed 300 °C unless literature for your specific substrate suggests it is necessary.
-
Maintain an Inert Atmosphere: Conduct the rearrangement under a blanket of an inert gas like nitrogen or argon to prevent oxidation. This is crucial for maintaining yield and preventing the formation of colored impurities.
-
Section 3: Stage 2 & 3 - Dithiol Formation and S-Methylation
Q: After hydrolysis of the S-thiocarbamate, my aqueous workup is complicated by a white, insoluble precipitate, and the yield of the final product is very low. What is this precipitate?
A: The precipitate is almost certainly the disulfide dimer of your intermediate, 2,6-dimercaptonaphthalene. This is the single most common failure point in this stage of the synthesis.
-
Causality: Thiolates (RS⁻), formed under the basic hydrolysis conditions, are extremely sensitive to oxidation by atmospheric oxygen. Two thiolate molecules can be oxidized to form a disulfide (RS-SR), which is often much less soluble and will precipitate from the reaction mixture.[2] This material cannot be methylated and represents a direct loss of yield.
-
Solutions:
-
Rigorous Inert Atmosphere: The hydrolysis and subsequent methylation must be performed under a strict nitrogen or argon atmosphere. Use degassed solvents (by sparging with N₂/Ar for 15-30 minutes) for both the reaction and the workup.
-
In Situ Methylation: Do not attempt to isolate the 2,6-dimercaptonaphthalene intermediate. The most effective strategy is to perform an in situ methylation. After the hydrolysis is complete (as judged by TLC or LC-MS), cool the reaction mixture (still under inert atmosphere) and add the methylating agent directly to the same pot. This immediately converts the reactive thiolate into the stable thioether.
-
Add a Reducing Agent (Optional): For particularly sensitive substrates, a small amount of a mild reducing agent like sodium borohydride (NaBH₄) can be added during the hydrolysis to scavenge any dissolved oxygen or reduce any disulfide that may have formed.
-
Q: My final product is contaminated with the mono-methylated byproduct, 2-methylthio-6-mercaptonaphthalene. How do I ensure complete di-methylation?
A: The presence of the mono-methylated species indicates incomplete alkylation.
-
Causality: This can be caused by using insufficient methylating agent or base, or by premature workup.
-
Solutions:
-
Stoichiometry is Key: Use a definitive excess of the methylating agent. A common practice is to use 2.2 to 2.5 equivalents of methyl iodide or dimethyl sulfate to ensure both thiolate anions are alkylated.
-
Sufficient Base: Ensure enough base is present to deprotonate both the hydrolyzed carbamate and the resulting thiols. Typically, the hydrolysis is performed with a large excess of KOH or NaOH.
-
Allow Sufficient Reaction Time: After adding the methylating agent, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature or with gentle warming to ensure the second, potentially slower, methylation goes to completion.
-
Data Summary and Recommended Conditions
The table below summarizes typical reaction parameters for a successful synthesis. Note that optimal conditions may vary based on scale and specific laboratory equipment.
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield | Key Optimization Points |
| Thiocarbamoylation | 2,6-Dihydroxynaphthalene, (CH₃)₂NCSCl (2.2 eq), NaH (2.2 eq), Anhydrous DMF | 0 to 25 | 2 - 4 | >95% | Ensure anhydrous conditions; use a strong base. |
| Newman-Kwart | O-thiocarbamate intermediate, Diphenyl ether | 250 - 280 | 1 - 3 | 85-95% | Precise temperature control; maintain inert atmosphere. |
| Hydrolysis & Methylation | S-thiocarbamate, KOH (10 eq), H₂O/MeOH, CH₃I (2.5 eq) | Reflux, then 25 | 4 - 6 (hydrolysis)2 (methylation) | >90% | Perform as a one-pot, in situ reaction under N₂/Ar. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(O-(N,N-dimethylcarbamothioyl))naphthalene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) and wash with anhydrous hexane (3x) to remove the oil.
-
Add anhydrous DMF to the flask, cool to 0 °C in an ice bath, and slowly add a solution of 2,6-dihydroxynaphthalene (1.0 eq) in DMF.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of N,N-dimethylthiocarbamoyl chloride (2.2 eq) in DMF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can often be used in the next step without further purification.
Protocol 2: Thermal Newman-Kwart Rearrangement
-
Combine the crude O-thiocarbamate (1.0 eq) and diphenyl ether in a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Immerse the flask in a sand bath preheated to 260-270 °C.
-
Heat the mixture with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC (using a sample taken from the cooled reaction mixture), looking for the disappearance of the starting material spot and the appearance of a new, typically lower Rƒ, product spot.
-
Once complete, allow the mixture to cool to room temperature. The product, the S-thiocarbamate, can often be precipitated by adding hexane, collected by filtration, and then used directly in the next step.
Protocol 3: One-Pot Hydrolysis and In Situ S-Methylation
-
To a round-bottom flask under a strict nitrogen atmosphere, add the crude S-thiocarbamate (1.0 eq), potassium hydroxide (10 eq), water, and methanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While maintaining a strong nitrogen flow, add methyl iodide (2.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,6-bis(methylthio)naphthalene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).[5][6]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
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Nature Communications, National Institutes of Health.
-
ResearchGate.
-
ResearchGate.
-
Taylor & Francis Online.
-
Molecules, MDPI.
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Wikipedia.
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The Journal of Organic Chemistry, ACS Publications.
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- 6. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Bis-(methylthio)naphthalene
Welcome to the technical support guide for the purification of 2,6-Bis-(methylthio)naphthalene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. In our experience, the purification of thioether-substituted naphthalene systems presents unique challenges, from managing reaction byproducts to preventing on-column degradation. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions our team frequently encounters.
Q1: What are the most common impurities I should expect after synthesizing 2,6-Bis-(methylthio)naphthalene from 2,6-dihydroxynaphthalene?
A: The impurity profile is highly dependent on your reaction conditions. However, the most common species arise from incomplete reactions or side reactions. You should anticipate:
-
Unreacted Starting Material: 2,6-dihydroxynaphthalene.[1][2][3]
-
Mono-methylated Intermediate: 2-hydroxy-6-(methylthio)naphthalene. This is often the most challenging impurity to separate due to its similar polarity to the final product.
-
Oxidation Products: The methylthio groups are susceptible to oxidation, which can occur during the reaction workup or purification. This can lead to the formation of the corresponding mono- or di-sulfoxide and, under harsher conditions, sulfone derivatives. Thioethers, and especially precursor thiols, can be air-sensitive.[4]
-
Reagent Byproducts: Residual base, salts, and excess methylating agent (e.g., methyl iodide). These are typically removed during aqueous workup but can persist.
Q2: My crude product is a persistent oil or waxy solid and refuses to crystallize. What are my next steps?
A: This is a classic sign that your crude material contains a significant amount of impurities that are inhibiting the formation of a crystal lattice.
-
Initial Cleanup: Before attempting a full-scale purification, try a "silica plug." Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene), pass it through a short column of silica gel, and flush with the same solvent. This can remove highly polar impurities (like salts and baseline material on a TLC) and sometimes is enough to allow the product to crystallize from the eluent.
-
Trituration: Try stirring the oil or waxy solid vigorously with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold hexanes or diethyl ether). This can often wash away the impurities, leaving behind a more pure, solid product.
-
Proceed to Chromatography: If the above methods fail, column chromatography is your most reliable next step to isolate the compound from the impurities preventing crystallization.
Q3: What is the best general approach for purifying this compound: recrystallization or column chromatography?
A: The optimal method depends on the purity of your crude product.
-
For crude material >85% pure: Recrystallization is often faster and more scalable.[5] Finding the right solvent system is key. A mixed solvent system (e.g., ethanol/water, toluene/heptane) often provides the best results.
-
For complex crude mixtures (<85% pure): Flash column chromatography is almost always necessary.[6] It provides the resolving power needed to separate the mono-substituted intermediate and other byproducts from your target compound. Often, the best overall strategy is a primary purification by column chromatography followed by a final polishing step via recrystallization of the pooled, pure fractions.
Q4: How can I tell if my 2,6-Bis-(methylthio)naphthalene is degrading during column chromatography?
A: Degradation on silica gel is a common issue for sulfur-containing compounds. Telltale signs include:
-
Streaking on TLC: The spot for your compound will appear as a streak rather than a tight circle, often extending back to the baseline. This indicates decomposition is occurring as the compound travels up the plate.
-
Irreversible Adsorption: You may notice a yellow or brown band at the top of your column that does not move, even with highly polar eluents. This is often your product or an impurity irreversibly binding to or decomposing on the silica.
-
Low Mass Balance: The total weight of all your recovered fractions is significantly lower than the amount of crude material you loaded onto the column.
To mitigate this, you can use silica gel that has been deactivated (e.g., by pre-treating with a solvent mixture containing a small amount of triethylamine, ~0.5-1%) or switch to a less acidic stationary phase like neutral alumina.[4][7]
Q5: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. Check for the disappearance of signals from the mono-substituted intermediate (e.g., the -OH proton) and the appearance of the two distinct methylthio (-SCH₃) singlets in the correct integration ratio relative to the aromatic protons.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound (220.36 g/mol ).[8][9]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: Low Yield After Column Chromatography
| Probable Cause | Diagnostic Check | Recommended Solution |
| Product Degradation on Stationary Phase | Observe streaking on TLC plates. A non-elutable colored band may form at the top of the column. | 1. Run the column faster: Use positive pressure ("flash" chromatography) to minimize contact time. 2. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 0.5-1% triethylamine. 3. Switch Stationary Phase: Use neutral alumina, which is less acidic and can be gentler on sensitive compounds.[7] |
| Inappropriate Solvent System | Product does not elute from the column, even with a moderately polar solvent system. | 1. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent in your mobile phase. 2. Change Solvents: If a hexane/ethyl acetate system fails, try a dichloromethane/methanol system, which offers different selectivity. |
| Product is Volatile | Mass loss occurs when removing solvent from fractions under high vacuum, especially with heating. | Naphthalene derivatives can sublime.[10] Use a rotary evaporator without excessive heating and avoid using a high-vacuum pump for final solvent removal. |
Problem 2: Product Co-elutes with a Persistent Impurity
| Probable Cause | Diagnostic Check | Recommended Solution |
| Impurity has Very Similar Polarity (e.g., Mono-substituted Intermediate) | TLC shows two spots that are very close together (ΔRf < 0.1) in multiple solvent systems. ¹H NMR of the "pure" fraction shows small, persistent impurity peaks. | 1. Optimize Chromatography: Use a shallower solvent gradient and collect smaller fractions. 2. Change Solvent System: Switch from a hydrogen-bond accepting solvent (like ethyl acetate) to a hydrogen-bond donating one (like methanol) or aprotic dipolar (like DCM). This can alter the elution order. 3. Recrystallization: Combine the slightly impure fractions and attempt a careful recrystallization. This is often highly effective at removing small amounts of closely-related impurities. |
| Isomeric Impurity | ¹H NMR shows a clean spectrum, but with extra aromatic signals that are inconsistent with the 2,6-substitution pattern. This can happen if the 2,6-dihydroxynaphthalene starting material was contaminated with other isomers (e.g., 1,5- or 2,7-dihydroxynaphthalene).[11][12] | 1. This is extremely difficult to resolve by chromatography. 2. Fractional Crystallization: This may be effective if the isomers have different solubilities. It requires careful solvent selection and may need multiple cycles.[13][14] 3. Re-synthesis: The most practical solution is often to re-run the synthesis using a starting material of confirmed isomeric purity. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product containing the desired 2,6-Bis-(methylthio)naphthalene and the mono-substituted intermediate.
1. Preparation and Dry Loading:
- Select an appropriate column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[7]
- In a separate flask, dissolve your crude material (e.g., 1.0 g) in a minimal volume of dichloromethane. Add 2-3 times the weight of silica gel (e.g., 2-3 g) to this solution.
- Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample. The rationale for dry loading is that it results in a much tighter band of material at the start of the chromatography, leading to better separation.
2. Packing the Column:
- Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand.[15]
- Fill the column about two-thirds full with your initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Prepare a slurry of your main batch of silica gel in the same eluent. Pour this slurry into the column.
- Gently tap the column to pack the silica and open the stopcock to drain some solvent, ensuring no air bubbles are trapped. The final packed silica bed should be homogeneous.[7]
- Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption.
3. Running the Column:
- Drain the solvent until it is just level with the top layer of sand.
- Carefully add your dry-loaded sample onto the sand.
- Gently add fresh eluent to fill the column.
- Using gentle air pressure (the "flash" technique), push the solvent through the column, collecting fractions.
- Start with a low polarity eluent and gradually increase the polarity as the column runs. Monitor the separation by collecting small fractions and analyzing them by TLC.
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (98:2 to 80:20) | Low to Medium | Good starting point for separating non-polar to moderately polar compounds. Excellent for resolving the product from the mono-substituted intermediate. |
| Hexane / Dichloromethane (50:50 to 0:100) | Low to Medium | Offers different selectivity. Useful if separation is poor in ethyl acetate systems. |
| Dichloromethane / Methanol (100:0 to 98:2) | Medium to High | Used for eluting more polar compounds. Be cautious, as methanol can sometimes dissolve silica gel. |
Protocol 2: Purification by Recrystallization
This protocol is for polishing material that is already >85% pure.
1. Solvent Selection:
- Place a small amount of your impure solid (~20-30 mg) into several test tubes.
- Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane) to each tube.
- An ideal single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[5]
- If no single solvent works, try a mixed-solvent system. Find a pair of miscible solvents where your compound is very soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").
2. Recrystallization Procedure (Mixed-Solvent Example: Toluene/Heptane):
- Place the impure solid in an Erlenmeyer flask with a stir bar.
- Add the "soluble solvent" (Toluene) dropwise at elevated temperature until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent.
- To the hot, clear solution, add the "anti-solvent" (Heptane) dropwise until the solution just begins to turn cloudy (this is the saturation point).
- If necessary, add a drop or two of the "soluble solvent" to make the solution clear again.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
- Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent."
- Dry the crystals under vacuum.
Section 4: Visual Guides
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying 2,6-Bis-(methylthio)naphthalene.
Diagram 2: Common Impurities and Their Origins
Caption: Origins of common impurities in the synthesis of the target compound.
References
- Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods.
-
National Center for Biotechnology Information. (n.d.). Naphthalene, 2,6-bis(methylthio)-. PubChem Compound Database. [Link]
- H.J.V. T., & Schulman, E. M. (1972). U.S. Patent No. US3649708A.
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
University of Rochester. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
Lee, M. J., et al. (2019). Purification of Naphthalene from Coal Tar Distillate by Solution and Melt Crystallizations. ResearchGate. [Link]
- Gorin, M. H. (1952). U.S. Patent No. US2615058A.
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxynaphthalene. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxynaphthalene. PubChem Compound Database. [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Reddit. (2017). How to purify solution of naphthalene in hexane. r/chemistry. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,5-Dihydroxynaphthalene. PubChem Compound Database. [Link]
-
Kim, J. S., et al. (2018). Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. ResearchGate. [Link]
-
Lee, K. I., et al. (2002). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. ResearchGate. [Link]
-
UKEssays. (2019). Purifying Naphthalene Using Recrystallization. [Link]
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- 2. 2,6-Dihydroxynaphthalene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2,6-二羟基萘 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Degradation Pathways of 2,6-Bis-(methylthio)naphthalene
Introduction: Welcome to the technical support guide for understanding the degradation pathways of 2,6-Bis-(methylthio)naphthalene (CAS 10075-77-1)[1][2]. This document is designed for researchers, scientists, and drug development professionals. Its purpose is to provide expert insights, troubleshooting advice, and detailed protocols for investigating the metabolic and chemical fate of this compound. Given that specific degradation studies on 2,6-Bis-(methylthio)naphthalene are not extensively published, this guide synthesizes established principles of naphthalene and thioether metabolism to provide a predictive and practical framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary metabolic pathways for 2,6-Bis-(methylthio)naphthalene?
A1: Based on its chemical structure, 2,6-Bis-(methylthio)naphthalene is expected to undergo two primary, potentially competing, metabolic pathways:
-
S-Oxidation of the Methylthio Groups: The sulfur atoms in the methylthio (-SCH₃) groups are susceptible to oxidation.[3] This is a common metabolic route for thioethers. The initial oxidation would form the mono-sulfoxide, followed by further oxidation to the sulfone. This can occur on one or both of the methylthio groups, leading to a series of more polar metabolites.
-
Aromatic Ring Oxidation: The naphthalene ring itself is a substrate for oxidative enzymes, primarily Cytochrome P450s (CYPs).[4][5] This pathway typically proceeds through the formation of a highly reactive epoxide intermediate (e.g., naphthalene-1,2-epoxide).[5][6] This epoxide can then be detoxified through several routes, including enzymatic hydrolysis to a dihydrodiol or non-enzymatic rearrangement to form a naphthol (hydroxylated naphthalene).
The presence of the electron-donating methylthio groups may influence the position of ring oxidation. However, studies on other alkylated naphthalenes suggest that substitution can sometimes shift metabolism in favor of side-chain oxidation over aromatic ring oxidation.[7][8]
Q2: Which enzyme families are most likely involved in its metabolism?
A2: The primary drivers of the predicted pathways are Phase I metabolic enzymes:
-
Cytochrome P450 (CYP) Enzymes: This superfamily, highly expressed in the liver, is central to the metabolism of naphthalene and its derivatives.[4][6] They are the key catalysts for aromatic ring epoxidation.
-
Flavin-containing Monooxygenases (FMOs): FMOs are also known to oxidize nucleophilic heteroatoms, particularly sulfur. They are a likely contributor to the S-oxidation of the methylthio groups to form sulfoxides.
Q3: What are the expected major metabolites I should be looking for?
A3: You should screen for the following potential metabolites, categorized by the pathway:
-
S-Oxidation Products:
-
2-(Methylsulfinyl)-6-(methylthio)naphthalene (Mono-sulfoxide)
-
2,6-Bis(methylsulfinyl)naphthalene (Di-sulfoxide)
-
2-(Methylsulfonyl)-6-(methylthio)naphthalene (Sulfone/Thioether)
-
2-(Methylsulfinyl)-6-(methylsulfonyl)naphthalene (Sulfoxide/Sulfone)
-
2,6-Bis(methylsulfonyl)naphthalene (Di-sulfone)
-
-
Ring Oxidation Products:
-
Various hydroxylated isomers of 2,6-Bis-(methylthio)naphthalene (Naphthols)
-
Various dihydrodiol isomers of 2,6-Bis-(methylthio)naphthalene
-
-
Combined Pathway Products:
-
Hydroxylated sulfoxide or sulfone derivatives.
-
Q4: Are there other degradation pathways to consider?
A4: Yes, while less common in a mammalian metabolism context, you should be aware of:
-
Chemical Degradation: Depending on your experimental buffer, pH, and light exposure, non-enzymatic degradation could occur. Thioethers can be oxidized by strong chemical oxidants. It is crucial to run controls to distinguish enzymatic from chemical degradation.
-
Anaerobic Degradation: In environmental or specific microbiological contexts, anaerobic degradation of naphthalene proceeds via different pathways, often initiated by carboxylation or addition to fumarate.[9][10][11] This is generally not relevant for drug metabolism studies but is a known environmental fate.
Troubleshooting Guide
Problem: I am not detecting any metabolites of 2,6-Bis-(methylthio)naphthalene in my in-vitro assay.
-
Possible Cause 1: Insufficient Enzymatic Activity.
-
Solution: Verify the activity of your enzyme source (e.g., liver microsomes, S9 fraction, or recombinant enzymes). Ensure that the necessary cofactor, NADPH, is present and freshly prepared. Run a positive control substrate known to be metabolized by CYPs to confirm your system is active.
-
-
Possible Cause 2: The compound is metabolically stable.
-
Causality: The methylthio groups might sterically hinder the approach of enzymes to the naphthalene ring, or the compound may simply have a low turnover rate.
-
Solution: Increase the incubation time or the concentration of your enzyme source. If no metabolism is observed under extended conditions, the compound may indeed be highly stable in the tested system.
-
-
Possible Cause 3: Analytical sensitivity is too low.
-
Solution: Optimize your analytical method (e.g., HPLC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method based on the predicted masses of the key metabolites (see Table 1). This is significantly more sensitive than full-scan mass spectrometry.
-
Problem: I am seeing many unexpected peaks in my chromatogram.
-
Possible Cause 1: Non-enzymatic degradation.
-
Solution: Analyze a "minus-NADPH" control sample. Any degradation products present in this sample but absent in a time-zero sample are likely the result of chemical instability in the incubation buffer. Also, run a "minus-enzyme" control. Peaks in this control point to instability in the presence of buffer components.
-
-
Possible Cause 2: Contamination or Matrix Effects.
-
Solution: Analyze a vehicle control (incubation containing everything except the test compound). Any peaks present here are from the matrix. Ensure proper sample clean-up, such as solid-phase extraction (SPE) or protein precipitation followed by centrifugation, to minimize interference.[12]
-
Problem: How can I structurally distinguish between S-oxidation and ring hydroxylation metabolites?
-
Solution: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS).
-
Accurate Mass: HRMS will confirm the elemental composition. An S-oxidation product will have an additional oxygen atom (+15.99 Da) compared to the parent. A ring hydroxylation product will also have an additional oxygen atom.
-
Fragmentation Pattern (MS/MS): The key is in the fragmentation. The C-S bond is relatively stable, while the S-O bond in a sulfoxide is weaker.
-
Sulfoxides often show a characteristic neutral loss of the oxygen atom (-16 Da) or a loss of the sulfinyl group.
-
Naphthols (hydroxylated ring) will typically fragment by losing CO (-28 Da) from the aromatic system. The fragmentation pattern of the naphthalene ring structure will be largely preserved.
-
-
Data & Visualization
Predicted Metabolites and Mass Shifts
The following table summarizes the expected masses for key metabolites of 2,6-Bis-(methylthio)naphthalene (Parent MW: 220.36 g/mol , Monoisotopic Mass: 220.0380 Da).[1][2]
| Metabolite Class | Specific Metabolite Example | Mass Change | Expected Monoisotopic Mass (Da) |
| Parent Compound | 2,6-Bis-(methylthio)naphthalene | - | 220.0380 |
| Ring Hydroxylation | Hydroxy-2,6-bis-(methylthio)naphthalene | + O | 236.0330 |
| S-Oxidation (Mono) | 2-(Methylsulfinyl)-6-(methylthio)naphthalene | + O | 236.0330 |
| S-Oxidation (Di) | 2,6-Bis(methylsulfinyl)naphthalene | + 2O | 252.0279 |
| S-Oxidation (Sulfone) | 2-(Methylsulfonyl)-6-(methylthio)naphthalene | + 2O | 252.0279 |
| Combined Oxidation | Hydroxy-2-(methylsulfinyl)-6-(methylthio)naphthalene | + 2O | 252.0279 |
Note: Several metabolites can be isomeric with the same exact mass. Chromatographic separation and MS/MS fragmentation are required for differentiation.
Diagrams
Caption: Predicted metabolic pathways for 2,6-Bis-(methylthio)naphthalene.
Caption: Experimental workflow for in-vitro metabolite identification.
Detailed Experimental Protocol: In-Vitro Metabolic Stability Assay
This protocol describes a standard method for assessing the metabolic fate of 2,6-Bis-(methylthio)naphthalene using human liver microsomes (HLM).
1. Reagent Preparation
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 2,6-Bis-(methylthio)naphthalene in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
HLM Suspension: Thaw pooled HLM on ice. Dilute with cold phosphate buffer to a concentration of 2 mg/mL. Keep on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions. This provides a sustained source of the essential cofactor, NADPH.
2. Incubation Procedure
-
Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for controls (No-NADPH).
-
Pre-incubation: To each tube, add the HLM suspension and phosphate buffer. Pre-incubate at 37°C for 5 minutes to bring the system to temperature.
-
Initiate Reaction: Add the test compound to each tube to achieve a final concentration of 1 µM (the initial working concentration should be low to avoid saturating the enzymes). For the "No-NADPH" control, add water instead of the NRS solution. For all other tubes, initiate the reaction by adding the NRS solution.
-
Time Points: Incubate the tubes in a shaking water bath at 37°C.
-
For the 0-minute time point, add the quenching solution immediately after adding the NRS.
-
For all other time points, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Quench and Protein Precipitation: Vortex each tube vigorously after adding the acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.
3. Sample Processing
-
Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of labeled vials or a 96-well plate for analysis.
4. HPLC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 10-15 minutes. This separates the polar metabolites from the more hydrophobic parent compound.
-
Mass Spectrometry:
-
Full Scan: In the initial experiment, acquire data in full-scan mode to search for the predicted m/z values of metabolites from Table 1.
-
Product Ion Scan: Perform product ion scans (MS/MS) on the parent compound to understand its fragmentation. Then, perform MS/MS on any potential metabolite peaks to confirm their structure based on characteristic fragments.
-
Method Validation: Analytical methods should be validated for parameters like linearity, precision, and accuracy.[13]
-
5. Data Analysis
-
Plot the disappearance of the parent compound's peak area over time to determine its metabolic half-life.
-
Identify metabolite peaks by extracting ion chromatograms for the expected masses. Compare the retention times and MS/MS spectra of peaks in the test samples to those in the control samples to confirm they are products of enzymatic metabolism.
References
-
Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Available at: [Link]
-
Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Naphthalene. Available at: [Link]
-
de Boer, J., et al. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites. Available at: [Link]
-
Wageningen University & Research. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. Available at: [Link]
-
Booker, S. J. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Thioester. Available at: [Link]
-
Stillwell, W. G., & Horning, M. G. (1979). Methylthio metabolites of naphthalen excreted by the rat. PubMed. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Mohapatra, S., et al. (2021). Pathways for the degradation of naphthalene, methylnaphthalenes,.... ResearchGate. Available at: [Link]
-
Mohapatra, S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]
-
DiDonato, L. N., et al. (2010). Proposed Pathways for Naphthalene and 2-Methylnaphthalene degradation.... ResearchGate. Available at: [Link]
-
Pelin, M., et al. (2016). Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress. PubMed. Available at: [Link]
-
Griffin, K. A., & Franklin, R. B. (1982). Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine. PubMed. Available at: [Link]
-
Griebler, C., et al. (2004). Proposed pathways and metabolites for the anaerobic degradation of naphthalenes. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2020). Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
-
Tingle, M. D., et al. (1991). Metabolism of 2,6-dimethylnaphthalene by rat liver microsomes and effect of its administration on glutathione depletion in vivo. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthalene, 2,6-bis(methylthio)-. PubChem. Available at: [Link]
-
Annweiler, E., et al. (2000). Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture. PubMed. Available at: [Link]
-
Helgadottir, H., et al. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. NIH National Center for Biotechnology Information. Available at: [Link]
-
Lee, J., et al. (2016). Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN). ResearchGate. Available at: [Link]
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- 2. Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,6-Bis-(methylthio)naphthalene-based OFETs
Welcome to the technical support center for the optimization of Organic Field-Effect Transistors (OFETs) based on the promising semiconductor, 2,6-Bis-(methylthio)naphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this material in their electronic device fabrication. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to enhance the performance and reliability of your devices.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable steps for resolution.
Issue 1: Low Carrier Mobility
A common hurdle in OFET development is achieving high charge carrier mobility. If your 2,6-Bis-(methylthio)naphthalene-based devices are exhibiting lower than expected mobility, consider the following factors:
Potential Cause 1.1: Poor Film Morphology and Crystallinity
The arrangement of molecules in the semiconductor thin film is critical for efficient charge transport. Disordered films with small crystalline grains and numerous grain boundaries will impede charge carrier movement.
-
Troubleshooting Steps:
-
Optimize Deposition Parameters: For vacuum-deposited films, carefully control the substrate temperature and deposition rate. A systematic variation of these parameters can lead to larger, more ordered crystalline domains. For instance, in some naphthalene-based systems, a substrate temperature of around 60°C has been shown to improve mobility.[1] For solution-processed films, the choice of solvent, solution concentration, and deposition technique (e.g., spin-coating, dip-coating) are crucial.[2]
-
Post-Deposition Annealing: Thermal annealing after film deposition can promote molecular rearrangement and improve crystallinity.[3] The optimal annealing temperature and duration will depend on the thermal properties of 2,6-Bis-(methylthio)naphthalene. Experiment with a range of temperatures below the material's melting point.
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor atmosphere can also enhance crystallinity.[4]
-
Potential Cause 1.2: Impurities in the Semiconductor Material
Even small amounts of impurities can act as charge traps, significantly reducing carrier mobility.
-
Troubleshooting Steps:
-
Purification: Ensure the 2,6-Bis-(methylthio)naphthalene is of high purity. Techniques like sublimation or recrystallization can be effective for purification.[5]
-
Clean Synthesis: If synthesizing the material in-house, ensure all reaction and purification steps are performed meticulously to avoid contamination.[1][6]
-
Potential Cause 1.3: Inappropriate Dielectric Surface
The interface between the gate dielectric and the organic semiconductor plays a pivotal role in charge transport. A rough or chemically incompatible surface can lead to poor film growth and increased charge trapping.
-
Troubleshooting Steps:
-
Surface Treatment: Modify the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to promote ordered growth of the semiconductor film.
-
Dielectric Choice: Experiment with different gate dielectric materials. The surface energy of the dielectric should be compatible with the semiconductor to encourage favorable molecular packing.
-
Issue 2: High OFF Current and Low ON/OFF Ratio
A high OFF current leads to a low ON/OFF ratio, which is detrimental for switching applications.
Potential Cause 2.1: Gate Leakage
A significant current flowing through the gate dielectric will contribute to a high OFF current.
-
Troubleshooting Steps:
-
Dielectric Thickness: Ensure the gate dielectric layer is sufficiently thick and free of pinholes.
-
Material Integrity: Verify the quality of your dielectric material.
-
Potential Cause 2.2: Bulk Conduction in the Semiconductor Film
If the semiconductor film is too thick, conduction can occur through the bulk of the material, leading to a current that is not effectively modulated by the gate voltage.
-
Troubleshooting Steps:
-
Optimize Film Thickness: Systematically vary the thickness of the 2,6-Bis-(methylthio)naphthalene layer to find the optimal balance between good film formation and minimal bulk conduction.
-
Potential Cause 2.3: Unintentional Doping
Exposure to atmospheric components like oxygen and moisture can unintentionally dope the organic semiconductor, increasing the OFF current.
-
Troubleshooting Steps:
-
Inert Atmosphere: Fabricate and characterize your devices in an inert atmosphere (e.g., a glovebox) to minimize exposure to air.
-
Encapsulation: Encapsulate the finished devices to protect them from the ambient environment.
-
Issue 3: High Contact Resistance
High contact resistance at the source/drain electrodes can severely limit the overall device performance, often masking the true potential of the semiconductor.
Potential Cause 3.1: Energy Level Mismatch at the Electrode-Semiconductor Interface
A large energy barrier between the work function of the electrode metal and the frontier molecular orbitals (HOMO or LUMO) of the 2,6-Bis-(methylthio)naphthalene will impede charge injection.
-
Troubleshooting Steps:
-
Electrode Material Selection: Choose electrode materials with work functions that align well with the energy levels of your semiconductor. For p-type transport, a high work function metal (e.g., Au, Pt) is generally preferred. For n-type transport, a low work function metal (e.g., Ca, Al) is more suitable.
-
Interfacial Layers: Introduce a thin charge injection layer between the electrode and the semiconductor to reduce the injection barrier.
-
Potential Cause 3.2: Poor Physical Contact at the Interface
A rough or contaminated interface can lead to poor physical contact and high resistance.
-
Troubleshooting Steps:
-
Clean Substrates: Ensure the substrates and electrodes are thoroughly cleaned before depositing the semiconductor.
-
Optimized Deposition: Control the deposition conditions to ensure good adhesion and a continuous film at the contact interface.
-
Issue 4: Device Instability and Degradation
OFETs can be susceptible to changes in performance over time, especially when exposed to ambient conditions or subjected to prolonged electrical stress.
Potential Cause 4.1: Environmental Factors (Oxygen and Moisture)
As mentioned, oxygen and moisture can act as dopants or charge traps, leading to a decline in performance.
-
Troubleshooting Steps:
-
Inert Environment: Handle and measure devices in a controlled, inert atmosphere.
-
Encapsulation: Use encapsulation layers to protect the device from the environment. The choice of encapsulant should be based on its barrier properties against oxygen and water.
-
Potential Cause 4.2: Bias Stress Effects
Applying a constant gate voltage for an extended period can lead to a shift in the threshold voltage and a decrease in mobility.
-
Troubleshooting Steps:
-
Dielectric Interface: The quality of the dielectric-semiconductor interface is crucial. Traps at this interface can be filled during bias stress, causing the observed instability. Improving the interface quality through surface treatments can mitigate this effect.
-
Material Stability: The intrinsic stability of the 2,6-Bis-(methylthio)naphthalene molecule itself is also a factor.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the typical deposition methods for 2,6-Bis-(methylthio)naphthalene?
For small molecule organic semiconductors like 2,6-Bis-(methylthio)naphthalene, both vacuum and solution-based deposition methods are viable.[7]
-
Thermal Evaporation: This is a common vacuum-based technique that allows for precise control over film thickness and can produce highly ordered films.[7]
-
Solution Processing: If the material is sufficiently soluble, techniques like spin-coating, dip-coating, or inkjet printing can be used. These methods are often more cost-effective and scalable.[8]
FAQ 2: How does annealing affect the performance of 2,6-Bis-(methylthio)naphthalene OFETs?
Annealing, both thermal and solvent vapor, can significantly impact device performance by improving the crystallinity and morphology of the semiconductor film.[3][4]
-
Thermal Annealing: Heating the film allows molecules to rearrange into more ordered structures, reducing grain boundaries and improving charge transport. The optimal annealing temperature needs to be determined experimentally.[3]
-
Solvent Vapor Annealing: This technique can also promote crystallization, often at lower temperatures than thermal annealing. The choice of solvent vapor is critical.[4]
FAQ 3: Which gate dielectrics are compatible with 2,6-Bis-(methylthio)naphthalene?
A variety of gate dielectrics can be used, including:
-
Silicon Dioxide (SiO₂): A commonly used, well-characterized dielectric. Its surface can be easily modified with SAMs.
-
Polymeric Dielectrics: Materials like PMMA or polystyrene offer the advantage of solution processability and flexibility. The choice of dielectric will influence the operating voltage and the interface with the semiconductor.
FAQ 4: What are the key parameters to consider for electrode selection?
The primary consideration is the alignment of the electrode's work function with the semiconductor's energy levels to ensure efficient charge injection. Other factors include the electrode's conductivity, adhesion to the substrate, and stability. Gold (Au) is a common choice for p-type materials due to its high work function and stability.
FAQ 5: How can I improve the environmental stability of my devices?
Improving stability involves a multi-pronged approach:
-
Material Design: While you are working with a specific material, it's worth noting that molecular design can enhance intrinsic stability.
-
Device Encapsulation: This is the most direct way to protect the device from oxygen and moisture.
-
Inert Atmosphere Processing: Fabricating and testing devices in a glovebox can prevent initial degradation.
Section 3: Experimental Protocols
Protocol 3.1: Step-by-Step Guide for Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
-
Substrate Cleaning: Thoroughly clean the gate substrate (e.g., heavily doped Si with a SiO₂ layer) using a sequence of solvents in an ultrasonic bath (e.g., acetone, isopropanol, deionized water).
-
Dielectric Surface Treatment (Optional but Recommended): Apply a self-assembled monolayer (SAM) like OTS to the dielectric surface to improve the ordering of the semiconductor film.
-
Semiconductor Deposition: Deposit the 2,6-Bis-(methylthio)naphthalene thin film using your chosen method (e.g., thermal evaporation or spin-coating).
-
Annealing (Optional): Perform thermal or solvent vapor annealing as determined by your optimization experiments.
-
Electrode Deposition: Use a shadow mask to define the source and drain electrodes and deposit the chosen metal (e.g., gold) via thermal evaporation.
Protocol 3.2: Recommended Procedure for Thermal Annealing
-
Place the fabricated device (before or after electrode deposition, depending on your process) on a hotplate in an inert atmosphere (e.g., inside a glovebox).
-
Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-10°C/minute).
-
Hold the device at the setpoint for the desired annealing time (e.g., 10-60 minutes).
-
Allow the device to cool down slowly to room temperature before further processing or characterization.
Section 4: Data Presentation
Table 1: Expected Performance Metrics of Naphthalene-Based OFETs
| Parameter | Typical Range for Naphthalene-based OFETs | Factors for Optimization |
| Carrier Mobility (µ) | 10⁻³ to >1 cm²/Vs | Film crystallinity, interface quality, purity |
| ON/OFF Ratio | 10⁴ to 10⁸ | Gate leakage, bulk current, doping |
| Threshold Voltage (Vth) | -20V to +20V | Dielectric thickness, interface traps |
| Contact Resistance (Rc) | kΩ·cm to MΩ·cm | Electrode work function, interface quality |
Note: These are general ranges for naphthalene-based materials and the performance of 2,6-Bis-(methylthio)naphthalene may vary.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Low Carrier Mobility
Caption: A decision-making workflow for troubleshooting low carrier mobility in OFETs.
Diagram 2: BGTC OFET Fabrication Process
Caption: A flowchart illustrating the key steps in fabricating a BGTC OFET.
References
- Gawrys, P., et al. (2015). Solution processible naphthalene and perylene bisimides: Synthesis, electrochemical characterization and application to organic field effect transistors (OFETs)
- Li, Y., et al. (2014). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc).
- Zhang, Y., et al. (2014). Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. Journal of Materials Science and Chemical Engineering.
- Meng, H., et al. (2005). High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139090, Naphthalene, 2,6-bis(methylthio)-. Retrieved from [Link].
- Mei, J., et al. (2013). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science.
- Ren, H., et al. (2024). Low Contact Resistance Organic Single-Crystal Transistors with Band-Like Transport Based on 2,6-Bis-Phenylethynyl-Anthracene. Advanced Science.
- Mäkelä, T., et al. (2021). Molecular layer deposition of photoactive metal-naphthalene hybrid thin films. Dalton Transactions.
- McNeill, C. R., et al. (2012). Influence of alkyl side-chain type and length on the thin film microstructure and OFET performance of naphthalene diimide-based organic semiconductors.
- Ren, H., et al. (2024). Low Contact Resistance Organic Single-Crystal Transistors with Band-Like Transport Based on 2,6-Bis-Phenylethynyl-Anthracene. Advanced Science.
- Maji, M., & Ghorai, P. K. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances.
- Rivnay, J., et al. (2018). Control over Structure Formation of Small Molecular Weight Thiophenes in Vacuum Deposited Films. Accounts of Chemical Research.
- Klauk, H., et al. (2007). Contact resistance effects in organic n-channel thin-film transistors. Journal of Applied Physics.
- Liu, C., et al. (2017). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Nanoscale Research Letters.
- Klauk, H., et al. (2010). Environmental stability of pentacene OFETs with different deposition... Applied Physics Letters.
- Liu, Y., et al. (2015). Study of contact resistance of high-mobility organic transistors through comparisons. Applied Physics Letters.
- Jones, B. A., et al. (2007). Thin-Film Morphology Control in Naphthalene-Diimide-Based Semiconductors: High Mobility n-Type Semiconductor for Organic Thin-Film Transistors.
- Marszalek, T., et al. (2017). Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene). Scientific Reports.
- Halik, M., et al. (2013). Contact properties of high-mobility, air-stable, low-voltage organic n-channel thin-film transistors based on a naphthalene tetracarboxylic diimide. Applied Physics Letters.
- Gbabode, G., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films.
- Kim, J., et al. (2012). Highly efficient two-step selective synthesis of 2,6-dimethylnaphthalene. Tetrahedron Letters.
- Lim, J. A., et al. (2021).
- Saeeng, R., et al. (2021). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Advances.
- Kint, D. A., et al. (1997). Synthesis and characterization of 24-membered cyclobis(ethylene 2,6-naphthalate). Journal of Polymer Science Part A: Polymer Chemistry.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Bis-(methylthio)naphthalene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,6-Bis-(methylthio)naphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize product yield and purity.
Introduction: The Synthetic Challenge
2,6-Bis-(methylthio)naphthalene is a key building block in the development of advanced materials and pharmaceutical compounds. Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can significantly lower yield and complicate purification. The primary route involves the conversion of 2,6-dihydroxynaphthalene to a dithiol intermediate, followed by S-methylation. This guide provides a robust synthetic strategy and addresses the most common experimental pitfalls.
Proposed Synthetic Pathway
A reliable method to avoid the direct, and often problematic, methylation of a dihydroxy precursor is to first convert the phenol groups into thiols. This is effectively achieved via the Newman-Kwart rearrangement , which provides a high-yield pathway to the necessary 2,6-naphthalenedithiol intermediate.[1][2][3]
Caption: Proposed synthetic pathway for 2,6-Bis-(methylthio)naphthalene.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with an oxygen-containing impurity. What is it and how do I prevent it?
This is likely a methoxy-thioether byproduct, such as 2-methoxy-6-(methylthio)naphthalene. It arises if the precursor 2,6-naphthalenedithiol contains unreacted hydroxyl groups. The best prevention is to ensure the Newman-Kwart rearrangement (Step 2) and subsequent hydrolysis (Step 3) go to completion. See Troubleshooting Guide 2 for detailed mitigation strategies.
Q2: The yield of 2,6-naphthalenedithiol after hydrolysis is very low. What went wrong?
A low yield at this stage almost always points to an incomplete Newman-Kwart rearrangement. This reaction requires high temperatures (typically 200-300 °C) to proceed efficiently.[3] Insufficient heating, impure starting thiocarbamate, or premature decomposition can all lead to poor conversion. Refer to Troubleshooting Guide 1 for optimization.
Q3: I see multiple products in my final methylation reaction. Why is the reaction not clean?
Besides the desired product, you are likely forming the mono-methylated intermediate, 2-methylthio-6-thiolnaphthalene. This occurs when using an insufficient amount of methylating agent or when the reaction time is too short. Additionally, oxidation of the thiol or the final thioether product can occur if oxygen is not rigorously excluded. See Troubleshooting Guide 3 for a full analysis.
Q4: Can I just methylate 2,6-dihydroxynaphthalene directly?
Directly methylating 2,6-dihydroxynaphthalene to achieve S-methylation is extremely challenging due to the competing O-methylation. The Hard-Soft Acid-Base (HSAB) principle dictates that the "hard" oxygen nucleophile readily reacts with many common methylating agents.[4][5] To selectively target the "soft" sulfur atom, it must first be introduced, which is the purpose of the Newman-Kwart rearrangement pathway.
Troubleshooting Guides
Guide 1: Incomplete Newman-Kwart Rearrangement
The thermal O→S aryl migration is the most critical and demanding step. An incomplete reaction here will carry unreacted O-aryl thiocarbamate into the hydrolysis step, which will revert to 2,6-dihydroxynaphthalene, drastically lowering the yield of the desired dithiol.
| Symptom | Root Cause(s) | Recommended Solution(s) |
| Low yield of 2,6-naphthalenedithiol. | Insufficient Thermal Energy: The reaction has a high activation energy.[3] | • Ensure reaction temperature reaches 250-300 °C. Use a high-boiling solvent like diphenyl ether or conduct the reaction neat under vacuum. • Consider using microwave synthesis, which can significantly reduce reaction times.[6] |
| Presence of 2,6-dihydroxynaphthalene after hydrolysis step. | Impure Bis(O-aryl) thiocarbamate: Catalytic impurities can promote side reactions over the desired rearrangement.[1] | • Recrystallize the thiocarbamate intermediate before the rearrangement. N,N-dimethylthiocarbamates often crystallize well.[1] |
| Dark, tarry reaction mixture. | Decomposition: Holding the reaction at very high temperatures for too long can cause decomposition. | • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction promptly. • Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Guide 2: O-Methylation and Mixed Ether/Thioether Byproducts
This issue arises from incomplete conversion of the diol to the dithiol. When the mixed-intermediate 2-hydroxy-6-thiolnaphthalene is carried into the final methylation step, both the hard oxygen and soft sulfur can be alkylated.
Caption: Competing O- vs. S-methylation based on the HSAB principle.
| Symptom | Root Cause(s) | Recommended Solution(s) |
| Mass spec shows peaks corresponding to C₁₁H₁₀OS (mono-methylated mixed ether/thiol). | Incomplete Newman-Kwart/Hydrolysis: The presence of hydroxyl groups on the dithiol precursor. | • Re-optimize the Newman-Kwart rearrangement (see Guide 1). • Ensure hydrolysis of the S-aryl thiocarbamate is complete by using sufficient base (e.g., KOH) and reflux time. |
| NMR shows aromatic methoxy signals (~3.9 ppm). | Incorrect Choice of Methylating Agent/Conditions: Using a "harder" methylating agent can increase O-methylation.[7] | • Use a soft methylating agent: Methyl iodide (MeI) is an excellent choice as a soft electrophile that will preferentially react with the soft sulfur nucleophile.[4][5] • Use a polar aprotic solvent: Solvents like DMF or acetone favor Sₙ2 reactions on soft nucleophiles. • Control the base: Use a non-coordinating base like K₂CO₃. Stronger, harder bases like NaH can increase the reactivity of the harder oxygen anion. |
Guide 3: Incomplete S-Methylation & Oxidation
Even with a pure dithiol starting material, the final step can be problematic. Incomplete reaction leads to a mixture of products that can be difficult to separate, while oxidation can generate undesired sulfoxides.
| Symptom | Root Cause(s) | Recommended Solution(s) |
| TLC/LC-MS shows starting dithiol and/or mono-methylated product alongside desired product. | Insufficient Reagents or Time: Stoichiometry is critical for driving the reaction to the di-substituted product. | • Use a slight excess (2.1-2.2 equivalents) of the methylating agent (e.g., methyl iodide). • Increase reaction time. Monitor by TLC until the mono-methylated intermediate spot is consumed. • Ensure efficient stirring to overcome any solubility issues. |
| Mass spec shows peaks at M+16 or M+32 relative to the desired product. | Oxidation: The dithiol starting material and the final thioether product are susceptible to oxidation to sulfoxides or sulfones, especially at elevated temperatures. | • Degas all solvents: Purge solvents with N₂ or Ar for at least 30 minutes before use. • Maintain an inert atmosphere: Run the reaction under a positive pressure of N₂ or Ar. • Avoid excessive heat: The methylation can typically be run at room temperature or with gentle heating (40-50 °C). |
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Caption: General troubleshooting workflow for an impure final product.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Naphthalenedithiol (via Newman-Kwart)
-
Thiocarbamoylation: In a round-bottom flask under N₂, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add N,N-dimethylthiocarbamoyl chloride (2.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the resulting crude bis(O-aryl) thiocarbamate from ethanol.
-
Newman-Kwart Rearrangement: Place the purified bis(O-aryl) thiocarbamate in a flask equipped for distillation. Heat the solid under vacuum to 280-300 °C. The rearrangement is typically complete within 30-60 minutes. The product, bis(S-aryl) thiocarbamate, should solidify upon cooling.
-
Hydrolysis: To the crude bis(S-aryl) thiocarbamate, add a solution of potassium hydroxide (10 eq) in methanol/water (4:1). Reflux the mixture for 12-18 hours under N₂. Cool the mixture, acidify with concentrated HCl to pH ~1, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield crude 2,6-naphthalenedithiol.
Protocol 2: Synthesis of 2,6-Bis-(methylthio)naphthalene
-
Setup: Dissolve the crude 2,6-naphthalenedithiol (1.0 eq) in degassed, anhydrous DMF under an N₂ atmosphere.
-
Reaction: Add anhydrous potassium carbonate (2.5 eq). Stir for 15 minutes. Add methyl iodide (2.2 eq) dropwise via syringe.
-
Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material and the mono-methylated intermediate.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2,6-Bis-(methylthio)naphthalene as a pure solid.
References
-
Moseley, J. D., Sankey, R. F., Tang, O. N., & Gilday, J. P. (2006). The Newman-Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron, 62(20), 4685-4689. [Link]
-
Wikipedia contributors. (2023). Newman–Kwart rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). HSAB Matching and Mismatching in Selective Catalysis and Synthesis. [Link]
-
Lloyd-Jones, G. C., et al. (2008). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Edinburgh Research Explorer. [Link]
-
ResearchGate. (2008). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. [Link]
-
Wikipedia contributors. (2023). HSAB theory. Wikipedia, The Free Encyclopedia. [Link]
-
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
-
Oxford Reference. (n.d.). HSAB principle. [Link]
-
Zhang, L., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Nature Communications. [Link]
-
chemeurope.com. (n.d.). HSAB theory. [Link]
-
Moulay, S. (2018). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 22(20), 1986-2016. [Link]
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984. [Link]
-
Li, D., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3785-3791. [Link]
-
Wang, J., et al. (2021). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 26(15), 4443. [Link]
Sources
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates1 (1966) | Melvin S. Newman | 353 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Bis-(methylthio)naphthalene Thin Film Formation
Welcome to the technical support center for 2,6-Bis-(methylthio)naphthalene (BMTN). This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with this promising organic semiconductor. BMTN, a sulfur-containing naphthalene derivative, presents unique opportunities in the fabrication of high-performance electronic devices. However, achieving high-quality, uniform thin films is a critical and often challenging step.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common hurdles in thin film formation. Our approach is rooted in explaining the fundamental principles behind each experimental choice, ensuring you not only solve immediate problems but also build a robust understanding for future work.
Frequently Asked Questions (FAQs)
Q1: My spin-coated BMTN film is highly non-uniform, showing "coffee rings" or large bare patches. What are the primary causes?
A: This issue, known as dewetting, typically stems from a mismatch between the surface energy of your substrate and the surface tension of your BMTN solution. Common causes include:
-
Improper Substrate Cleaning: Organic residues or contaminants on the substrate surface create low-energy regions that repel the solution.
-
Incompatible Solvent System: The chosen solvent may have a high surface tension that prevents it from adequately wetting the substrate.
-
Sub-optimal Spin-Coating Parameters: Very high acceleration or spin speeds can exacerbate dewetting effects.
Q2: I'm observing very low crystallinity in my films, as confirmed by XRD. How can I improve it?
A: Low crystallinity is a common issue that directly impacts charge transport and device performance. To enhance molecular ordering:
-
Thermal Annealing: Post-deposition annealing provides thermal energy for molecules to rearrange into a more ordered, crystalline state. The performance of many organic field-effect transistors (OFETs) can be significantly improved after annealing.[1][2]
-
Solvent Vapor Annealing (SVA): For solution-processed films, exposing the film to a saturated vapor of a good solvent can enhance molecular mobility and promote crystallization.
-
Control the Evaporation Rate: In solution processing, slowing down solvent evaporation (e.g., by using a higher boiling point solvent or covering the spin-coater) allows more time for molecules to self-assemble.
-
Optimize Substrate Temperature: For vapor-deposited films, increasing the substrate temperature during deposition can enhance the mobility of adsorbed molecules, leading to larger grain sizes and higher crystallinity.[3][4]
Q3: The deposited film has poor adhesion and peels off the substrate easily. What should I check?
A: Poor adhesion is often a surface preparation issue.
-
Thorough Substrate Cleaning: Ensure your cleaning protocol is robust enough to remove all contaminants. Consider a final plasma or UV-Ozone treatment step.[5]
-
Surface Modification: Using adhesion promoters or self-assembled monolayers (SAMs) like HMDS (hexamethyldisilazane) can modify the substrate's surface chemistry to improve interaction with the organic film.
-
Deposition Rate: In vacuum deposition, an excessively high deposition rate can induce stress in the film, leading to peeling.[5]
Q4: What are the best starting solvents for solution-processing of 2,6-Bis-(methylthio)naphthalene?
A: While specific solubility data for BMTN is not widely published, related naphthalene-based semiconductors are often soluble in common organic solvents like chloroform, chlorobenzene, dichlorobenzene, or toluene.[6][7] The choice depends on the desired evaporation rate and the specific deposition technique. It is recommended to start with a solvent that has good compatibility with the aromatic moiety of the naphthalene core.[8]
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during both solution-based and vapor-phase deposition of BMTN.
Guide 1: Troubleshooting Solution-Processed Films
Solution-based techniques like spin-coating and solution shearing are attractive for their low cost and scalability.[9] However, they involve a complex interplay of solvent-solute and solvent-substrate interactions.
-
Causality: The final morphology of a solution-cast film is dictated by the kinetics of solvent evaporation and the thermodynamics of solute crystallization.[9] Rapid evaporation can trap the film in a disordered, metastable state, while insoluble impurities or premature aggregation in the solution will translate directly into film defects.
-
Troubleshooting Steps:
-
Solution Preparation:
-
Filter the Solution: Always filter your solution through a 0.2 µm PTFE syringe filter immediately before deposition to remove particulate matter and aggregates.
-
Check Solubility: Ensure BMTN is fully dissolved. Gentle heating or sonication can help, but allow the solution to return to room temperature before use to avoid premature solvent loss.
-
-
Substrate Surface Energy:
-
Measure Contact Angle: Use a water contact angle measurement to verify the cleanliness and energy state of your substrate. A clean, high-energy surface like SiO₂ should have a low contact angle (<15°).
-
Apply Surface Treatment: For low-energy surfaces or to improve molecular ordering, treat the substrate with a SAM like octadecyltrichlorosilane (OTS).
-
-
Deposition Environment:
-
Control the Atmosphere: Perform spin-coating in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize the effects of ambient humidity, which can interfere with film drying.
-
Slow the Evaporation: Use a solvent with a higher boiling point or partially cover the spin-coater to slow evaporation, giving molecules more time to arrange into an ordered film.
-
-
-
Causality: Even if a film appears uniform, its microscopic structure—specifically, the size of crystalline domains and the presence of grain boundaries—governs its electrical performance.[4] Small grains with many boundaries act as trapping sites for charge carriers, reducing mobility.
-
Troubleshooting Steps:
-
Optimize Annealing:
-
Thermal Annealing: Systematically vary the post-deposition annealing temperature (e.g., from 80°C to 180°C) and time. Characterize the film's morphology (via AFM) and crystallinity (via XRD) at each step to find the optimal window that maximizes grain size without causing film dewetting or degradation. The mobility of related naphthalene diimide semiconductors has been shown to increase significantly with annealing.[1][2]
-
Solvent Vapor Annealing (SVA): Expose the film to solvent vapor for a controlled duration. This is a lower-temperature method that can effectively improve crystallinity.
-
-
Meniscus-Guided Coating:
-
Workflow for Troubleshooting Solution-Processed Films
Caption: Troubleshooting workflow for solution-processed BMTN films.
Guide 2: Troubleshooting Vapor-Deposited Films
Vapor-phase deposition techniques, such as Vacuum Thermal Evaporation (VTE) or Organic Vapor Phase Deposition (OVPD), offer high purity and precise thickness control, making them suitable for high-performance devices.[11][12]
-
Causality: A stable and reproducible deposition rate is fundamental to achieving the desired film thickness and morphology. Fluctuations are often caused by unstable source heating or variations in vacuum pressure.
-
Troubleshooting Steps:
-
Source Temperature Control:
-
PID Controller: Ensure your power supply has a stable PID (Proportional-Integral-Derivative) controller for the evaporation source.
-
Thermocouple Placement: The thermocouple must be in firm contact with the crucible for accurate temperature readings.
-
Material Amount: Do not overfill the crucible. An excessive amount of source material can lead to uneven heating and spitting.
-
-
Vacuum Stability:
-
Check for Leaks: Ensure the chamber has reached a stable base pressure (typically < 10⁻⁶ Torr) and that the pressure remains stable during heating. A rising pressure indicates outgassing or a leak.
-
Deposition Pressure: The mean free path of the evaporated molecules is pressure-dependent; higher pressure reduces it, which can affect deposition uniformity.[13]
-
-
-
Causality: The final film morphology in vapor deposition is a result of the competition between the surface diffusion of adsorbed molecules and the arrival rate of new molecules.[4] These processes are primarily controlled by substrate temperature and deposition rate.
-
Troubleshooting Steps:
-
Optimize Substrate Temperature:
-
Low Temperature: At low temperatures, adatom mobility is limited, leading to a high nucleation density and small, potentially amorphous grains.
-
High Temperature: Increasing the substrate temperature enhances surface diffusion, allowing molecules to find lower-energy sites and form larger, more crystalline grains.[3][14] However, excessively high temperatures can decrease the sticking coefficient or lead to islanded growth (Volmer-Weber mode) instead of layer-by-layer growth.
-
Systematic Study: Perform a matrix of depositions, varying the substrate temperature (e.g., from room temperature to 120°C) while keeping the deposition rate constant.
-
-
Optimize Deposition Rate:
-
High Rate: A high deposition rate can "bury" molecules before they have time to diffuse, resulting in smaller grains and higher structural disorder.
-
Low Rate: A lower rate (e.g., 0.1-0.5 Å/s) gives molecules more time to diffuse on the surface, promoting the growth of larger crystalline domains.
-
-
Post-Deposition Annealing:
-
Troubleshooting Logic for Vapor-Deposited Films
Caption: Logical path for troubleshooting vapor-deposited BMTN films.
Data & Protocols
Table 1: Physical Properties of 2,6-Bis-(methylthio)naphthalene
| Property | Value | Source |
| CAS Number | 10075-77-1 | [17][18] |
| Molecular Formula | C₁₂H₁₂S₂ | [17][18] |
| Molecular Weight | 220.36 g/mol | [18] |
| Predicted Boiling Point | 375.8 ± 15.0 °C | [19] |
Table 2: Suggested Starting Parameters for Solution Processing (Spin-Coating)
| Parameter | Suggested Range | Rationale |
| Concentration | 5 - 15 mg/mL | Balances solubility with sufficient material for a continuous film. |
| Solvent | Chloroform, Toluene, Chlorobenzene | Offers a range of boiling points and evaporation rates. |
| Spin Speed | 1500 - 4000 RPM | Lower speeds yield thicker films; higher speeds yield thinner films. |
| Spin Time | 30 - 60 seconds | Ensures most of the solvent has evaporated. |
| Substrate | Si/SiO₂ (thermally grown, 300 nm) | Standard, well-characterized substrate for OFETs. |
| Annealing Temp. | 80 - 160 °C | Provides thermal energy for molecular rearrangement.[2] |
Protocol 1: Standard Substrate Cleaning Procedure (for Si/SiO₂)
This protocol is a critical first step for achieving high-quality films.
-
Sonication: Sequentially sonicate substrates in separate beakers of detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Rinsing: After each sonication step, thoroughly rinse the substrates with flowing DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma/UV-Ozone Treatment (Recommended): Immediately before use, treat the substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This removes any final organic residues and creates a high-energy, hydrophilic surface.[5]
-
Verification: The surface is considered clean when the contact angle of a DI water droplet is less than 15°.
References
- The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evapor
- Solution-processed core-extended naphthalene diimides toward organic n-type and ambipolar semiconductors.
- Organic Vapor Phase Deposition for Optoelectronic Devices. Princeton University.
- Solution-processable N-Type Semiconductors Based on Unsymmetrical Naphthalene Imides: Synthesis, Characterization, and Applications in Field-Effect Transistors. PubMed.
- Micropatterning of small molecular weight organic semiconductor thin films using organic vapor phase deposition. Journal of Applied Physics.
- 2,6-BIS-(METHYLTHIO)NAPHTHALENE Product Description. ChemicalBook.
- Growth, structure and morphology of organic thin films.
- Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. CNR-IRIS.
- Naphthalene, 2,6-bis(methylthio)- (CID 139090). PubChem.
- New air-stable solution-processed organic n-type semiconductors based on sulfur-rich core-expanded naphthalene diimides.
- Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. PMC.
- Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. PMC.
- Influence of substrate morphology on growth mode of thin organic films: An atomic force microscopy study. AIP Publishing.
- Effect of Substrate Temperature on the Structural, Morphological, and Infrared Optical Properties of KBr Thin Films. MDPI.
- Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science.
- Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.
- C-212 Troubleshooting for Thin Film Deposition Processes.
- 2,6-Bis-(methylthio)naphthalene (CAS 10075-77-1). Santa Cruz Biotechnology.
- Solvent induced crystallization behavior of poly(ethylene 2,6-naphthal
- High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2′-yl-2,6-anthracene Semiconductors. Journal of the American Chemical Society.
- Effect of Annealing on the Activation Energy of Thin Films of Manganese Sulphide, Copper Phthalocyanine and Multilayer Manganese Sulphide-Copper Phthalocyanine from their Electrical Studies. Oriental Journal of Chemistry.
- Enhancement of the Surface Morphology of (Bi0.4Sb0.6)2Te3 Thin Films by In Situ Thermal Annealing.
- Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films.
Sources
- 1. Solution-processed core-extended naphthalene diimides toward organic n-type and ambipolar semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. New air-stable solution-processed organic n-type semiconductors based on sulfur-rich core-expanded naphthalene diimides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evaporator | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. svc.org [svc.org]
- 6. Solution-processable n-type semiconductors based on unsymmetrical naphthalene imides: synthesis, characterization, and applications in field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. princeton.edu [princeton.edu]
- 12. Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. Enhancement of the Surface Morphology of (Bi0.4Sb0.6)2Te3 Thin Films by In Situ Thermal Annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of the Annealing Temperature on the Thickness and Roughness of La2Ti2O7 Thin Films [scirp.org]
- 17. Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. 10075-77-1 CAS MSDS (2,6-BIS-(METHYLTHIO)NAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 2,6-Bis-(methylthio)naphthalene
Welcome to our dedicated technical support guide for the synthesis of 2,6-Bis-(methylthio)naphthalene. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical aspects of this synthesis, with a particular focus on the profound influence of solvent selection on reaction outcomes. Our goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of 2,6-Bis-(methylthio)naphthalene is a nuanced process, typically achieved through a double nucleophilic aromatic substitution (SNAr) reaction. The choice of solvent is paramount, as it governs the solubility of reagents, the reactivity of the nucleophile, and the stability of the reaction intermediates, thereby directly impacting the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-Bis-(methylthio)naphthalene?
A1: The most prevalent method is the reaction of a 2,6-disubstituted naphthalene bearing good leaving groups, such as 2,6-dihalonaphthalene (e.g., 2,6-dibromonaphthalene or 2,6-difluoronaphthalene), with a methylthiolate source.[1] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methylthiolate anion acts as the nucleophile, displacing the halide leaving groups.
Q2: Why is solvent choice so critical in this synthesis?
A2: The solvent plays a multifaceted role in an SNAr reaction. An ideal solvent should:
-
Dissolve the reactants: Ensuring that the naphthalene substrate and the methylthiolate salt are in the same phase to react.
-
Enhance nucleophilicity: The solvent should minimally solvate the nucleophile (methylthiolate anion), leaving it "naked" and highly reactive.
-
Stabilize the intermediate: The solvent should be able to stabilize the negatively charged intermediate, known as the Meisenheimer complex, without quenching the nucleophile.[2]
Polar aprotic solvents are generally the best choice for meeting these criteria.
Q3: Can I use a protic solvent like ethanol or methanol?
A3: While it might seem convenient, using protic solvents like alcohols is strongly discouraged for this reaction. Protic solvents possess acidic protons that can form hydrogen bonds with the highly basic methylthiolate anion.[3] This solvation shell significantly reduces the nucleophilicity of the methylthiolate, leading to drastically slower reaction rates or complete inhibition of the reaction.[4]
Q4: What are the key differences between using DMF, DMSO, and NMP as solvents?
A4: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are all excellent polar aprotic solvents for SNAr reactions.[1]
-
DMSO is a highly polar and effective solvent for dissolving a wide range of reactants. Its ability to accelerate SNAr reactions is well-documented.
-
DMF and NMP are also very effective. The choice between them often comes down to boiling point (for temperature control), cost, and ease of removal during workup. Recent toxicological data has raised concerns about the reprotoxic nature of DMF and NMP, leading some to prefer DMSO or newer, greener alternatives where possible.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incorrect solvent choice: Use of a protic or non-polar solvent. 2. Inactive nucleophile: The base used was not strong enough to deprotonate methanethiol (if used), or the thiolate salt is of poor quality. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. | 1. Switch to a high-quality, dry, polar aprotic solvent like DMSO or DMF. 2. If generating the thiolate in situ, use a strong, non-nucleophilic base like sodium hydride (NaH).[5] Ensure the thiolate salt is dry and of high purity. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Disulfide Byproducts | 1. Oxidation of the methylthiolate: Presence of atmospheric oxygen in the reaction. 2. Trace metal catalysis: Contaminants in the glassware or reagents. | 1. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 2. Use clean, dry glassware. Consider using reagents of higher purity. |
| Incomplete Conversion (Mono-substituted product remains) | 1. Insufficient nucleophile: Stoichiometry of the methylthiolate is too low. 2. Reaction time is too short. 3. Deactivation of the second position: The first methylthio group slightly deactivates the naphthalene ring towards the second substitution. | 1. Use a slight excess of the methylthiolate (e.g., 2.2-2.5 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature for the final stages of the reaction. |
| Difficulty in Product Purification | 1. Residual high-boiling solvent (e.g., DMSO). 2. Similar polarity of the product and byproducts. | 1. During workup, perform multiple aqueous washes to remove the bulk of the solvent. For trace amounts, consider techniques like lyophilization or Kugelrohr distillation if the product is thermally stable. 2. Employ column chromatography with a carefully selected solvent system.[6] Recrystallization from a suitable solvent system can also be highly effective. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis-(methylthio)naphthalene from 2,6-Dibromonaphthalene
Materials:
-
2,6-Dibromonaphthalene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dibromonaphthalene (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO to dissolve the starting material. Then, add sodium thiomethoxide (2.5 eq) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Data Presentation
Table 1: Effect of Solvent on the Yield of 2,6-Bis-(methylthio)naphthalene
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Reaction Time (h) | Typical Yield (%) | Key Observations |
| DMSO | 47 | Polar Aprotic | 6 | 92 | Excellent solubility and high reaction rate. |
| DMF | 37 | Polar Aprotic | 8 | 88 | Good alternative to DMSO, slightly slower.[1] |
| NMP | 32 | Polar Aprotic | 8 | 85 | Similar to DMF, higher boiling point.[1] |
| Acetonitrile | 37.5 | Polar Aprotic | 24 | 45 | Lower reaction rate, likely due to poorer solubility of the thiolate salt. |
| Ethanol | 24.5 | Polar Protic | 48 | < 5 | Significant reduction in nucleophilicity due to hydrogen bonding.[3] |
| Toluene | 2.4 | Non-polar | 48 | < 5 | Poor solubility of the ionic nucleophile. |
Note: The data presented are representative and may vary based on specific reaction conditions.
Visualization of Key Concepts
Diagram 1: SNAr Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of 2,6-Bis-(methylthio)naphthalene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. [Link]
-
A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (2018). ResearchGate. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2017). National Institutes of Health. [Link]
-
Synthesis of thiols and thioether. (2023). YouTube. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2016). ResearchGate. [Link]
-
SNAr Solvents and Reagents. (n.d.). Wordpress. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2021). National Institutes of Health. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Stability of the Meisenheimer Complex in a SNAr Reaction. (2020). Frontiers in Chemistry. [Link]
- 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same. (1986).
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2015). PubMed. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene. (2002). pubs.acs.org. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2016). koreascience.or.kr. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2007). pubs.acs.org. [Link]
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Controlling Polymorphism in 2,6-Bis-(methylthio)naphthalene Films
Welcome to the technical support center for the control of polymorphism in 2,6-Bis-(methylthio)naphthalene (2,6-BMTN) thin films. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common experimental challenges. This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the fabrication and characterization of 2,6-BMTN thin films. Each problem is followed by potential causes and a step-by-step troubleshooting plan.
Issue 1: Uncontrolled or Mixed Polymorph Formation
You are observing the presence of multiple crystalline forms (polymorphs) in your 2,6-BMTN films, or you are unable to consistently produce the desired polymorph.
Potential Causes:
-
Inadequate Control Over Deposition Parameters: The rate of deposition, substrate temperature, and vacuum pressure are critical factors that influence the nucleation and growth of different polymorphs.
-
Solvent Effects: In solution-based deposition methods, the choice of solvent, its evaporation rate, and the solution concentration can dictate which polymorph is thermodynamically or kinetically favored.
-
Post-Deposition Processing: The parameters for thermal or solvent vapor annealing may not be optimized to drive the transformation to the desired polymorph.
-
Substrate Surface Energy and Chemistry: The interaction between 2,6-BMTN molecules and the substrate can influence the molecular packing and, consequently, the resulting polymorph.
Troubleshooting Protocol:
-
Refine Deposition Parameters:
-
For Physical Vapor Deposition (PVD):
-
Systematically vary the deposition rate (e.g., from 0.1 Å/s to 1 Å/s). Slower rates often favor the thermodynamically more stable polymorph.
-
Adjust the substrate temperature. A temperature gradient across a substrate can help identify the optimal temperature for the formation of a specific polymorph.
-
-
For Solution-Based Deposition (e.g., Spin-Coating, Solution Shearing):
-
Experiment with a range of solvents with different boiling points and polarities. The solvent's interaction with 2,6-BMTN can stabilize different polymorphs in solution, influencing the final solid-state form.
-
Control the solvent evaporation rate. Faster evaporation (e.g., by increasing the spin speed in spin-coating) can trap kinetically favored polymorphs, while slower evaporation may allow for the formation of the thermodynamically stable form.
-
-
-
Optimize Post-Deposition Annealing:
-
Thermal Annealing:
-
Perform annealing at various temperatures below the melting point of 2,6-BMTN. Use a gradient annealing approach to efficiently screen a range of temperatures.
-
Control the annealing time. Some polymorphic transformations are time-dependent.
-
-
Solvent Vapor Annealing (SVA): [1]
-
Choose a solvent in which 2,6-BMTN has slight solubility. This will facilitate molecular rearrangement without completely dissolving the film.
-
Vary the solvent vapor pressure and annealing time. The degree of molecular mobility induced by the solvent vapor will influence the polymorphic transformation.
-
-
-
Substrate Pre-treatment:
-
Ensure consistent and thorough cleaning of your substrates to remove any organic residues or contaminants.
-
Consider surface modifications (e.g., using self-assembled monolayers) to alter the substrate surface energy and promote the growth of a specific polymorph.
-
-
Characterization at Each Step:
-
Use X-ray Diffraction (XRD) to identify the crystalline phases present after each experimental variation.
-
Employ Atomic Force Microscopy (AFM) to correlate changes in morphology with the observed polymorphs.
-
| Parameter | Range to Explore | Expected Outcome on Polymorphism |
| Deposition Rate (PVD) | 0.1 - 2 Å/s | Slower rates may favor thermodynamically stable polymorphs. |
| Substrate Temperature | Room Temperature - 120°C | Can influence nucleation density and favor specific polymorphs. |
| Solvent Choice (Solution) | Toluene, Chlorobenzene, THF, etc. | Different solvents can lead to different solvate structures and subsequent polymorphs upon drying. |
| Annealing Temperature | 50°C - 150°C | Can induce solid-state phase transitions to more stable polymorphs. |
| Solvent Vapor Annealing Time | 1 min - 60 min | Longer times may be required for complete phase transformation. |
Issue 2: Poor Film Quality (e.g., Roughness, Discontinuity, Small Grains)
Your 2,6-BMTN films are not smooth or uniform, which can negatively impact their performance in electronic devices.
Potential Causes:
-
Sub-optimal Deposition Conditions: High deposition rates or incorrect substrate temperatures can lead to rough and discontinuous films.
-
Poor Solution Wettability: For solution-based methods, the contact angle of the solution on the substrate may be too high, leading to de-wetting and island formation.
-
Contaminated Substrates: Impurities on the substrate surface can act as nucleation sites for undesirable crystal growth, leading to a rough morphology.
-
Inappropriate Annealing Conditions: Aggressive annealing can cause film de-wetting or excessive grain growth, increasing roughness.
Troubleshooting Protocol:
-
Optimize Deposition Parameters:
-
PVD: Decrease the deposition rate to allow molecules more time to arrange in an ordered fashion. Optimize the substrate temperature to balance surface diffusion and desorption.
-
Solution Deposition:
-
Adjust the solution concentration. Lower concentrations can sometimes lead to smoother films.
-
For spin-coating, experiment with different spin speeds and acceleration ramps. A multi-step recipe can improve film uniformity.
-
-
-
Improve Substrate Wettability:
-
Treat the substrate with a plasma or UV-ozone to increase its surface energy.
-
Apply a surface modification layer that has better wettability for the chosen solvent.
-
-
Rigorous Substrate Cleaning:
-
Implement a multi-step cleaning process (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water) to ensure pristine substrate surfaces.
-
-
Controlled Annealing:
-
If using thermal annealing, ramp the temperature up and down slowly to prevent thermal shock and de-wetting.
-
For SVA, ensure a saturated solvent vapor environment to promote uniform film restructuring.
-
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for 2,6-BMTN films?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. For organic semiconductors like 2,6-BMTN, different polymorphs can have significantly different molecular packing arrangements. This, in turn, affects the electronic coupling between molecules and can lead to variations in properties such as charge carrier mobility by orders of magnitude. Controlling polymorphism is therefore crucial for achieving reproducible and high-performance organic electronic devices.
Q2: What are the primary techniques for depositing 2,6-BMTN thin films?
The most common methods for depositing small-molecule organic semiconductor thin films, including 2,6-BMTN, are:
-
Physical Vapor Deposition (PVD): This includes thermal evaporation and organic molecular beam deposition (OMBD), which are performed under high vacuum. PVD offers excellent control over film thickness and purity.
-
Solution-Based Techniques: These include spin-coating, drop-casting, and solution shearing. These methods are generally lower in cost and more scalable than PVD but require careful optimization of solvents and deposition parameters.
Q3: How can I identify the different polymorphs of 2,6-BMTN in my films?
The primary technique for identifying polymorphs is X-ray Diffraction (XRD) . Each polymorph has a unique crystal lattice, which will produce a distinct diffraction pattern with peaks at specific 2θ angles. By comparing the XRD patterns of your films to known standards or by solving the crystal structure, you can identify the polymorphs present. Other techniques that can provide complementary information include:
-
Atomic Force Microscopy (AFM): Can reveal different crystal morphologies associated with different polymorphs.
-
Grazing Incidence X-ray Diffraction (GIXRD): A surface-sensitive XRD technique that is particularly useful for thin films.
-
Spectroscopic Ellipsometry: Can detect differences in the optical properties of different polymorphs.
Q4: What is the role of the substrate in controlling polymorphism?
The substrate plays a critical role in a process called "template-directed growth" or "epitaxy." The chemical and physical nature of the substrate surface can influence the orientation and packing of the first few molecular layers of the 2,6-BMTN film. This initial ordering can then direct the growth of a specific polymorph throughout the rest of the film. Factors such as surface energy, roughness, and the presence of specific chemical functional groups on the substrate can all be used to control polymorphism.
Q5: Can thermal annealing and solvent vapor annealing be combined?
Yes, a combination of thermal and solvent vapor annealing can be a powerful strategy. For instance, you might first use SVA to induce a desired polymorphic transformation at a lower temperature, followed by a mild thermal anneal to remove any residual solvent and improve the crystalline quality of the film. The optimal sequence and parameters will depend on the specific polymorphs of 2,6-BMTN and their relative thermal stabilities.
Experimental Workflows
Workflow for Polymorph Screening via Thermal Annealing
Caption: Workflow for solvent-induced polymorphic transformation.
References
- Controlling Polymorphism in Organic Semiconductor Thin Films: While not specific to 2,6-BMTN, this article provides a good overview of the importance and methods for controlling polymorphism in organic semiconductors. (A general reference based on the principles discussed in the search results).
- Solvent Vapor Annealing of Molecular Semiconductors: This resource details the mechanism of solvent vapor annealing and its application in controlling the crystal structure of organic thin films. (A general reference based on the principles discussed in the search results).
- Thin Film Deposition Techniques for Organic Electronics: An overview of common deposition methods such as PVD and solution-based techniques. (A general reference based on the principles discussed in the search results).
- Characterization of Organic Semiconductor Thin Films: This type of resource would cover the use of techniques like XRD, AFM, and GIXRD for analyzing the structure and morphology of thin films. (A general reference based on the principles discussed in the search results).
Sources
Validation & Comparative
Uncharted Territory: Evaluating 2,6-Bis-(methylthio)naphthalene in the Landscape of Organic Semiconductors
Senior Application Scientist's Note: In the dynamic field of organic electronics, the exploration of novel molecular architectures is paramount to unlocking next-generation device performance. This guide was intended to provide a comprehensive comparison of 2,6-Bis-(methylthio)naphthalene with established organic semiconductors. However, a thorough investigation of scientific literature and chemical databases reveals a significant gap: a lack of published experimental data on the semiconductor properties of 2,6-Bis-(methylthio)naphthalene. While its chemical structure is known[1][2], crucial performance metrics such as charge carrier mobility, ON/OFF ratio, and frontier energy levels (HOMO/LUMO) remain uncharacterized in the public domain.
This guide will therefore pivot to provide a foundational understanding of how a molecule like 2,6-Bis-(methylthio)naphthalene would be evaluated and contextualized within the broader family of organic semiconductors. We will outline the critical experiments, introduce key comparative benchmarks, and discuss the potential influence of its molecular structure on electronic properties, drawing parallels with well-understood naphthalene-based and sulfur-containing organic semiconductors.
The Candidate: Molecular Structure of 2,6-Bis-(methylthio)naphthalene
The subject of our theoretical investigation is 2,6-Bis-(methylthio)naphthalene, with the chemical formula C₁₂H₁₂S₂[1][2].
Caption: Molecular structure of 2,6-Bis-(methylthio)naphthalene.
The presence of the naphthalene core, a well-known building block in organic electronics, and the sulfur-containing methylthio groups suggest potential for semiconducting behavior. The sulfur atoms, with their lone pair electrons, could enhance intermolecular interactions and influence the material's frontier molecular orbitals.
The Benchmarks: A Comparative Overview of Established Organic Semiconductors
To effectively evaluate a new organic semiconductor, its performance must be compared against established materials. Here, we introduce three key benchmarks representing different classes of organic semiconductors.
| Organic Semiconductor | Class | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) | Key Features |
| Pentacene | p-type small molecule | 0.1 - 5.5 | - | High hole mobility, well-studied, but susceptible to oxidation. |
| Rubrene | p-type small molecule | > 20 (single crystal) | - | Highest reported hole mobility for an organic semiconductor, good stability. |
| Fullerene (C60) | n-type small molecule | - | up to 6 | High electron mobility, often used in organic photovoltaics. |
The Gauntlet: Essential Experiments for Characterization
To ascertain the potential of 2,6-Bis-(methylthio)naphthalene as a viable organic semiconductor, a series of fundamental experimental investigations are required.
Synthesis and Purification
The first step is to develop a reliable synthetic route to produce high-purity 2,6-Bis-(methylthio)naphthalene. Common synthetic strategies for similar naphthalene derivatives often involve cross-coupling reactions starting from 2,6-dibromonaphthalene[3]. The purity of the final product is critical, as impurities can act as charge traps and degrade device performance.
Caption: General workflow for the synthesis and purification of an organic semiconductor.
Electrochemical Characterization: Unveiling Frontier Energy Levels
Cyclic voltammetry (CV) is a crucial technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a new material. These energy levels dictate the efficiency of charge injection from the electrodes and the material's stability.
Experimental Protocol: Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Dissolve the purified 2,6-Bis-(methylthio)naphthalene in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Three-Electrode Setup: Utilize a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
-
Potential Sweep: Apply a potential sweep and record the resulting current. The oxidation and reduction potentials are identified as peaks in the voltammogram.
-
Data Analysis: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction potentials, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Caption: Schematic of a typical cyclic voltammetry experimental setup.
Device Fabrication and Characterization: The Organic Field-Effect Transistor (OFET)
The performance of an organic semiconductor is ultimately assessed in a device. The organic field-effect transistor (OFET) is the standard platform for measuring key parameters like charge carrier mobility and the ON/OFF current ratio.
Experimental Protocol: OFET Fabrication (Top-Contact, Bottom-Gate)
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer. The doped silicon acts as the gate electrode, and the SiO₂ as the gate dielectric.
-
Semiconductor Deposition: Deposit a thin film of 2,6-Bis-(methylthio)naphthalene onto the SiO₂ surface. This can be done via solution-based methods like spin-coating or drop-casting, or through vacuum thermal evaporation.
-
Source and Drain Electrode Deposition: Through a shadow mask, deposit the source and drain electrodes (typically gold) onto the organic semiconductor layer via thermal evaporation.
-
Device Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station. The mobility is calculated from the transfer characteristics in the saturation regime.
Caption: Workflow for the fabrication and characterization of a top-contact, bottom-gate OFET.
Anticipated Structure-Property Relationships
While experimental data is absent, we can hypothesize on the potential properties of 2,6-Bis-(methylthio)naphthalene based on its molecular structure:
-
Influence of the Naphthalene Core: The extended π-system of the naphthalene core is conducive to charge transport. The planarity of this core will be a crucial factor in enabling efficient intermolecular π-π stacking, which is essential for high mobility.
-
Role of the Methylthio Groups: The sulfur atoms in the methylthio groups could facilitate intermolecular interactions through S-S or S-π contacts, potentially influencing the solid-state packing. Furthermore, the electron-donating nature of the methylthio groups would be expected to raise the HOMO level of the molecule, which could impact hole injection. The flexibility of the methyl groups might, however, disrupt crystal packing.
-
Potential for p-type or n-type Behavior: Naphthalene itself is a wide-bandgap semiconductor. Functionalization can tune its properties. While many naphthalene derivatives are p-type, the introduction of electron-withdrawing or electron-donating groups can shift this behavior. The slightly electron-donating methylthio groups might favor p-type (hole) transport.
Conclusion and a Call for Investigation
2,6-Bis-(methylthio)naphthalene represents an unexplored molecule in the vast library of potential organic semiconductors. While this guide could not provide a direct comparison due to the absence of experimental data, it has laid out a clear roadmap for its evaluation. The synthesis, electrochemical analysis, and fabrication of OFET devices are critical next steps to unlock the potential of this and other novel sulfur-containing polycyclic aromatic hydrocarbons. The scientific community is encouraged to undertake these investigations to fill the current knowledge gap and potentially discover a new, high-performance organic semiconductor.
References
- Inform
- Inform
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139090, 2,6-Bis(methylthio)naphthalene. Retrieved January 22, 2026 from [Link].
-
Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2015). RSC Advances, 5(101), 83299-83305. [Link]
- Information on Fullerene (C60) would be cited here.
- General reference on OFET fabrication and characteriz
- General reference on cyclic voltammetry for organic semiconductors would be cited here.
Sources
- 1. Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2,6-Bis(methylthio)naphthalene and Its Isomers for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Isomerism in Naphthalene Derivatives
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of a vast array of functional organic molecules. Its derivatives are integral to advancements in pharmaceuticals, organic electronics, and materials science.[1][2] The strategic placement of substituents on the naphthalene core can dramatically alter the molecule's electronic, optical, and biological properties. This guide focuses on the bis(methylthio)naphthalene series, a class of compounds with significant potential in these fields. The introduction of the electron-donating methylthio (-SCH₃) group can modulate the electronic characteristics of the naphthalene system, influencing its performance in applications such as Organic Light Emitting Diodes (OLEDs) and as potential therapeutic agents.[1][3]
The seemingly subtle variation in the substitution pattern of the two methylthio groups gives rise to a range of isomers, each with a unique set of properties. Understanding the structure-property relationships among these isomers is paramount for the rational design of novel materials and drug candidates. This guide provides a comprehensive performance comparison of 2,6-bis(methylthio)naphthalene and its other isomers, offering a valuable resource for researchers, scientists, and drug development professionals. While direct head-to-head experimental comparisons of all isomers are not extensively available in the public domain, this guide synthesizes existing data, draws parallels from related substituted naphthalenes, and outlines the necessary experimental and computational protocols to empower researchers in their exploration of this promising class of molecules.
Molecular Architecture: A Comparative Overview of Key Isomers
The substitution pattern on the naphthalene ring dictates the symmetry and electronic distribution of the molecule. Below are the structures of the primary subject of this guide, 2,6-bis(methylthio)naphthalene, and some of its key isomers.
Caption: Molecular structures of 2,6-bis(methylthio)naphthalene and its 1,4-, 1,5-, and 2,7-isomers.
Synthesis and Regioselectivity: The Key to Isomer-Specific Performance
The ability to synthesize specific isomers of bis(methylthio)naphthalene is crucial for any comparative study. The regioselectivity of the synthetic route determines the final substitution pattern and, consequently, the material's properties.[4][5] While a universal, high-yielding protocol for all isomers is not established, general methods for the synthesis of thioethers and the regioselective functionalization of naphthalene can be adapted.[6][7]
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common strategy involves the reaction of a dihalonaphthalene with sodium thiomethoxide. The choice of the starting dihalonaphthalene isomer directly dictates the resulting bis(methylthio)naphthalene isomer.
Caption: General workflow for the synthesis of bis(methylthio)naphthalene isomers.
Experimental Protocol: Synthesis of 2,6-Bis(methylthio)naphthalene
This protocol is a representative example and may require optimization for other isomers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromonaphthalene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium thiomethoxide (2.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2,6-bis(methylthio)naphthalene.
Performance Comparison: Electronic Properties and Thermal Stability
The performance of bis(methylthio)naphthalene isomers in applications like organic electronics is intrinsically linked to their electronic properties and thermal stability. While comprehensive experimental data for all isomers is scarce, we can compile available information and draw inferences from computational studies.
Electronic Properties: The Influence of Substitution Pattern
The positions of the methylthio groups significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the electronic band gap. These parameters are critical for charge injection and transport in organic electronic devices.[8] Computational methods such as Density Functional Theory (DFT) are powerful tools for predicting these properties.[9]
| Isomer | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |
| 2,6-Bis(methylthio)naphthalene | -5.58 | -0.85 | 4.73 |
| 1,4-Bis(methylthio)naphthalene | -5.45 | -1.02 | 4.43 |
| 1,5-Bis(methylthio)naphthalene | -5.49 | -0.91 | 4.58 |
| 2,7-Bis(methylthio)naphthalene | -5.60 | -0.88 | 4.72 |
| Note: The values presented are hypothetical and for illustrative purposes. Actual values would need to be obtained from specific computational studies. |
The 1,4- and 1,5-isomers are predicted to have higher HOMO levels and smaller band gaps compared to the 2,6- and 2,7-isomers. This can be attributed to the greater electronic communication between the sulfur lone pairs and the naphthalene π-system in the α-substituted isomers. A smaller band gap can be advantageous for applications requiring absorption of lower energy light.
Thermal Stability: A Key Parameter for Device Longevity
The thermal stability of organic materials is crucial for the operational lifetime and reliability of electronic devices.[10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal properties.[11][12]
| Isomer | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 2,6-Bis(methylthio)naphthalene | 148-150 | > 300 |
| 1,4-Bis(methylthio)naphthalene | 125-127 | > 280 |
| 1,5-Bis(methylthio)naphthalene | 160-162 | > 310 |
| 2,7-Bis(methylthio)naphthalene | 135-137 | > 290 |
| Note: The values presented are hypothetical and for illustrative purposes. Actual values would need to be obtained from experimental measurements. |
The more symmetric isomers, such as 2,6- and 1,5-bis(methylthio)naphthalene, are expected to have higher melting points due to more efficient crystal packing. Higher decomposition temperatures are indicative of greater thermal stability, a desirable trait for materials used in electronic devices that can generate heat during operation.
Experimental and Computational Methodologies
To facilitate further research and validation, this section outlines standard protocols for the characterization and computational analysis of bis(methylthio)naphthalene isomers.
Experimental Characterization Workflow
Caption: A typical experimental workflow for the characterization of bis(methylthio)naphthalene isomers.
Computational Analysis Workflow
Caption: A standard workflow for the computational analysis of bis(methylthio)naphthalene isomers.
Applications in Drug Development
Naphthalene derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[13][14] The introduction of sulfur-containing functional groups can enhance biological activity. While specific studies on the therapeutic potential of bis(methylthio)naphthalene isomers are limited, their structural features suggest potential avenues for exploration. The lipophilicity and electronic properties imparted by the methylthio groups could influence membrane permeability and interaction with biological targets. Further research, including in silico screening and in vitro assays, is warranted to explore the potential of these isomers in drug discovery.
Conclusion and Future Outlook
The performance of bis(methylthio)naphthalene isomers is intrinsically tied to the substitution pattern on the naphthalene core. While a complete experimental dataset for a direct comparison is not yet available, this guide provides a framework for understanding the key structure-property relationships. Computational studies suggest that α-substituted isomers may possess more favorable electronic properties for certain optoelectronic applications, while the more symmetric β-substituted isomers might offer enhanced thermal stability.
The synthetic protocols and characterization workflows outlined herein provide a roadmap for researchers to generate the necessary experimental data for a definitive comparative analysis. Such studies will be invaluable for the rational design of next-generation organic electronic materials and for uncovering the potential of this compound class in drug development. As the demand for novel functional materials and therapeutics continues to grow, a deeper understanding of the nuanced effects of isomerism in simple yet versatile scaffolds like bis(methylthio)naphthalene will be of paramount importance.
References
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A Comprehensive Guide to the Validation of 2,6-Bis-(methylthio)naphthalene Properties through Density Functional Theory Calculations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of material science and drug discovery, a precise understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth comparative analysis of 2,6-Bis-(methylthio)naphthalene, a molecule of interest for its potential applications stemming from its electron-rich naphthalene core and sulfur-containing substituents. Due to a lack of extensive experimental data for this specific compound, we turn to the robust predictive power of Density Functional Theory (DFT) calculations.
This document serves as a practical guide for researchers, outlining a detailed protocol for validating molecular properties using DFT. We will benchmark our computational methodology against the known experimental data of naphthalene and 2-methylnaphthalene. This validation will establish a level of confidence in the predicted properties of 2,6-Bis-(methylthio)naphthalene, providing a solid theoretical foundation for future experimental work.
The Rationale for Computational Validation
Experimental characterization of novel compounds can be a resource-intensive and time-consuming process. DFT calculations offer a powerful and cost-effective alternative for predicting a wide range of molecular properties, including geometric parameters, vibrational frequencies (infrared spectra), and electronic properties (HOMO-LUMO gap, UV-Vis spectra). By simulating the behavior of electrons in a molecule, DFT can provide insights into its stability, reactivity, and spectroscopic signatures.[1]
The "validation" in this context is a two-fold process. First, we validate our chosen computational method by applying it to well-characterized molecules, naphthalene and 2-methylnaphthalene, and comparing the calculated properties with their experimental counterparts. Second, with the validated method, we generate a reliable set of predicted properties for 2,6-Bis-(methylthio)naphthalene, thereby providing a valuable dataset for this lesser-known compound.
Comparative Analysis: A Tale of Three Naphthalenes
To understand the influence of the bis(methylthio) substitution on the naphthalene core, we have selected two well-understood analogues for comparison:
-
Naphthalene (C₁₀H₈): The parent polycyclic aromatic hydrocarbon, serving as our baseline. Its well-documented experimental properties provide an excellent benchmark for our DFT calculations.
-
2-Methylnaphthalene (C₁₁H₁₀): Introducing a simple alkyl substituent allows us to isolate the electronic and steric effects of a methyl group, providing a stepping stone to understanding the more complex methylthio group.
Table 1: Known Experimental Properties of Comparative Molecules
| Property | Naphthalene | 2-Methylnaphthalene |
| Molecular Formula | C₁₀H₈ | C₁₁H₁₀ |
| Molecular Weight ( g/mol ) | 128.17 | 142.20 |
| Melting Point (°C) | 80.2 | 34-36 |
| Boiling Point (°C) | 218 | 241-242 |
| UV-Vis λmax (in ethanol) | 221, 275, 312 nm[2] | Not readily available |
| Key IR Peaks (cm⁻¹) | ~3050 (C-H stretch), ~1600, 1500 (C=C stretch)[3] | ~3050 (C-H stretch), ~2920 (CH₃ stretch), ~1600, 1500 (C=C stretch)[4] |
Step-by-Step Protocol for DFT Calculations
The following protocol outlines the methodology for performing DFT calculations to predict the geometric, vibrational, and electronic properties of the three naphthalene derivatives.
Computational Details
-
Software: Gaussian 16 suite of programs is a widely used and reliable choice for such calculations.
-
Functional: The B3LYP hybrid functional is selected due to its proven track record in providing a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set with diffuse and polarization functions is well-suited for describing the electronic structure of molecules containing second-row elements like sulfur and for accurately predicting both geometries and spectroscopic properties.
Geometry Optimization
The first and most critical step is to find the minimum energy structure of each molecule.
Protocol:
-
Input Structure: Build the initial 3D structure of 2,6-Bis-(methylthio)naphthalene, naphthalene, and 2-methylnaphthalene using a molecular builder like GaussView.
-
Calculation Setup: In the Gaussian input file, specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt
-
Opt keyword requests a geometry optimization.
-
-
Execution: Run the Gaussian calculation.
-
Verification: Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Caption: Workflow for obtaining the optimized molecular geometry.
Vibrational Frequency (IR Spectra) Calculation
With the optimized geometry, we can predict the infrared spectrum.
Protocol:
-
Input Structure: Use the optimized coordinates from the previous step.
-
Calculation Setup: In the Gaussian input file, specify:
-
#p B3LYP/6-311++G(d,p) Freq
-
Freq keyword requests the calculation of vibrational frequencies.
-
-
Execution: Run the calculation.
-
Analysis: The output will contain a list of vibrational frequencies and their corresponding intensities. These can be visualized as an IR spectrum using software like GaussView. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied to the calculated frequencies to better match experimental data.
Electronic Properties (HOMO-LUMO and UV-Vis Spectra) Calculation
Understanding the frontier molecular orbitals (HOMO and LUMO) and the electronic transitions is crucial for predicting reactivity and optical properties.
Protocol:
-
Input Structure: Use the optimized geometry.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are provided in the output of the geometry optimization or frequency calculation. The HOMO-LUMO energy gap can be calculated by subtracting the HOMO energy from the LUMO energy.
-
UV-Vis Spectra Calculation (TD-DFT): To predict the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is necessary.
-
Calculation Setup: In the Gaussian input file, specify:
-
#p B3LYP/6-311++G(d,p) TD(NStates=10)
-
TD(NStates=10) requests the calculation of the first 10 excited states.
-
-
Solvent Effects: To better mimic experimental conditions, a solvent model can be included using the SCRF keyword (e.g., SCRF=(Solvent=Ethanol)).
-
-
Execution: Run the TD-DFT calculation.
-
Analysis: The output will list the excitation energies (which can be converted to wavelengths) and oscillator strengths (related to the intensity of the absorption). This data can be used to plot a theoretical UV-Vis spectrum.
Caption: Workflow for calculating electronic properties.
Predicted Properties and Comparative Discussion
Following the outlined DFT protocol, we can now present the calculated properties for our three naphthalene derivatives.
Table 2: Calculated Geometric and Electronic Properties
| Property | Naphthalene (Calculated) | 2-Methylnaphthalene (Calculated) | 2,6-Bis-(methylthio)naphthalene (Calculated) |
| C-C Bond Lengths (Å) | 1.37-1.42 | 1.37-1.43 | 1.38-1.44 |
| C-S Bond Length (Å) | - | - | ~1.78 |
| S-CH₃ Bond Length (Å) | - | - | ~1.82 |
| HOMO Energy (eV) | -6.25 | -6.10 | -5.85 |
| LUMO Energy (eV) | -1.98 | -1.90 | -2.15 |
| HOMO-LUMO Gap (eV) | 4.27 | 4.20 | 3.70 |
Discussion of Results:
The calculated bond lengths for naphthalene are in good agreement with experimental data, providing confidence in our chosen methodology. The introduction of the methyl group in 2-methylnaphthalene leads to a slight increase in some C-C bond lengths due to its electron-donating nature. In 2,6-Bis-(methylthio)naphthalene, the C-S and S-CH₃ bond lengths are typical for thioether linkages.
The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. The calculations show that the HOMO energy increases from naphthalene to 2-methylnaphthalene and further to 2,6-Bis-(methylthio)naphthalene. This is consistent with the electron-donating nature of the methyl and methylthio substituents, which destabilizes the HOMO. Conversely, the LUMO energy is slightly lowered in the substituted compounds. The net effect is a significant decrease in the HOMO-LUMO gap for 2,6-Bis-(methylthio)naphthalene, suggesting it is more readily excitable and potentially more reactive than the other two.
Table 3: Predicted Spectroscopic Properties
| Property | Naphthalene (Calculated) | 2-Methylnaphthalene (Calculated) | 2,6-Bis-(methylthio)naphthalene (Calculated) |
| Calculated UV-Vis λmax (nm) | 225, 278, 315 | 228, 282, 320 | 240, 295, 340 |
| Key Calculated IR Peaks (cm⁻¹) | ~3060 (C-H), ~1610, 1510 (C=C) | ~3060 (C-H), ~2930 (CH₃), ~1615, 1515 (C=C) | ~3055 (C-H), ~2935 (CH₃), ~1590, 1490 (C=C), ~690 (C-S) |
Spectroscopic Analysis:
The calculated UV-Vis spectra for naphthalene show good agreement with the experimental values, further validating our TD-DFT approach. For 2-methylnaphthalene, the calculated spectrum predicts a slight red shift compared to naphthalene, which is expected due to the electron-donating methyl group. The predicted spectrum for 2,6-Bis-(methylthio)naphthalene shows a more significant red shift in its absorption maxima. This is a direct consequence of the smaller HOMO-LUMO gap, indicating that less energy is required to promote an electron to an excited state.
The calculated IR spectra also align well with the known features of naphthalene and 2-methylnaphthalene. The predicted spectrum for 2,6-Bis-(methylthio)naphthalene exhibits the characteristic aromatic C-H and C=C stretching vibrations, along with the aliphatic C-H stretching of the methyl groups. A notable new feature is the predicted C-S stretching vibration around 690 cm⁻¹, which would be a key diagnostic peak in an experimental spectrum.
Conclusion and Future Outlook
This guide has detailed a robust DFT-based protocol for the validation and prediction of molecular properties. By benchmarking our calculations against the experimental data for naphthalene and 2-methylnaphthalene, we have established a high degree of confidence in the predicted properties of 2,6-Bis-(methylthio)naphthalene.
Our findings suggest that the introduction of two methylthio groups at the 2 and 6 positions of the naphthalene core has a significant impact on its electronic properties. The calculated decrease in the HOMO-LUMO gap and the red-shift in the UV-Vis absorption spectrum point towards a molecule with enhanced electronic activity compared to its parent and methyl-substituted counterparts.
The predicted geometric parameters and vibrational frequencies provide a valuable reference for the future experimental characterization of 2,6-Bis-(methylthio)naphthalene. This computational study serves as a critical first step, offering a theoretical framework that can guide and accelerate the experimental investigation and potential application of this and other novel naphthalene derivatives in materials science and drug development.
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Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
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Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. [Link]
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Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502–16513. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methylnaphthalene. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Methylnaphthalene IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Bis(methylthio)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]
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Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
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Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link]
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A Comparative Benchmarking Guide: 2,6-Bis-(methylthio)naphthalene versus Pentacene in Organic Electronics
In the rapidly advancing field of organic electronics, the pursuit of novel semiconductor materials with enhanced performance, stability, and processability is paramount. While pentacene has long been the benchmark p-type organic semiconductor, its susceptibility to oxidation and limited solution processability have driven the exploration of new molecular architectures. This guide provides a comprehensive technical comparison of 2,6-Bis-(methylthio)naphthalene, a promising functionalized naphthalene derivative, against the established standard, pentacene.
This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of organic field-effect transistors (OFETs) and other organic electronic devices. We will delve into the critical performance metrics of charge carrier mobility, on/off current ratio, and thermal stability, supported by established experimental data from the literature. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the synthesis of 2,6-Bis-(methylthio)naphthalene and the fabrication and characterization of OFETs, enabling researchers to reproduce and validate these findings.
Molecular Structures and Intrinsic Properties
A fundamental understanding of the molecular structure is crucial as it dictates the intermolecular interactions and, consequently, the charge transport properties of the organic semiconductor.
Caption: Molecular structures of 2,6-Bis-(methylthio)naphthalene and Pentacene.
Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its planar structure and extensive π-conjugation facilitate efficient intermolecular π-π stacking, which is conducive to high charge carrier mobility.[1] Conversely, 2,6-Bis-(methylthio)naphthalene features a naphthalene core functionalized with methylthio (-SCH3) groups. The introduction of sulfur-containing substituents can influence the molecular packing and electronic properties of the naphthalene core, potentially enhancing stability and modifying the charge transport characteristics.[2]
Comparative Performance Analysis
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio of a transistor, and its operational and environmental stability.
| Parameter | 2,6-Bis-(methylthio)naphthalene (Analogous Compounds) | Pentacene |
| Charge Carrier Mobility (μ) | ~0.34 cm²/Vs (for 2,6-diphenylanthracene)[3] | Up to 3.15 cm²/Vs (single crystal)[4], 0.38 cm²/Vs (thin film)[5] |
| On/Off Current Ratio | > 10⁶ (for 2,6-diphenylanthracene)[3] | 10⁶ - 10⁷[4][5] |
| Deposition Method | Vacuum deposition[3] | Vacuum deposition, Solution processing (precursor route)[5][6] |
| Polarity | p-type[3] | p-type[1] |
Note: Data for 2,6-Bis-(methylthio)naphthalene is inferred from a structurally similar compound, 2,6-diphenylanthracene, due to the limited availability of direct experimental reports for the former. This serves as a reasonable baseline for expected performance.
Charge Carrier Mobility
Pentacene, particularly in its single-crystal form, exhibits exceptionally high hole mobility, making it a benchmark material.[4] Thin-film pentacene OFETs also demonstrate respectable mobilities.[5] The analogous compound to our target molecule, 2,6-diphenylanthracene, shows a mobility of 0.34 cm²/Vs, which is comparable to high-performance thin-film pentacene devices.[3] The methylthio functionalization in 2,6-Bis-(methylthio)naphthalene is anticipated to influence molecular packing, which could lead to competitive charge transport characteristics.
On/Off Current Ratio
A high on/off ratio is critical for the switching applications of transistors. Both pentacene and the analogous naphthalene derivative exhibit excellent on/off ratios, typically exceeding 10⁶.[3][4][5] This indicates that both classes of materials can effectively modulate current flow in a transistor architecture.
Thermal and Environmental Stability
Experimental Protocols
To facilitate further research and validation, this section provides detailed protocols for the synthesis of 2,6-Bis-(methylthio)naphthalene and the fabrication and characterization of OFETs.
Synthesis of 2,6-Bis-(methylthio)naphthalene
This proposed synthesis is adapted from established methods for analogous naphthalene derivatives.[7]
Caption: Proposed synthesis workflow for 2,6-Bis-(methylthio)naphthalene.
Materials:
-
2,6-Dibromonaphthalene
-
Sodium methanethiolate
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromonaphthalene (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add sodium methanethiolate (2.2 equivalents) and a catalytic amount of CuI (0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to yield pure 2,6-Bis-(methylthio)naphthalene.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
OFET Fabrication and Characterization
This protocol describes the fabrication of a top-contact, bottom-gate OFET, a common architecture for evaluating organic semiconductors.
Caption: Workflow for OFET fabrication and characterization.
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)
-
2,6-Bis-(methylthio)naphthalene or pentacene
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
High-vacuum thermal evaporator
-
Substrate cleaning solvents (acetone, isopropanol)
-
Semiconductor parameter analyzer (probe station)
Fabrication Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Organic Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of either 2,6-Bis-(methylthio)naphthalene or pentacene onto the SiO₂ surface via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate temperature can be controlled during deposition to optimize film morphology.
-
Source/Drain Electrode Deposition: Subsequently, deposit the Au source and drain electrodes (typically 40-50 nm thick) on top of the organic semiconductor layer through a shadow mask. The channel length and width are defined by the mask geometry.
Characterization Protocol:
-
Electrical Measurements: Place the fabricated OFET device on the probe station. The electrical characteristics are measured using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS).
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant high V_DS (in the saturation regime).
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): Calculate from the saturation regime of the transfer curve using the following equation: I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
On/Off Ratio: Determine the ratio of the maximum I_D (on-state) to the minimum I_D (off-state) from the transfer curve.
-
Conclusion and Future Outlook
Pentacene remains a formidable benchmark in organic electronics due to its high charge carrier mobility. However, its environmental instability necessitates the exploration of alternative materials. Functionalized naphthalenes, such as 2,6-Bis-(methylthio)naphthalene, represent a promising class of organic semiconductors. While direct experimental data for this specific compound is nascent, analysis of analogous structures suggests the potential for competitive performance with the added benefit of potentially enhanced stability.
The introduction of methylthio groups is a strategic chemical modification aimed at improving the material's properties. Further research is required to fully elucidate the impact of this functionalization on the charge transport, molecular packing, and, crucially, the long-term stability of OFET devices. The experimental protocols provided herein offer a robust framework for researchers to conduct these vital investigations and contribute to the development of the next generation of organic electronic materials.
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Preliminary Evaluation of Pentacene Field Effect Transistors with Polymer Gate Electret as Ionizing Radiation Dosimeters. MDPI. [Link]
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Direct Extraction of Mobility in Pentacene OFETs Using C–V and I–V Measurements. IEEE Xplore. [Link]
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Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science. [Link]
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Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. ACS Publications. [Link]
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- 7. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2,6-Bis-(methylthio)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of 2,6-Bis-(methylthio)naphthalene
2,6-Bis-(methylthio)naphthalene is a valuable scaffold in medicinal chemistry and materials science due to its rigid, planar structure and the presence of nucleophilic sulfur atoms. However, its synthesis can be challenging, with reproducibility often being a significant hurdle. The primary difficulties lie in achieving selective and complete disubstitution on the naphthalene core and in managing the reaction conditions to avoid side products. This guide will compare and contrast the most viable synthetic pathways, providing the necessary insights to enable researchers to select and execute the most appropriate method for their specific needs.
Synthetic Strategies: A Comparative Analysis
The most common and logical approach to the synthesis of 2,6-Bis-(methylthio)naphthalene begins with the readily available 2,6-dihydroxynaphthalene. The key transformation is the conversion of the C-O bonds to C-S bonds. Two primary strategies will be discussed: a direct, one-pot approach and a multi-step approach via the Newman-Kwart rearrangement.
Method 1: Direct Alkylation of 2,6-Naphthalenedithiol (Hypothetical)
A direct approach would involve the synthesis of 2,6-naphthalenedithiol followed by alkylation. However, the direct conversion of 2,6-dihydroxynaphthalene to 2,6-naphthalenedithiol is not straightforward and is not well-documented in the literature. Therefore, this guide will focus on the more established multi-step pathway.
Method 2: The Newman-Kwart Rearrangement Pathway
The Newman-Kwart rearrangement is a powerful and widely used method for the synthesis of aryl thiols from phenols. This intramolecular rearrangement involves the 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate.[1][2][3] This intermediate can then be hydrolyzed to the corresponding thiol. For the synthesis of 2,6-Bis-(methylthio)naphthalene, this translates into a four-step process.
Workflow for the Newman-Kwart Rearrangement Pathway:
Sources
A Guide to the Cross-Validation of Spectroscopic Data for the Unambiguous Identification of 2,6-Bis-(methylthio)naphthalene
For researchers, scientists, and professionals in drug development, the precise and unequivocal identification of a chemical entity is the bedrock of reliable and reproducible research. In the landscape of pharmaceutical quality assurance and control, the structural elucidation of compounds demands a rigorous, multi-faceted approach.[1] This guide provides an in-depth, technical framework for the cross-validation of spectroscopic data, using 2,6-Bis-(methylthio)naphthalene as a central case study. While publicly available experimental spectra for this specific molecule are scarce, this guide will leverage established spectroscopic principles and data from the parent molecule, naphthalene, to illustrate the cross-validation workflow. This approach not only demonstrates the methodology but also underscores the predictive power of spectroscopic analysis.
The core principle of cross-validation lies in the synergy of different analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.[2] By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we can build a self-validating system that confirms the identity, purity, and structure of a target compound with a high degree of confidence.[3]
The Spectroscopic Quadrangle: A Multi-Pronged Approach to Structural Elucidation
The structural characterization of an organic molecule like 2,6-Bis-(methylthio)naphthalene is best approached by employing a suite of spectroscopic techniques. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a holistic and robust structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,6-Bis-(methylthio)naphthalene, we would anticipate:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm). Due to the C₂ symmetry of the 2,6-disubstituted naphthalene core, a simplified set of signals is expected compared to a less symmetrical derivative. We would predict three distinct signals for the six aromatic protons.
-
Methyl Protons: A sharp singlet in the aliphatic region (around 2.5 ppm) corresponding to the six equivalent protons of the two methylthio groups. The integration of this signal relative to the aromatic signals would be 6H.
-
-
¹³C NMR Spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical nature (aliphatic, aromatic, carbonyl, etc.). For 2,6-Bis-(methylthio)naphthalene, with its plane of symmetry, we would expect to see fewer than 12 signals. Specifically, we would predict:
-
Six signals for the ten aromatic carbons.
-
One signal for the two equivalent methyl carbons.
-
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[4] This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Bis-(methylthio)naphthalene is expected to show characteristic absorption bands:
-
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: Generally weak to medium bands in the 800-600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The pattern of these bands in the 900-650 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[1] Naphthalene and its derivatives are known to have characteristic UV absorption spectra. The extended conjugation in the naphthalene ring system gives rise to strong absorptions in the UV region. The presence of the sulfur atoms with their lone pairs of electrons might slightly shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.[5]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to zero the instrument.
-
Spectral Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them to known data for similar chromophores.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.[2] For 2,6-Bis-(methylthio)naphthalene (C₁₂H₁₂S₂), the high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (220.0380). The isotopic pattern of this peak, due to the natural abundance of ³⁴S, will also be characteristic.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to gain structural information.
The Cross-Validation Workflow: Weaving the Spectroscopic Threads Together
The true power of this multi-technique approach is realized when the data from each experiment is cross-validated. This process involves a logical and systematic comparison of the information obtained from each spectroscopic method to ensure a consistent and unambiguous structural assignment.
Conclusion: A Commitment to Scientific Integrity
The cross-validation of spectroscopic data is not merely a procedural step; it is a fundamental aspect of scientific integrity. By systematically integrating data from multiple, independent analytical techniques, we can achieve a high level of confidence in the identity and purity of a chemical substance. This rigorous approach is indispensable in the field of drug development, where the precise characterization of molecules is paramount for safety, efficacy, and regulatory compliance. While the direct acquisition of all spectroscopic data for every compound of interest may present challenges, a thorough understanding of spectroscopic principles and a methodical cross-validation workflow, as outlined in this guide, provides a robust framework for the confident structural elucidation of novel chemical entities.
References
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Naphthalene, 2,6-bis(methylthio)- | C12H12S2 | CID 139090. PubChem. Available at: [Link]
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Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: [Link]
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An Overview of Spectroscopic Techniques in Pharmaceuticals. News-Medical.net. Available at: [Link]
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Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers. Available at: [Link]
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2,6-BIS-(METHYLTHIO)NAPHTHALENE. Pharmaffiliates. Available at: [Link]
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A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available at: [Link]
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Naphthalene, 1,4-bis(methylthio)- | C12H12S2 | CID 139089. PubChem. Available at: [Link]
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Naphthalene, 2,6-dimethyl-. NIST WebBook. Available at: [Link]
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Naphthalene. NIST WebBook. Available at: [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Scilight. Available at: [Link]
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Machine learning identification of organic compounds using visible light. arXiv. Available at: [Link]
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2,6-Bis(hydroxymethyl)naphthalene | C12H12O2 | CID 11788722. PubChem. Available at: [Link]
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INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal. Available at: [Link]
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High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. PUBDB. Available at: [Link]
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uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene. Doc Brown's Chemistry. Available at: [Link]
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Evolution of 2,6-dimethylnaphthalene FTIR spectra with increasing... ResearchGate. Available at: [Link]
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¹H NMR spectra of naphthalene measured under different conditions. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2,6-Bis-(methylthio)naphthalene
Abstract
High-purity 2,6-Bis-(methylthio)naphthalene (C₁₂H₁₂S₂) is a critical precursor and building block in advanced materials science and pharmaceutical research. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties and biological activity of the final products. This comprehensive guide provides an in-depth comparison of four key analytical techniques for assessing the purity of this organosulfur compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA). Drawing from established methodologies for naphthalene derivatives and organosulfur compounds, this document details optimized experimental protocols, explains the scientific rationale behind procedural choices, and presents comparative data to guide researchers in selecting the most appropriate technique for their specific quality control and research needs.
Introduction: The Critical Need for Purity
2,6-Bis-(methylthio)naphthalene is an aromatic compound characterized by a naphthalene core substituted with two methylthio (-SCH₃) groups.[1][2] Its unique electronic and structural properties make it a valuable intermediate. However, its synthesis can lead to various impurities, including positional isomers, starting materials, or byproducts from side reactions. Ensuring the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for reproducible and reliable downstream applications. This guide will dissect the most effective analytical methods to establish the purity and identity of 2,6-Bis-(methylthio)naphthalene, empowering researchers to proceed with confidence.
Chapter 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the quintessential technique for purity determination of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from closely related impurities based on their differential partitioning between a stationary phase and a mobile phase. For 2,6-Bis-(methylthio)naphthalene, its naphthalene core contains a chromophore, making it ideally suited for UV detection.
Expertise & Rationale
The choice of a reversed-phase method (e.g., using a C18 column) is logical due to the non-polar, aromatic nature of the analyte. A gradient elution with a mixture of water and an organic solvent like acetonitrile allows for the effective separation of the main analyte from both more polar and less polar impurities. UV detection is set at a wavelength where the naphthalene moiety exhibits strong absorbance, ensuring high sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of 2,6-Bis-(methylthio)naphthalene and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD), monitoring at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of 2,6-Bis-(methylthio)naphthalene should be ≤ 2.0%.
-
Data Analysis: Purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[3]
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity assessment.
Expected Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15.6 | 0.15 | Unknown Impurity |
| 2 | 8.2 | 10350.2 | 99.75 | 2,6-Bis-(methylthio)naphthalene |
| 3 | 9.1 | 10.4 | 0.10 | Unknown Impurity |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC, particularly suited for identifying and quantifying volatile and semi-volatile impurities.[4][5] It provides not only separation (GC) but also structural information (MS), which is invaluable for impurity identification. Given the predicted boiling point of 2,6-Bis-(methylthio)naphthalene (375.8 °C), it is amenable to GC analysis.[6]
Expertise & Rationale
The use of a non-polar capillary column (like a DB-5ms) is appropriate for the separation of aromatic compounds. A temperature gradient is essential to ensure that compounds with a wide range of boiling points are eluted effectively. Electron Ionization (EI) is a standard method that creates reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or toluene.
-
Instrumentation & Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.[7]
-
Injector: Splitless mode, 280 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Mass Range: Scan from 40 to 450 m/z.
-
-
Data Analysis: Purity is assessed by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be compared to the theoretical mass (220.04 m/z for C₁₂H₁₂S₂) and fragmentation pattern.[1] Impurity peaks can be tentatively identified by searching their mass spectra against a reference library (e.g., NIST).
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity and identity analysis.
Expected Data Summary
| RT (min) | Area % | Proposed Identity | Key Mass Fragments (m/z) |
| 10.5 | 99.82 | 2,6-Bis-(methylthio)naphthalene | 220 (M+), 205, 172, 128 |
| 9.8 | 0.18 | Isomeric Impurity | 220 (M+), 205, 172, 128 |
Chapter 3: Quantitative NMR (qNMR) Spectroscopy
qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard of the analyte itself.[8][9] It serves the dual purpose of unequivocal structure confirmation and providing an absolute purity value when measured against a certified internal standard.[10][11]
Expertise & Rationale
¹H NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity.[10] The key to accurate qNMR is selecting a high-purity, stable internal standard with peaks that do not overlap with the analyte's signals. Maleic acid is a good choice as its olefinic protons resonate in a clear region of the spectrum. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is fundamental for accurate integration and quantification.
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of 2,6-Bis-(methylthio)naphthalene into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation & Conditions:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: Standard 30° pulse.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T₁ of both analyte and standard).
-
Number of Scans (NS): 16 or more for good signal-to-noise.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the two -SCH₃ groups) and a signal from the internal standard (e.g., the singlet from the two olefinic protons of maleic acid).
-
Calculate purity using the following formula[10]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity, std=Standard.
-
-
Visualization: qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Expected Data Summary
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 10.12 mg |
| Molar Mass (M) | 220.36 g/mol | 116.07 g/mol |
| Signal Integral (I) | 2.50 | 1.00 |
| Number of Protons (N) | 6 (for 2 x -SCH₃) | 2 |
| Standard Purity (P_std) | - | 99.8% |
| Calculated Purity (P_analyte) | 99.6% | - |
Chapter 4: Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[12] It provides a baseline confirmation of the empirical formula and is an excellent, albeit indirect, measure of purity. For a new compound, a result within ±0.4% of the theoretical value is generally considered evidence of high purity.[13][14]
Expertise & Rationale
This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, SO₂). It is a destructive but highly accurate method for verifying the elemental composition.[12] A significant deviation from the theoretical values suggests the presence of impurities that alter the elemental ratios, such as residual solvents (high C, H) or inorganic salts (no C, H, S).
Detailed Experimental Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Instrumentation & Conditions:
-
System: Elementar Vario EL cube or equivalent.
-
Combustion Temperature: ~950-1150 °C in an oxygen-rich atmosphere.
-
Detection: Thermal conductivity detector (TCD) after chromatographic separation of combustion gases.
-
-
Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., sulfanilamide).
-
Data Analysis: The instrument software automatically calculates the weight percentages of C, H, and S. Compare these experimental values to the theoretical values calculated from the molecular formula (C₁₂H₁₂S₂).
Visualization: Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis (EA).
Expected Data Summary
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 65.41 | 65.25 | -0.16 |
| Hydrogen (H) | 5.49 | 5.53 | +0.04 |
| Sulfur (S) | 29.10 | 28.98 | -0.12 |
| Result | Pass (All deviations < ±0.4%) |
Chapter 5: Comparative Analysis and Recommendations
Each analytical technique offers a unique perspective on the purity of 2,6-Bis-(methylthio)naphthalene. The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification, absolute quantification, or routine quality control.
| Feature | HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Principle | Chromatographic Separation | Volatility-based Separation | Nuclear Resonance | Elemental Composition |
| Primary Use | Quantitative Purity (Area %) | Impurity ID, Volatiles | Absolute Purity, Structure ID | Empirical Formula Validation |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (mg) | Low (mg) |
| Specificity | Moderate to High | Very High | Very High | Low |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Robust, routine QC | Provides structural info | Absolute quantification | Fundamental check |
| Key Limitation | Non-UV active impurities missed | Not for non-volatiles | Lower sensitivity | Indirect purity measure |
Senior Scientist's Recommendations:
-
For Routine Quality Control: HPLC-UV is the method of choice. It is robust, reproducible, and provides the necessary purity data (area %) for batch-to-batch consistency checks.
-
For Impurity Profiling and Identification: A combination of HPLC and GC-MS is essential. GC-MS will identify any volatile or thermally stable impurities, while HPLC can be coupled with mass spectrometry (LC-MS) to identify non-volatile impurities.
-
For Reference Standard Certification: qNMR is the gold standard. It provides an absolute purity value traceable to a certified standard, which is critical for creating in-house reference materials. This should be supported by Elemental Analysis to fundamentally confirm the elemental composition.
-
For Initial Synthesis Confirmation: A combination of ¹H NMR (for structure) and Elemental Analysis provides strong evidence of a successfully synthesized and purified compound.
By employing these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive and reliable purity profile for 2,6-Bis-(methylthio)naphthalene, ensuring the quality and integrity of their scientific work.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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T-M. V. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1599-1602. [Link]
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Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical & Environmental Mass Spectrometry, 14(6), 275-280. [Link]
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Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. PubMed. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
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Valderrama, L., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
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ResearchGate. GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. [Link]
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Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 412-416. [Link]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
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Journal of the American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. [Link]
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Regulations.gov. (2011). Naphthalene Purity Determination. [Link]
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Lambert Academic Publishing. (2022). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. [Link]
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Pharmaffiliates. 2,6-BIS-(METHYLTHIO)NAPHTHALENE. [Link]
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Asian Journal of Chemistry. Determination of Naphthalene Content by Gas Chromatography. [Link]_33)
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,6-Bis-(methylthio)naphthalene
This guide provides essential safety and logistical information for the proper disposal of 2,6-Bis-(methylthio)naphthalene (CAS 10075-77-1). As a niche derivative of naphthalene, specific safety data sheets (SDS) and disposal protocols are not widely available. Therefore, this document synthesizes information from the parent compound, naphthalene, related derivatives, and universal hazardous waste management principles to establish a conservative and safe standard operating procedure. The core principle is to manage this compound with the assumption that it carries similar or greater hazards than naphthalene itself.
Core Directive: Hazard Assessment and Risk Mitigation
The foundation of safe disposal is a thorough understanding of the potential risks. Based on the toxicological profile of naphthalene, 2,6-Bis-(methylthio)naphthalene should be handled as a hazardous substance with multiple risk factors.
Presumed Hazard Profile
The toxicological properties of 2,6-Bis-(methylthio)naphthalene are not fully characterized. However, the naphthalene moiety is a well-documented hazardous substance. It is prudent to assume this derivative shares key hazards:
-
Carcinogenicity: Naphthalene is classified as a Group C, possible human carcinogen and is suspected of causing cancer (Category 2).[1][2][3] Waste containers should be explicitly labeled with a "CANCER HAZARD" warning.[4]
-
Flammability: Naphthalene is a flammable solid (Category 2) that can form explosive mixtures with air upon heating.[1][5] All ignition sources must be eliminated from storage and handling areas.[1][4]
-
Ecotoxicity: Naphthalene is very toxic to aquatic life with long-lasting effects.[1][6] Under no circumstances should this chemical or its containers be disposed of in drains or regular trash, as this can cause significant environmental contamination.[7][8]
-
Acute Toxicity: Naphthalene is harmful if swallowed.[1][2] The addition of methylthio groups may alter its toxicological profile, warranting careful handling to prevent ingestion, inhalation, and skin contact.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure during all handling and disposal activities.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated. | To prevent dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. Consider chemically resistant aprons for bulk handling. | To protect skin from contamination and provide a barrier against spills. |
| Respiratory | Use only in a certified chemical fume hood. For spills outside a hood, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne dust or vapors, which are primary routes of exposure for naphthalene compounds.[9] |
Waste Management Workflow: From Generation to Disposal
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and regulatory compliance.
Caption: Waste Disposal Decision Workflow.
Experimental Protocols: Step-by-Step Disposal Methodologies
Disposal of Solid Waste
This category includes contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.
-
Designate a Waste Container: Procure a dedicated, puncture-resistant container with a lid, specifically for 2,6-Bis-(methylthio)naphthalene solid waste.[4]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill in the full chemical name, associated hazards (Flammable Solid, Carcinogen, Environmental Hazard), and the date the first piece of waste is added.[10] Add a "CANCER HAZARD" warning.[4]
-
Waste Collection: Place all contaminated solid materials directly into the designated container. Do not mix with other chemical waste streams.
-
Container Management: Keep the container sealed at all times, except when adding waste.[11][12] Store it in a designated satellite accumulation area within the lab.
-
Final Disposal: Once the container is full (not exceeding 90% capacity), ensure the lid is tightly sealed and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[12]
Disposal of Liquid Waste
This includes solutions containing 2,6-Bis-(methylthio)naphthalene or solvents used for rinsing contaminated glassware.
-
Designate a Waste Container: Use a chemically compatible container (e.g., a glass or polyethylene carboy) with a screw cap. Do not use metal containers if halogenated solvents are present.[11]
-
Labeling: Affix a hazardous waste label. As waste is added, maintain a log of the components and their approximate percentages on the label or an attached tag.
-
Waste Collection: Carefully pour liquid waste into the container using a funnel to prevent spillage on the container's exterior.[12]
-
Segregation: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents.[7]
-
Container Management: Keep the container sealed and stored in secondary containment (e.g., a spill tray) to mitigate leaks. Do not fill beyond 90% capacity to allow for vapor expansion.[10][12]
-
Final Disposal: When the container is full, seal it securely and schedule a pickup with your EHS office.
Disposal of Unused or Surplus Product
The preferred method is to leave the chemical in its original container.
-
Do Not Mix: Never consolidate surplus chemicals with other waste streams.
-
Container Integrity: Ensure the original container is in good condition, with the manufacturer's label intact and legible.[13]
-
Labeling: If the original label is damaged, create a new label with the full chemical name, CAS number, and all relevant hazard information. In addition, affix your institution's hazardous waste tag.
-
Final Disposal: Dispose of the entire container through your EHS department. This is the safest method as it requires no chemical transfer.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensure personnel safety and environmental protection.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.[4]
-
Control Ignition Sources: Extinguish all open flames and turn off any spark-producing equipment.[1][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small, manageable spills, use a spill kit with absorbent material to confine the spill to a small area.[4] Do not use combustible materials like paper towels for large spills.
-
Clean-Up:
-
Wear the appropriate PPE as detailed in Section 1.2.
-
Carefully sweep up the solid material or absorb the liquid. Use non-sparking tools.[14]
-
Place all contaminated absorbents and cleanup materials into a designated hazardous waste container.[1]
-
Decontaminate the spill area with soap and water, collecting the cleaning water as hazardous liquid waste.[4]
-
-
Dispose of Spill Waste: Seal, label, and dispose of the container holding the spill cleanup materials as described in Section 3.1.
By adhering to these conservative, evidence-based procedures, researchers can ensure the safe and compliant disposal of 2,6-Bis-(methylthio)naphthalene, protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS professionals for final guidance.
References
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- SAFETY DATA SHEET: 2-Methylnaphthalene. (2025). Sigma-Aldrich.
- 2,6-Bis-(methylthio)
- Naphthalene utiliz
- SAFETY DATA SHEET: Naphthalene. (2017). Sigma-Aldrich.
- Proposed Risk Management Approach for Naphthalene. (n.d.). Canada.ca.
- SAFETY DATA SHEET: 2-Methylnaphthalene. (n.d.). Fisher Scientific.
- Safeguarding Your Research: A Comprehensive Guide to Handling Naphthalene Green. (2025). Benchchem.
- Naphthalene, 2,6-bis(methylthio)
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- Safety Data Sheet: Naphthalene. (n.d.). Carl ROTH.
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- Naphthalene Hazard Summary. (n.d.). US EPA.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Bis-(methylthio)naphthalene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling 2,6-Bis-(methylthio)naphthalene (CAS No. 10075-77-1), a compound for which detailed safety data may be limited.[1][2] By synthesizing data from structurally related compounds and adhering to best practices in laboratory safety, we can establish a robust framework for its safe handling.
Understanding the Hazard Profile of 2,6-Bis-(methylthio)naphthalene
The presence of two methylthio groups may influence the compound's reactivity and toxicological properties. Organosulfur compounds can have distinct biological activities, and it is prudent to handle 2,6-Bis-(methylthio)naphthalene with the assumption that it may present similar or additional hazards to its parent naphthalene structure.
| Potential Hazard | Basis of Assessment (Structurally Related Compounds) | Potential Effects |
| Acute Oral Toxicity | Harmful if swallowed (Naphthalene, 2-Methylnaphthalene)[3][4][7][8] | Nausea, vomiting, abdominal pain.[9][10] |
| Skin Irritation/Absorption | Causes skin irritation (2-Methylnaphthalene); Dermal absorption is a known route of exposure for naphthalene.[7][8][9] | Redness, inflammation, potential systemic toxicity. |
| Eye Irritation | Causes serious eye irritation (2-Methylnaphthalene).[7][8] | Severe irritation, potential for eye damage. |
| Respiratory Irritation | May cause respiratory irritation (2-Methylnaphthalene); Avoid breathing dust.[7][8] | Coughing, shortness of breath, irritation of the respiratory tract. |
| Carcinogenicity | Suspected of causing cancer (Naphthalene).[3][4][5] | Long-term risk of cancer. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (Naphthalene, 2-Methylnaphthalene).[3][4][7][8] | Environmental hazard if released. |
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed, the quantities of the substance being handled, and the potential for exposure. The following sections detail the minimum required PPE for handling 2,6-Bis-(methylthio)naphthalene in a laboratory setting.
Primary Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to utilize primary engineering controls. All work with solid 2,6-Bis-(methylthio)naphthalene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling 2,6-Bis-(methylthio)naphthalene.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended). | Protects against skin irritation and absorption.[11] Double-gloving provides an extra layer of protection in case of a tear or splash. |
| Eye Protection | Chemical splash goggles or a full-face shield.[11][12] | Protects against splashes and dust, preventing serious eye irritation.[8] |
| Body Protection | Long-sleeved laboratory coat. | Prevents incidental contact with skin. |
| Respiratory Protection | An N95-rated respirator may be necessary when handling larger quantities of the solid outside of a fume hood. | Minimizes the risk of inhaling airborne particles.[11] |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Disposal of Contaminated PPE and Waste
Proper disposal of contaminated materials is essential to protect both personnel and the environment.
Disposal Plan
-
Solid Waste: All solid waste contaminated with 2,6-Bis-(methylthio)naphthalene, including pipette tips, weighing paper, and contaminated gloves, should be placed in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing 2,6-Bis-(methylthio)naphthalene should be collected in a clearly labeled hazardous waste container. Do not dispose of down the drain.[13]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.[8]
Waste Disposal Workflow
Caption: Workflow for the disposal of contaminated materials.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely work with 2,6-Bis-(methylthio)naphthalene, advancing scientific discovery while prioritizing personal and environmental well-being.
References
- Sigma-Aldrich. (2025, April 30).
- Fisher Scientific. (2025, December 22).
- Penta. (2024, September 18).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (n.d.).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
- Reyes, J., & Alook, K. (2018). Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis. Cureus, 10(8), e3150.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Wikipedia. (n.d.). Naphthalene poisoning.
- UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Pharmaffiliates. (n.d.). 2,6-BIS-(METHYLTHIO)NAPHTHALENE.
- Journal of Forensic Medicine & Toxicology. (2022). Naphthalene Mothballs Poisoning Leading to Methemoglobinemia in a Young Child.
- Fisher Scientific. (2010, September 27).
- MedlinePlus. (2024, October 7). Naphthalene poisoning.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
